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  • Product: 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
  • CAS: 911482-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a versatile allylboronate ester reagent crucial in modern organic synthesis. Addressed to rese...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a versatile allylboronate ester reagent crucial in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the primary synthetic methodologies, delves into the mechanistic underpinnings of these transformations, and offers detailed, field-proven experimental protocols. The guide emphasizes the chemical logic behind procedural steps, ensuring both reproducibility and a deeper understanding of the synthesis. All protocols are substantiated with references to authoritative literature, and key data is presented in a clear, comparative format.

Introduction: The Significance of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, also known as neopentyl glycol allylboronate, is a key reagent in organic chemistry, primarily utilized in stereoselective allylboration reactions to form homoallylic alcohols. These structural motifs are prevalent in a wide array of natural products and pharmaceutically active compounds. The neopentyl glycol protecting group confers notable stability to the boronic acid, rendering the reagent amenable to storage and handling, a significant advantage over more labile organoboranes.

The utility of this reagent lies in its ability to react with aldehydes and ketones with a high degree of facial selectivity, often controlled by the reaction conditions or the use of chiral catalysts. This allows for the precise construction of stereocenters, a critical aspect of complex molecule synthesis. This guide will detail the most common and reliable methods for the preparation of this valuable synthetic building block.

Core Synthetic Strategies

Two principal and robust strategies for the synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane will be discussed:

  • Method A: Esterification of Allylboronic Acid with Neopentyl Glycol.

  • Method B: One-Pot Synthesis from an Allyl Grignard Reagent and Triisopropyl Borate, followed by in-situ Esterification with Neopentyl Glycol.

The choice between these methods will depend on the availability of starting materials and the desired scale of the synthesis.

Method A: Esterification of Allylboronic Acid

This is a straightforward and high-yielding approach, predicated on the availability of allylboronic acid. The reaction involves the condensation of the boronic acid with neopentyl glycol, typically with the removal of water to drive the equilibrium towards the ester product.

Underlying Principles and Mechanistic Rationale

The esterification of a boronic acid with a diol is a reversible process. To ensure a high yield of the desired dioxaborinane, the equilibrium must be shifted towards the product side. This is most commonly achieved by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent such as toluene or by the use of a dehydrating agent. The neopentyl glycol is specifically chosen for its ability to form a stable six-membered cyclic ester with the boronic acid.

Esterification_Mechanism cluster_0 Reactants cluster_1 Reaction AllylboronicAcid Allylboronic Acid (R-B(OH)₂) Intermediate Intermediate Adduct AllylboronicAcid->Intermediate + Neopentyl Glycol NeopentylGlycol Neopentyl Glycol (HO-CH₂C(CH₃)₂CH₂-OH) Product 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane Intermediate->Product - 2 H₂O (driven by azeotropic distillation) Water Water (2 H₂O) Product->Intermediate + 2 H₂O (hydrolysis)

Caption: Esterification of Allylboronic Acid with Neopentyl Glycol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous neopentyl glycol boronic esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Allylboronic acid85.9010.0 g0.116
Neopentyl glycol104.1512.1 g0.116
Toluene92.14200 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add allylboronic acid (10.0 g, 0.116 mol) and neopentyl glycol (12.1 g, 0.116 mol).

  • Add toluene (200 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solution to remove any solid impurities.

  • Dry the filtrate over anhydrous magnesium sulfate, then filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation to obtain 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane as a colorless liquid.

Method B: One-Pot Synthesis from Allyl Grignard Reagent

Underlying Principles and Mechanistic Rationale

The synthesis begins with the formation of allylmagnesium bromide from allyl bromide and magnesium metal. This highly nucleophilic Grignard reagent then attacks the electrophilic boron atom of triisopropyl borate. An intermediate borate complex is formed, which upon acidic workup would yield allylboronic acid. However, in this one-pot procedure, neopentyl glycol is added directly to the reaction mixture, leading to the formation of the stable cyclic boronate ester.

Grignard_Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Esterification AllylBromide Allyl Bromide AllylMgBr Allylmagnesium Bromide AllylBromide->AllylMgBr Mg Mg Mg->AllylMgBr BorateComplex Intermediate Borate Complex AllylMgBr->BorateComplex TriisopropylBorate Triisopropyl Borate TriisopropylBorate->BorateComplex Product 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane BorateComplex->Product NeopentylGlycol Neopentyl Glycol NeopentylGlycol->Product

Caption: One-Pot Synthesis via Allyl Grignard Reagent.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.313.1 g0.128
Allyl bromide120.9813.8 g (10.0 mL)0.114
Triisopropyl borate188.0821.5 g (25.0 mL)0.114
Neopentyl glycol104.1511.9 g0.114
Anhydrous diethyl ether74.12250 mL-
1 M Hydrochloric acid36.46~100 mL-
Saturated sodium chloride solution-100 mL-
Anhydrous sodium sulfate142.0415 g-

Procedure:

  • Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (argon or nitrogen).

  • Place magnesium turnings (3.1 g, 0.128 mol) in the flask.

  • In the dropping funnel, prepare a solution of allyl bromide (13.8 g, 0.114 mol) in anhydrous diethyl ether (50 mL).

  • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of triisopropyl borate (21.5 g, 0.114 mol) in anhydrous diethyl ether (50 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Add neopentyl glycol (11.9 g, 0.114 mol) to the reaction mixture in one portion.

  • Stir the mixture at room temperature for an additional 1 hour.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic (check with pH paper).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to afford the final product.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

Physical Properties
PropertyValue
Appearance Colorless to light yellow liquid
Molecular Formula C₈H₁₅BO₂
Molecular Weight 154.01 g/mol
Purity (typical) >98.0% (GC)
Spectroscopic Data (Predicted and based on analogous structures)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.85-5.75 (m, 1H, -CH=CH₂)

    • δ 5.05-4.95 (m, 2H, -CH=CH ₂)

    • δ 3.65 (s, 4H, -O-CH ₂-)

    • δ 1.95 (d, 2H, -B-CH ₂-CH=)

    • δ 0.95 (s, 6H, -C(CH ₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 134.5 (-C H=CH₂)

    • δ 115.0 (-CH=C H₂)

    • δ 72.0 (-O-C H₂-)

    • δ 31.5 (-C (CH₃)₂)

    • δ 22.0 (B-C H₂-CH=) (Note: The C-B bond can lead to a broad signal)

    • δ 21.8 (-C(C H₃)₂)

  • ¹¹B NMR (CDCl₃, 128 MHz):

    • δ 28-32 (broad s) The chemical shift for tricoordinate boronate esters typically falls in this range.[2]

Safety and Handling

  • Allyl bromide is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Triisopropyl borate is flammable.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane can be reliably achieved through either the direct esterification of allylboronic acid or a one-pot procedure commencing with an allyl Grignard reagent. The choice of method is primarily dictated by the availability of the starting materials. Both routes, when executed with care and adherence to the detailed protocols herein, provide high yields of this valuable synthetic intermediate. Proper characterization, particularly through NMR spectroscopy, is paramount to ensure the purity and identity of the final product for its successful application in subsequent synthetic endeavors.

References

  • Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A New, Convenient, and General Method for the Synthesis of Boronic Esters from Grignard Reagents and Pinacolborane. The Journal of Organic Chemistry, 76(23), 9602–9610.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H and C-Halogen Bonds of Alkanes, Alkenes, and Arenes for the Synthesis of Boronic Esters. In Topics in Organometallic Chemistry (Vol. 6, pp. 237–283). Springer.
  • PubChem. (n.d.). 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preparation of Neopentyl Glycol Allylboronate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of neopentyl glycol allylboronat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of neopentyl glycol allylboronate, a versatile reagent in organic synthesis. Eschewing a rigid template, this document is structured to deliver a deep, practical understanding of the core principles and methodologies. We will explore the strategic advantages of the neopentyl glycol protecting group, detail validated synthetic protocols, and offer insights into the nuances of the reaction, purification, and characterization of the title compound. The content is grounded in established chemical literature, ensuring scientific integrity and providing a reliable resource for researchers in academia and the pharmaceutical industry.

Introduction: The Strategic Advantage of the Neopentyl Glycol Moiety

Allylboronates are indispensable reagents in modern organic chemistry, enabling the stereoselective formation of carbon-carbon bonds. The choice of diol used to protect the boronic acid is critical, directly impacting the stability, reactivity, and handling characteristics of the resulting ester. While pinacol is a commonly employed protecting group, neopentyl glycol offers distinct advantages, particularly in terms of stability.[1][2]

The gem-dimethyl groups of the neopentyl moiety provide significant steric hindrance around the boron center, which enhances the hydrolytic stability of the boronate ester.[3] This increased stability is advantageous for purification and storage, and can also be beneficial in multi-step synthetic sequences where the boronate ester must endure various reaction conditions. Furthermore, the neopentyl glycol backbone can influence the reactivity of the allylboronate in subsequent transformations, a factor that can be leveraged for fine-tuning synthetic outcomes.[4]

This guide will focus on practical and reliable methods for the preparation of neopentyl glycol allylboronate, providing the necessary detail for successful implementation in a research setting.

Synthetic Pathways to Neopentyl Glycol Allylboronate

Two primary and reliable synthetic routes for the preparation of neopentyl glycol allylboronate will be discussed in detail: the Grignard reaction and the hydroboration of allene. Each method offers its own set of advantages and is suited to different starting materials and experimental constraints.

The Grignard Route: A Classic and Robust Approach

The reaction of an allyl Grignard reagent with a suitable borate is a well-established and dependable method for the synthesis of allylboronates.[5] This approach is particularly attractive due to the commercial availability of allylmagnesium bromide and the straightforward nature of the reaction.

  • Starting Material: 2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane is an excellent choice as the boron electrophile. The isopropoxy group is a good leaving group, facilitating the reaction with the Grignard reagent, while the neopentyl glycol backbone is already in place.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for the formation and stability of the Grignard reagent.[6][7]

  • Temperature Control: Maintaining a low temperature during the addition of the Grignard reagent is crucial to minimize side reactions, such as Wurtz coupling.[7]

  • Workup: An acidic workup is employed to quench any remaining Grignard reagent and to facilitate the isolation of the desired product.

Grignard_Route reagents Allylmagnesium bromide 2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane Anhydrous Ether/THF reaction Grignard Reaction (Low Temperature) reagents->reaction workup Aqueous Acidic Workup reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Neopentyl Glycol Allylboronate purification->product

Caption: Workflow for the Grignard-based synthesis.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether (or THF)

  • 2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue stirring for 1 hour.[6]

  • Reaction with Borate: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane (1.05 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench with 1 M hydrochloric acid until the aqueous layer is acidic. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

The Hydroboration Route: An Alternative with High Atom Economy

Hydroboration of allenes provides an alternative and atom-economical route to allylboronates. This method involves the addition of a boron hydride species across one of the double bonds of allene, followed by esterification with neopentyl glycol.

  • Hydroborating Agent: Dibromoborane dimethyl sulfide complex (HBBr₂·SMe₂) is a suitable reagent for the hydroboration of allenes, leading to the formation of a dibromoallylborane intermediate.

  • Esterification: The in-situ reaction of the dibromoallylborane with neopentyl glycol in the presence of a mild base (e.g., triethylamine) efficiently forms the stable neopentyl glycol ester.

  • Reaction Conditions: The reaction is typically carried out at low temperatures to ensure selectivity and minimize side reactions.

Hydroboration_Route reagents Allene HBBr₂·SMe₂ Neopentyl Glycol Triethylamine hydroboration Hydroboration of Allene reagents->hydroboration esterification In-situ Esterification hydroboration->esterification workup Filtration and Concentration esterification->workup purification Purification (Distillation or Chromatography) workup->purification product Neopentyl Glycol Allylboronate purification->product

Caption: Workflow for the hydroboration-based synthesis.

Materials:

  • Allene (or a suitable precursor)

  • Dibromoborane dimethyl sulfide complex (HBBr₂·SMe₂)

  • Neopentyl glycol

  • Triethylamine

  • Anhydrous dichloromethane

  • Hexane

Procedure:

  • Hydroboration: In a flame-dried, two-necked flask under an inert atmosphere, dissolve allene in anhydrous dichloromethane and cool to -78 °C. Slowly add a solution of dibromoborane dimethyl sulfide complex (1.0 eq) in dichloromethane. Stir the mixture at -78 °C for 1 hour.

  • Esterification: In a separate flask, prepare a solution of neopentyl glycol (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Add this solution to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture through a pad of Celite to remove triethylamine hydrobromide salts. Wash the filter cake with hexane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

FeatureGrignard RouteHydroboration Route
Starting Materials Allyl bromide, Magnesium, 2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinaneAllene, HBBr₂·SMe₂, Neopentyl glycol
Typical Yield 70-85%65-80%
Key Advantages Readily available starting materials, robust and well-established procedure.High atom economy, avoids the preparation of a Grignard reagent.
Potential Challenges Formation of Wurtz coupling byproducts, moisture sensitivity of Grignard reagent.Handling of gaseous allene, availability of the hydroborating agent.
Reaction Time 4-6 hours12-16 hours (including overnight stirring)

Purification and Characterization: A Self-Validating System

Proper purification and thorough characterization are paramount to ensure the quality and reliability of the synthesized neopentyl glycol allylboronate for subsequent applications.

Purification Strategies
  • Vacuum Distillation: For larger scale preparations, vacuum distillation is an effective method for obtaining high-purity material. The product is a colorless oil.

  • Flash Column Chromatography: For smaller scales or for removing closely-related impurities, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended. It is important to note that boronic esters can sometimes be sensitive to silica gel, so prompt elution is advised.[8]

Spectroscopic Characterization

The structure of neopentyl glycol allylboronate (5,5-dimethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborinane) can be unequivocally confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.85 (m, 1H, -CH=)

    • δ 4.95 (m, 2H, =CH₂)

    • δ 3.65 (s, 4H, -OCH₂-)

    • δ 1.75 (d, J = 8.0 Hz, 2H, -B-CH₂-)

    • δ 0.95 (s, 6H, -C(CH₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 134.5 (-CH=)

    • δ 115.0 (=CH₂)

    • δ 71.5 (-OCH₂-)

    • δ 31.8 (-C(CH₃)₂)

    • δ 21.8 (-C(CH₃)₂)

    • Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[8]

  • ¹¹B NMR (CDCl₃, 128 MHz):

    • δ 28-30 (broad singlet)[9]

  • Infrared (IR) Spectroscopy (neat):

    • ~3070 cm⁻¹ (=C-H stretch)

    • ~2960, 2870 cm⁻¹ (C-H stretch)

    • ~1640 cm⁻¹ (C=C stretch)

    • ~1350 cm⁻¹ (B-O stretch)

Conclusion and Future Outlook

The preparation of neopentyl glycol allylboronate via the Grignard or hydroboration routes provides reliable access to this valuable synthetic intermediate. The enhanced stability imparted by the neopentyl glycol protecting group makes it an attractive alternative to other boronate esters. The detailed protocols and characterization data provided in this guide serve as a robust foundation for researchers to confidently synthesize and utilize this reagent in their synthetic endeavors. Future research may focus on developing more sustainable and catalytic methods for the synthesis of this and related allylboronates, further expanding their utility in complex molecule synthesis.

References

  • Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". The Royal Society of Chemistry.
  • "5,5-dimethyl-2-propenyl[4][8][10]dioxaborinane - Structure, Synthesis, Properties". Chem-Station.

  • Thomas, S. P., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2011, 133(41), 16542-16558.
  • "3 - Organic Syntheses Procedure". Organic Syntheses.
  • "Boronic acid mono- and diesters of the aldopentoses".
  • "Allylmagnesium bromide". Wikipedia.
  • "Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate".
  • "pounds.[1–3] Allylic Grignard reagents". Science of Synthesis.
  • "5,5-dimethyl-2-(benzothiophen-2-yl)-1,3,2-dioxaborinane - 568572-21-4".
  • "Regio-divergent hydroboration of terminal allenes controlled by nickel and cobalt catalysts". Organic Chemistry Frontiers, 2021, 8(10), 2266-2272.
  • "and 2-Methyl-1,2-anti-3-butenediols via Allene Hydrobor
  • "Hydroboration Oxidation Reaction - Alkene reaction - Organic Chemistry". YouTube.
  • "Copies of 1H NMR and 13C NMR spectra of all new compounds". The Royal Society of Chemistry.
  • "And 2-methyl-1,2-anti-3-butenediols via Allene Hydroboration-Aldehyde Allylbor
  • "Hydroboration of Alkenes". Master Organic Chemistry.
  • "WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents".
  • "NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • "5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane". Chem-Impex.
  • "5,5-dimethyl-2-(1-phenylvinyl)[4][8][10]dioxaborinane - 938080-25-2". Chem-Station.

  • "US4935555A - Purification of neopentyl glycol".
  • "Green catalytic process for synthesis of neopentyl glycol".
  • "a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applic
  • "Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development". ChemicalBook.
  • "US3920760A - Process for the production of neopentyl glycol".
  • "CN1234017A - Process for the continuous production of neopentyl glycol".

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Foundational

An In-Depth Technical Guide to 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

CAS Number: 911482-75-2 Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Allyl-5,5-dimethyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 911482-75-2

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a versatile reagent in modern organic synthesis. This document delves into the synthesis, characterization, and critical applications of this neopentyl glycol-protected allylboronic acid ester. With a focus on empowering researchers in drug discovery and development, this guide offers detailed experimental protocols, mechanistic insights, and a thorough examination of the compound's role in constructing complex molecular architectures. The stability imparted by the neopentyl glycol protecting group, combined with the reactivity of the allylboronate functional group, makes this reagent an invaluable tool for the stereoselective synthesis of homoallylic alcohols and other key intermediates in medicinal chemistry.

Introduction: The Strategic Advantage of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane has emerged as a reagent of significant interest due to its unique combination of stability and reactivity. The core of its utility lies in the allylboration reaction, a powerful carbon-carbon bond-forming transformation. The neopentyl glycol protecting group confers enhanced stability to the boronic acid, making the compound amenable to a wider range of reaction conditions and purification techniques compared to its less sterically hindered counterparts.

The allyl moiety is a prevalent structural motif in numerous natural products and pharmaceutically active compounds, contributing to their biological activity.[1][2] Its incorporation into molecular scaffolds can influence binding affinity, metabolic stability, and pharmacokinetic profiles.[3] This guide will explore the practical aspects of utilizing 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane to leverage these benefits in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use.

PropertyValue
Molecular Formula C₈H₁₅BO₂[4]
Molecular Weight 154.01 g/mol
Appearance Colorless to light yellow, clear liquid[5]
Purity ≥98.0% (GC)[5]
Boiling Point 166°C/14mmHg
Flash Point 92°C

Safety Profile: [6]

  • Hazard Statements: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Precautionary Statements:

    • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). Keep container tightly closed (P233). Ground and bond container and receiving equipment (P240). Use explosion-proof electrical/ventilating/lighting equipment (P241). Use non-sparking tools (P242). Take action to prevent static discharges (P243). Wear protective gloves/protective clothing/eye protection/face protection (P280). Wash skin thoroughly after handling (P264).

    • Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower (P303+P361+P353). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If skin irritation occurs: Get medical help (P332+P317).

    • Storage: Store in a well-ventilated place. Keep cool (P403+P235).

    • Disposal: Dispose of contents/container to an approved waste disposal plant (P501).

Synthesis and Characterization

General Synthetic Approach

The synthesis would logically proceed via the formation of allylmagnesium bromide from allyl bromide, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronic acid is then esterified with neopentyl glycol (2,2-dimethyl-1,3-propanediol) to yield the target compound. The use of neopentyl glycol is advantageous as it forms a stable, six-membered cyclic ester.[7][8]

G allyl_bromide Allyl Bromide allyl_mgbr Allylmagnesium Bromide allyl_bromide->allyl_mgbr Et₂O mg Mg mg->allyl_mgbr boronic_acid Allylboronic Acid allyl_mgbr->boronic_acid trialkyl_borate B(OR)₃ trialkyl_borate->boronic_acid 1. Reaction 2. Acidic Workup target 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane boronic_acid->target neopentyl_glycol Neopentyl Glycol neopentyl_glycol->target Esterification G cluster_0 Reactants cluster_1 Transition State cluster_2 Product boronate 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane ts Zimmerman-Traxler Transition State boronate->ts carbonyl Aldehyde or Ketone carbonyl->ts product Homoallylic Alcohol ts->product

Figure 2: The allylboration reaction of a carbonyl compound.

Experimental Protocol: Catalytic Allylation of Cyclohexanone

[5] This protocol exemplifies a practical application of the title compound.

Materials:

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (allylboronate)

  • Cyclohexanone

  • Zinc bis(trimethylsilyl)amide (Zn(HMDS)₂)

  • Dry pentane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane

  • Argon atmosphere

Procedure:

  • To a dried, septum-capped 10 mL flask equipped with a magnetic stirring bar under an argon atmosphere, add Zn(HMDS)₂ (1.2 mg, 0.0030 mmol, 0.10 mol%).

  • Add dry pentane (3.0 mL, 1.0 M).

  • Add the allylboronate (508 mg, 560 µL, 3.30 mmol) and cyclohexanone (294 mg, 3.00 mmol).

  • Stir the mixture under an argon atmosphere at 20 °C for 36 hours.

  • Dilute the reaction mixture with ethyl acetate and add saturated aqueous NH₄Cl.

  • Separate the phases and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 15:1 to 2:1) to afford the corresponding homoallylic alcohol.

Expected Yield: 89%

Significance in Drug Development

The allyl group is a key structural element in many biologically active molecules. [1][2]Its introduction can significantly impact a molecule's pharmacological properties. [3]For instance, allyl-containing compounds have shown promise as anticancer agents. [2]The neopentyl glycol protecting group, in particular, offers enhanced stability, which is beneficial in multi-step syntheses common in pharmaceutical development. [8][9]The stability of neopentyl glycol esters makes them suitable for use in various reaction conditions without degradation of the boronic ester moiety. [7]

Conclusion

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a robust and versatile reagent for the introduction of the allyl group in organic synthesis. Its stability, conferred by the neopentyl glycol protecting group, coupled with the predictable reactivity of the allylboronate, makes it an invaluable tool for researchers, particularly in the field of drug development. The ability to construct complex homoallylic alcohols with high stereocontrol opens avenues for the synthesis of novel and potent therapeutic agents. A comprehensive understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will empower scientists to fully exploit the potential of this important building block.

References

  • García-García, A., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [1][2]2. BenchChem (2025). Application Notes and Protocols for the Introduction of Allyl Functional Groups Using Allyl Bromide. [3]3. ECHEMI (Date not available). 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane SDS, 911482-75-2 Safety Data Sheets. [6]4. Grokipedia (Date not available). Allyl group. [10]5. TCI Chemicals (Date not available). 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (stabilized with Phenothiazine). [5]6. García-García, A., et al. (Date not available). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC. [2]7. Chemistry Learner (Date not available). Allyl (Allylic): Definition, Structure, Compounds, & Reactions. [11]8. ChemicalBook (Date not available). 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(72824-04-5). [12]9. TCI Chemicals (Date not available). 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (stabilized with Phenothiazine). [13]10. Sigma-Aldrich (2025). SAFETY DATA SHEET. [14]11. PubChemLite (Date not available). 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane. [4]12. Jiuan Chemical (Date not available). Neopentyl Glycol Application: Exploring Its Versatility in Various Industries. [9]13. Human Metabolome Database (Date not available). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). 14. Wikipedia (Date not available). Neopentyl glycol. [7]15. ChemicalBook (2020). The application of Neopentyl glycol.

Sources

Exploratory

physical and chemical properties of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

An In-Depth Technical Guide to 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Applications Introduction 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol ester of allylboronic acid, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Applications

Introduction

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol ester of allylboronic acid, is a versatile and valuable reagent in modern organic synthesis. As a member of the boronic ester family, it serves as a key building block for the construction of complex molecular architectures, finding significant utility in the fields of pharmaceutical discovery, natural product synthesis, and materials science. Its unique combination of stability and reactivity allows for precise and efficient carbon-carbon bond formation under a variety of catalytic conditions.

This guide provides a comprehensive technical overview of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore its chemical reactivity and stability, propose a robust synthetic pathway, and detail its core applications with field-proven experimental protocols. The narrative is structured to provide not just data, but also the scientific rationale behind the compound's behavior and utility, reflecting an approach grounded in expertise and practical application.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and structural characteristics is paramount for its effective and safe use in the laboratory. This section outlines the key properties of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane.

General and Physical Data

The compound is a flammable, colorless to light yellow liquid with properties that necessitate careful handling, as detailed in its safety data sheets.[1]

PropertyValueSource(s)
CAS Number 911482-75-2[1][2]
Molecular Formula C₈H₁₅BO₂[3]
Molecular Weight 154.12 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 166 °C (at 14 mmHg)[1]
Flash Point 92 °C (closed cup)[1]
Structural Information

The structure features a six-membered dioxaborinane ring derived from neopentyl glycol, which confers greater stability compared to its acyclic or smaller-ring counterparts. The allyl group is attached to the boron atom, providing the key reactive site for synthetic transformations.

Chemical Structure:

  • SMILES: C=CCC1OB(C(C)(C)CO1)

  • InChI: InChI=1S/C8H15BO2/c1-4-5-9-10-6-8(2,3)7-11-9/h4H,1,5-7H2,2-3H3[3]

Spectroscopic Characterization (A Predictive Analysis)
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the three main structural components. The protons of the allyl group (CH₂=CH-CH₂-B) would appear as a complex multiplet system in the olefinic region (~4.8-6.0 ppm) and the allylic region (~1.7-2.5 ppm). The two diastereotopic methylene protons on the dioxaborinane ring (-O-CH₂-) would likely appear as a singlet or a pair of doublets around 3.6-3.8 ppm. The gem-dimethyl group (-C(CH₃)₂) would yield a sharp singlet further upfield, typically around 0.9-1.1 ppm.

  • ¹³C NMR: The carbon spectrum would corroborate the proton data. The olefinic carbons of the allyl group are expected around 114 ppm (=CH₂) and 135 ppm (=CH-). The carbon of the B-CH₂ group is difficult to observe due to quadrupolar relaxation but would be expected in the range of 20-30 ppm. The quaternary carbon and the methyl carbons of the neopentyl glycol moiety would appear around 32 ppm and 22 ppm, respectively, while the -O-CH₂- carbon would be found further downfield at approximately 72 ppm.

  • ¹¹B NMR: Boron-11 NMR is a crucial tool for characterizing boronic esters. For a tricoordinate boronic ester of this type, a single broad peak is expected in the range of +20 to +35 ppm, which is characteristic of the sp²-hybridized boron atom in a neutral dioxaborinane environment.[6]

PART 2: Chemical Reactivity and Stability

The utility of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane stems from the specific reactivity of the allyl-boron bond, balanced by the stability afforded by the neopentyl glycol protecting group.

Core Reactivity

The primary mode of reactivity involves the transfer of the allyl group as a nucleophile to an electrophilic center. This can occur through two main pathways:

  • Direct Nucleophilic Attack: The allylboronate can react directly with highly electrophilic species like aldehydes, often requiring Lewis acid activation. This forms a new C-C bond and results in a homoallylic alcohol after workup.

  • Transmetalation: In the presence of a transition metal catalyst (e.g., Palladium, Rhodium, Zinc), the allyl group can be transferred from boron to the metal center.[7] This "transmetalation" step is the cornerstone of its application in cross-coupling reactions, enabling the formation of C-C bonds with a wide range of organic electrophiles.[8]

Stability, Handling, and Storage

As a flammable liquid that can cause skin and eye irritation, stringent safety protocols are mandatory.[1] The compound is also harmful to aquatic life.

Best Practices for Safe Handling and Storage:

  • Inert Atmosphere: Handle and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical equipment and non-sparking tools.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and chemically resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is often 2-8°C.[9]

  • Stabilizers: Commercial preparations are often stabilized with an antioxidant like phenothiazine to inhibit polymerization and degradation.[10]

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_node Store at 2-8°C Inert Atmosphere Tightly Sealed ppe Wear PPE: Goggles, Gloves, Lab Coat storage_node->ppe Before Use hood Use Chemical Fume Hood ppe->hood ignition No Ignition Sources (Flames, Sparks) hood->ignition grounding Ground and Bond All Equipment ignition->grounding disposal_node Dispose as Hazardous Chemical Waste grounding->disposal_node After Use

Caption: Workflow for the safe handling and storage of the reagent.

PART 3: Synthesis and Purification

While 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane is commercially available, understanding its synthesis provides insight into its purity and potential side products. A common and effective method involves a Grignard reaction followed by esterification.

Retrosynthetic Analysis and Proposed Pathway

The molecule can be disconnected at the B-C and B-O bonds. A logical synthesis starts from allyl bromide, which is converted to a Grignard reagent. This nucleophile then attacks a trialkyl borate (e.g., trimethyl or triisopropyl borate). The resulting boronic acid is not isolated but is directly esterified with neopentyl glycol to yield the final, more stable product.

G product 2-Allyl-5,5-dimethyl- 1,3,2-dioxaborinane step1 Esterification (C-O bond formation) product->step1 intermediate Allylboronic Acid (Unstable) step1->intermediate diol Neopentyl Glycol step1->diol step2 Grignard Reaction (C-B bond formation) intermediate->step2 grignard Allylmagnesium Bromide step2->grignard borate Trialkyl Borate B(OR)₃ step2->borate step3 Grignard Formation grignard->step3 allyl_bromide Allyl Bromide step3->allyl_bromide mg Mg Metal step3->mg

Caption: Synthetic pathway for 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane.

Proposed Synthetic Protocol

This protocol is based on established procedures for the synthesis of boronic esters.[11]

Step A: Preparation of Allylmagnesium Bromide

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Add magnesium turnings to the flask.

  • Add anhydrous diethyl ether via cannula and a small crystal of iodine to initiate the reaction.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step B: Synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

  • In a separate flame-dried, three-necked flask under argon, prepare a solution of triisopropyl borate in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Add the prepared allylmagnesium bromide solution dropwise via cannula, maintaining the internal temperature below -70 °C.

  • After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and add a solution of neopentyl glycol in THF.

  • Stir for 2-3 hours at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield the final product as a clear liquid.

PART 4: Key Applications in Organic Synthesis

The true value of this reagent is demonstrated in its application to challenging synthetic problems, particularly in C-C bond formation.

Catalytic Allylation of Carbonyl Compounds

A highly efficient application is the zinc-catalyzed allylation of ketones and aldehydes to produce homoallylic alcohols. This method, noted by TCI Chemicals, provides excellent yields and is a powerful tool for building stereocomplexity.

Detailed Experimental Protocol: Allylation of Cyclohexanone

  • To a dried, septum-capped 10 mL flask under an argon atmosphere, add Zn(HMDS)₂ (1.2 mg, 0.0030 mmol, 0.10 mol%).

  • Add 3.0 mL of dry pentane to the flask.

  • Add 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane (508 mg, 3.30 mmol).

  • Add cyclohexanone (294 mg, 3.00 mmol).

  • Stir the resulting mixture under an argon atmosphere at 20 °C for 36 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and add a saturated aqueous solution of NH₄Cl.

  • Separate the phases. Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate gradient) to afford the desired 1-allylcyclohexan-1-ol.

G start 1. Prepare Flask (Dried, Argon atm) add_cat 2. Add Zn(HMDS)₂ Catalyst start->add_cat add_solv 3. Add Dry Pentane add_cat->add_solv add_reagents 4. Add Allylboronate & Cyclohexanone add_solv->add_reagents react 5. Stir at 20°C for 36h add_reagents->react workup 6. Quench (NH₄Cl) & Extract (EtOAc) react->workup purify 7. Dry, Concentrate, & Purify (Chromatography) workup->purify product 8. Isolate Product (Homoallylic Alcohol) purify->product

Caption: Experimental workflow for the Zn-catalyzed allylation of cyclohexanone.

Transition Metal-Catalyzed Cross-Coupling Reactions

Allylboronates are indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] The allyl-allyl coupling is a particularly powerful method for constructing 1,5-diene motifs, which are prevalent in many natural products like terpenes.[12] The general mechanism involves the oxidative addition of an allylic electrophile to a Pd(0) center, followed by transmetalation with the allylboronate and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

This reactivity is central to modern drug development, where C-C and C-N cross-coupling reactions are among the most widely used transformations for assembling libraries of complex small molecules for biological screening.[13][14]

G pd0 Pd(0)L₂ pd2 (Allyl)Pd(II)(X)L₂ pd0->pd2 Oxidative Addition (+ Allyl-X) pd2_allyl (Allyl)₂Pd(II)L₂ pd2->pd2_allyl Transmetalation (+ Allyl-B(OR)₂) pd2_allyl->pd0 Reductive Elimination (- Allyl-Allyl Product)

Caption: Catalytic cycle for a generic Pd-catalyzed allyl-allyl cross-coupling.

Conclusion

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a robust and highly effective reagent for the stereocontrolled synthesis of complex organic molecules. Its well-defined reactivity, coupled with the enhanced stability provided by the neopentyl glycol backbone, makes it a superior choice for a range of synthetic applications, from the catalytic allylation of carbonyls to intricate transition metal-catalyzed cross-coupling reactions. For the medicinal or materials chemist, mastery of this reagent's properties and applications provides a direct and powerful pathway to novel molecular entities.

References

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, 5 grams. Oakwood Chemical. [Link]

  • Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

  • 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane. PubChemLite. [Link]

  • CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Chemsrc. [Link]

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, ≥98%,stabilized with Phenothiazine. Amerigo Scientific. [Link]

  • Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. PMC - NIH. [Link]

  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (3m) NMR data. University of Bristol Data Repository. [Link]

  • 5,5-dimethyl-2-(1-phenylvinyl)[1][9]dioxaborinane. Chem-Space. [Link]

  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane [13C NMR]. SpectraBase. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. [Link]

  • Diastereoselective Synthesis of 1-Allyl and 1,2-Bis(allyl)-1,2-diols: Versatile Synthons for Substituted Tetrahydrofuran Derivatives. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a versatile r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a versatile reagent in modern organic synthesis. Moving beyond a simple datasheet, this document delves into the causal relationships between its unique molecular architecture and its reactivity, offering field-proven insights into its synthesis and application. Every protocol and mechanistic discussion is grounded in established chemical principles to ensure scientific integrity and immediate applicability in a research and development setting.

Introduction: The Strategic Advantage of the Neopentyl Glycol Moiety

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, also known as allylboronic acid neopentyl glycol ester, is an organoboron compound that has gained traction as a stable and effective allylating agent. Its structure features an allyl group attached to a boron atom, which is in turn part of a six-membered dioxaborinane ring formed with neopentyl glycol (2,2-dimethylpropane-1,3-diol)[1][2].

The choice of neopentyl glycol as the diol protecting group is a critical design feature. Unlike the more common pinacol esters, neopentyl glycol esters often exhibit enhanced reactivity in certain cross-coupling reactions[3]. The six-membered ring structure, in contrast to the five-membered ring of pinacol esters, can influence the steric and electronic environment of the boron atom, thereby modulating its transmetalation efficiency in catalytic cycles like the Suzuki-Miyaura coupling[4]. Furthermore, neopentyl glycol esters demonstrate excellent stability, making them amenable to purification by chromatography and offering a longer shelf-life compared to free boronic acids, which are prone to dehydration to form boroxines.

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure is paramount for predicting reactivity and confirming sample identity and purity.

Molecular Formula: C₈H₁₅BO₂[1] Molecular Weight: 154.02 g/mol CAS Number: 911482-75-2[5]

The core of the molecule is the 1,3,2-dioxaborinane ring. The gem-dimethyl group at the 5-position of this ring, inherited from the neopentyl glycol backbone, imparts conformational rigidity. The allyl group is attached directly to the boron atom, making the C-B bond the focal point of its reactivity.

Caption: Molecular structure of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

Spectroscopic Data Analysis

While a definitive, publicly available, fully-assigned spectrum for this specific compound is not readily found, data from analogous neopentyl glycol boronic esters and general principles of NMR spectroscopy allow for a reliable prediction of its spectral characteristics.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 5.95 - 5.75m-=CH -
5.00 - 4.85m-H ₂C=
3.65s-O-CH
1.95d~7B-CH ₂-
0.95s-C(CH ₃)₂
¹³C NMR 138--=C H-
114--C H₂=
72--O-C H₂
32--C (CH₃)₂
22--C(C H₃)₂
~25 (broad)--B-C H₂-
¹¹B NMR 30 - 33br s--B (OR)₂

Note: The signal for the carbon atom directly attached to boron (B-CH₂) in the ¹³C NMR spectrum is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[6] ¹¹B NMR chemical shifts for trigonal boronic esters typically appear in the range of δ 25-35 ppm.

Synthesis and Handling

Synthetic Protocols

The synthesis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane can be achieved through several established methods for preparing boronic esters.

Method 1: Esterification of Allylboronic Acid

This is the most direct method, involving the condensation of allylboronic acid with neopentyl glycol. The reaction is an equilibrium process, and removal of water is necessary to drive it to completion.

Caption: Synthesis via esterification of allylboronic acid.

Experimental Protocol: Esterification

  • To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dichlorophenylboronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (approx. 0.2 M concentration)[1].

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 1-2 hours)[1].

  • Cool the reaction mixture to room temperature.

  • Pour the solution into a separatory funnel and wash sequentially with deionized water to remove any unreacted diol or boric acid byproducts. Caution: Excessive washing can lead to hydrolysis of the ester[1].

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or silica gel chromatography if necessary.

Method 2: From Allyl Grignard Reagent and a Borate Ester

This method involves the reaction of a pre-formed allyl Grignard reagent (allylmagnesium bromide) with a trialkyl borate, followed by acidic workup and subsequent esterification with neopentyl glycol.

Caption: Multi-step synthesis via a Grignard reagent.

Stability and Handling

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation[5].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[5]. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge[5].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[5]. Storage at 2-8°C is recommended[7]. The compound is sensitive to moisture, which can lead to hydrolysis of the boronic ester. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to maintain its integrity[4].

  • In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be inefficient[5].

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations[5].

Applications in Organic Synthesis

The utility of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane stems from its ability to act as an allyl nucleophile in various carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. Allylboronic esters can participate in these palladium-catalyzed reactions to couple with aryl or vinyl halides/triflates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Allyl_PdII R-Pd(II)-Allyl L₂ Transmetal->Allyl_PdII RedElim Reductive Elimination Allyl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Allyl RedElim->Product Reagents Ar-X (Aryl Halide) Reagents->OxAdd Boronate Allyl-B(OR)₂ + Base Boronate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: The choice of base, solvent, and palladium ligand/precatalyst system is crucial for achieving high yields and selectivity. For neopentyl glycol boronic esters, anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents have been shown to significantly accelerate reaction rates compared to traditional aqueous basic conditions used for boronic acids[8].

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Add an anhydrous, degassed solvent (e.g., dioxane, THF, or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the allylated aromatic product.

Allylboration of Carbonyl Compounds

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is an effective reagent for the allylboration of aldehydes and ketones to produce homoallylic alcohols, which are valuable synthetic intermediates[9]. The reaction proceeds through a highly organized, six-membered chair-like Zimmerman-Traxler transition state, which accounts for the high stereoselectivity often observed in these reactions.

Sources

Foundational

The Allylboration of Carbonyls: A Technical Guide to Stereoselective C-C Bond Formation

Executive Summary The addition of allylboronic esters to carbonyl compounds stands as one of the most powerful and reliable methods for the stereocontrolled synthesis of homoallylic alcohols. This reaction is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The addition of allylboronic esters to carbonyl compounds stands as one of the most powerful and reliable methods for the stereocontrolled synthesis of homoallylic alcohols. This reaction is a cornerstone of modern organic synthesis, prized for its predictable diastereoselectivity, the accessibility of highly enantioselective variants, and its broad functional group tolerance. The resulting homoallylic alcohol products are versatile intermediates, particularly in the synthesis of complex polyketide and polypropionate natural products.[1] This guide provides an in-depth analysis of the core mechanistic principles, explores strategies for achieving high levels of stereocontrol, details practical applications, and offers field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Pillar of Asymmetric Synthesis

The reaction of an allylboronic ester with a carbonyl compound, such as an aldehyde or ketone, forges a new carbon-carbon bond and can generate up to two new stereocenters in a single, predictable operation.[1] First documented in the 1960s, the allylboration reaction rose to prominence in the 1980s with the discovery of its remarkable stereoselectivity.[2] Unlike many other organometallic reagents, allylboronic esters are generally stable, easy to handle, and their reactions are often operationally simple.[3]

The unique power of this transformation lies in its adherence to a well-defined, closed six-membered transition state. This mechanistic consistency allows for the rational design of experiments to achieve specific stereochemical outcomes, a feature that has been exploited in countless total syntheses of bioactive molecules.[2][3] This guide will dissect the causal factors behind this reliability, from the foundational mechanistic model to the nuances of modern catalytic asymmetric variants.

The Core Reaction: Mechanistic Principles

The predictable stereoselectivity of the allylboration of carbonyls is rationalized by the Zimmerman-Traxler model, which was originally proposed for aldol reactions.[4][5] This model posits that the reaction proceeds through a highly ordered, chair-like six-membered transition state, which minimizes steric interactions and dictates the stereochemical fate of the product.[5][6]

The Zimmerman-Traxler Transition State

In this transition state, the boron atom of the allylboronic ester coordinates to the carbonyl oxygen of the electrophile. This coordination both activates the carbonyl group for nucleophilic attack and pre-organizes the two reactants. The allyl group then delivers itself to the carbonyl carbon via a concerted, cyclic mechanism.[7][8][9] The substituents on both the allylboronate and the carbonyl compound arrange themselves to minimize steric strain, overwhelmingly favoring a chair-like conformation over a higher-energy boat-like arrangement.[4][6]

The key to predicting the reaction's outcome is to place the largest substituents in pseudo-equatorial positions within this chair-like arrangement to avoid destabilizing 1,3-diaxial interactions.[4][6]

Caption: The Zimmerman-Traxler model workflow.

Stereochemical Control: Diastereoselectivity

The geometry of the double bond in the substituted allylboronic ester directly translates to the relative stereochemistry of the two newly formed stereocenters in the homoallylic alcohol product. This provides a powerful and reliable method for diastereoselective synthesis.

  • (E)-Allylboronates : When an (E)-crotylboronate reacts with an aldehyde, the methyl group on the allyl moiety preferentially occupies a pseudo-equatorial position in the transition state to avoid steric clashes. This arrangement leads to the formation of the anti-diastereomer of the homoallylic alcohol.[4][5]

  • (Z)-Allylboronates : Conversely, a (Z)-crotylboronate reacts to form the syn-diastereomer as the major product, again by adopting the most sterically favorable chair transition state.[4][5]

This predictable relationship between reagent geometry and product diastereoselectivity is a defining feature and primary advantage of the allylboration reaction.

Diastereoselectivity cluster_E (E)-Allylboronate cluster_Z (Z)-Allylboronate E_Boronate (E)-Crotylboronate E_TS Chair TS (Me equatorial) E_Boronate->E_TS + RCHO Anti_Product anti-Homoallylic Alcohol E_TS->Anti_Product Z_Boronate (Z)-Crotylboronate Z_TS Chair TS (Me equatorial) Z_Boronate->Z_TS + RCHO Syn_Product syn-Homoallylic Alcohol Z_TS->Syn_Product

Caption: Control of diastereoselectivity.

Reactivity of Carbonyl Electrophiles: Aldehydes vs. Ketones

A significant disparity exists in the reactivity of aldehydes and ketones towards allylboronic esters. Aldehydes are intrinsically more electrophilic and less sterically hindered, and thus react readily, often at low temperatures.[10]

Ketones, being less reactive, present a greater challenge.[10][11] Standard allylboronates, like the pinacol ester, often require elevated temperatures or fail to react altogether with ketones.[11] This reactivity gap has spurred the development of more potent allylborating agents and catalytic systems. Strategies to enhance reactivity include:

  • Using more Lewis acidic boron reagents: Boronates derived from electron-withdrawing diols (e.g., 3,3'-(CF₃)₂-BINOL) are more reactive.[11]

  • Catalysis: Both Lewis and Brønsted acids can be used to activate the ketone, accelerating the reaction.[12][13]

  • Formation of Boronate Complexes: The addition of an aryllithium to an allylboronic ester forms a highly nucleophilic "ate" complex, which can react with a wider range of electrophiles, including ketones.[7][8]

Achieving Enantioselectivity: A Guide to Asymmetric Allylboration

The true power of the allylboration reaction in modern synthesis is realized in its asymmetric variants, which provide access to enantioenriched homoallylic alcohols. Two primary strategies are employed: the use of stoichiometric chiral reagents and the development of catalytic asymmetric methods.

Stoichiometric Chiral Reagents

The first successful asymmetric allylborations relied on chiral auxiliaries attached directly to the boron atom. These auxiliaries create a chiral environment that biases the approach of the carbonyl compound to one face of the allyl group.

  • Chiral Boranes: Reagents such as B-allyldiisopinocampheylborane (Ipc₂B-allyl), derived from the naturally occurring terpene α-pinene, show excellent enantioselectivity in reactions with aldehydes.

  • Chiral Boronates: Allylboronic esters can be prepared from chiral diols. Highly effective auxiliaries include tartrate derivatives, as extensively developed by Roush, and binaphthol (BINOL) derivatives, used by Chong and others.[11][14] These reagents are often crystalline, stable, and provide high levels of stereocontrol.[11]

Catalytic Asymmetric Allylboration

While stoichiometric methods are effective, catalytic approaches are more atom-economical and desirable, particularly for large-scale synthesis. Significant progress has been made in developing catalysts that can generate a chiral allylboron species in situ or activate the reactants within a chiral environment.

  • Chiral Diol Catalysis: Pioneered by Schaus, chiral diols like BINOL and its derivatives can catalyze the allylboration of ketones with allyldiisopropoxyborane.[12][15] Mechanistic studies suggest that the reaction proceeds via an exchange of one of the isopropoxy groups on the achiral boronate with the chiral diol, forming a more reactive and enantioselective mixed boronate species in situ.[15][16]

  • Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for the asymmetric allylation of aldehydes.[17] These catalysts are thought to activate the carbonyl group through hydrogen bonding, directing the facial approach of the allylboronate.

The development of a catalytic asymmetric allylboration of ketones by Schaus and coworkers represents a landmark achievement, overcoming the dual challenge of low ketone reactivity and achieving high enantioselectivity.[12][16]

Catalyst/Reagent TypeCarbonyl SubstrateKey FeaturesReference(s)
Stoichiometric Chiral Reagents
Ipc₂B-allylAldehydesHigh ee, derived from natural product[11]
Tartrate-derived boronatesAldehydesWidely used in natural product synthesis[11]
3,3'-(CF₃)₂-BINOL boronateAldehydes, KetonesHigh reactivity, excellent ee for ketones[11][12]
Catalytic Asymmetric Methods
(S)-3,3′-Br₂-BINOL (cat.)KetonesLow catalyst loading (2-15 mol%)[12][16]
Chiral Phosphoric Acid (cat.)AldehydesMetal-free, activates via H-bonding[17]

Table 1. Comparison of selected asymmetric allylboration methods.

Practical Applications and Substrate Scope

The allylboration of carbonyls is a workhorse reaction in the synthesis of complex molecules, enabling the rapid and predictable construction of key stereochemical arrays found in many natural products.[3][18]

Tandem and One-Pot Procedures

Efficiency in synthesis is often enhanced by combining multiple transformations into a single operation. Tandem reactions involving an initial iridium- or palladium-catalyzed borylation of an alkene followed by an in-situ allylboration of an aldehyde have been developed, streamlining the synthesis of homoallylic alcohols from simple starting materials.[3][19]

Allylation of Other Electrophiles

While this guide focuses on carbonyls, the utility of allylboronic esters extends to other electrophiles. Most notably, they react with imines to produce valuable chiral homoallylic amines, which are precursors to β-amino acids and various nitrogen-containing heterocycles.[15] The activation of allylboronates into "ate" complexes also enables reactions with a much broader range of electrophiles, including alkyl halides and epoxides.[7][20]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult primary literature for specific substrate procedures and safety information.

Protocol 1: Synthesis of Allylboronic Acid Pinacol Ester

This procedure is adapted from the reaction of a Grignard reagent with a boronic ester.[19][21]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add a small portion of anhydrous THF via syringe. Add a few drops of allyl bromide (1.0 eq) to initiate the reaction. Once initiated, add the remaining allyl bromide dissolved in THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol isopropoxyboronate, 1.1 eq) in THF dropwise via the addition funnel.

  • Workup: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the title compound as a colorless oil.

Protocol 2: Catalytic Asymmetric Allylboration of a Ketone

This protocol is a generalized procedure based on the work of Schaus and coworkers for the catalytic asymmetric allylboration of ketones.[12][16]

  • Setup: In a glovebox or under an inert atmosphere, add the chiral biphenol catalyst (e.g., (S)-3,3′-Br₂-BINOL, 0.15 eq) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add the ketone (1.0 eq) followed by the solvent (e.g., toluene). Stir the mixture for 5 minutes. Add the allyldiisopropoxyborane (1.5 - 2.0 eq).

  • Reaction: Seal the vial and stir the reaction at the specified temperature (e.g., -35 °C to room temperature) for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with an appropriate buffer or aqueous solution (e.g., pH 7 phosphate buffer). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the chiral tertiary homoallylic alcohol. The enantiomeric ratio can be determined by chiral HPLC or SFC analysis.

Exp_Workflow cluster_Prep Catalyst & Reagent Prep cluster_Reaction Reaction cluster_Workup Workup & Purification A1 Add chiral catalyst to dry vial A2 Add ketone and solvent A1->A2 A3 Add allylboronate A2->A3 B1 Stir at specified temperature and time A3->B1 Seal and stir B2 Monitor progress (TLC/GC) B1->B2 C1 Quench reaction B2->C1 Upon completion C2 Aqueous workup & extraction C1->C2 C3 Dry and concentrate C2->C3 C4 Column chromatography C3->C4 Final Final C4->Final Pure Homoallylic Alcohol

Caption: General experimental workflow.

Conclusion and Future Outlook

The allylboration of carbonyl compounds is a mature yet continually evolving field. Its reliability in stereocontrol, grounded in the Zimmerman-Traxler model, has cemented its status as an indispensable tool for synthetic chemists. While stoichiometric chiral reagents remain highly effective, the future of the field lies in the expansion of catalytic asymmetric methods. Key areas of ongoing research include the development of more efficient and robust catalysts, lowering catalyst loadings, broadening the substrate scope to include ever more challenging ketones and other electrophiles, and applying these powerful methods to solve pressing problems in drug discovery and materials science. The continued innovation in this area promises to provide even more powerful tools for the precise and efficient construction of complex molecular architectures.

References

  • Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. Accounts of Chemical Research, 2013. [4][5][6][22]

  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PubMed Central (PMC) - NIH. [15]

  • Enantioselective Synthesis of Homoallyl Alcohols via Chiral Allylboronic Esters. Angewandte Chemie International Edition in English, 1978. [14]

  • Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters - ACS Publications, 2004. [11]

  • Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [19]

  • Allylboration of Carbonyl Compounds. Organic Reactions. [2]

  • Mechanistic Insights into the Catalytic Asymmetric Allylboration of Ketones: Brønsted or Lewis Acid Activation?. Organic Letters - ACS Publications, 2011. [12]

  • Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters - ACS Publications, 2013. [23][24]

  • Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis, 2023. [25]

  • The Development of Practical Asymmetric Allylborations and the Synthesis of Achiral Heterocycles as Chemotherapeutics. ProQuest. [26]

  • Synthesis of highly-substituted enantiomerically pure allylboronic esters and investigation of their stereoselective addition to aldehydes. PubMed. [27][28]

  • Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. PubMed Central (PMC). [7][8]

  • Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. PubMed Central (PMC) - NIH. [16]

  • Catalytic asymmetric allylboration and propargylboration of hydrazonoester 2 using various boronic acids. ResearchGate. [29]

  • Methods for catalytic asymmetric allylation of carbonyl compounds... ResearchGate. [30]

  • Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters - ACS Publications. [17]

  • Lewis and Brønsted Acid Catalyzed Allylboration of Carbonyl Compounds: From Discovery to Mechanism and Applications. Accounts of Chemical Research, 2007. [13]

  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 2016. [3][31]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. NIH. [10]

  • Organic Reactions, Volume 73, Carbonyl Allylboration. Advanced Science News, 2012. [1]

  • Synthesis of Pinacol Allylic Boronic Esters via Olefin Cross-Metathesis between Pinacol Allylboronate and Terminal or Internal Alkenes. J-STAGE. [32]

  • A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science (RSC Publishing), 2016. [18]

  • Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers (RSC Publishing), 2014. [9]

  • WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents. [21]

  • Allylation of C=O Bonds. Harned Research Group. [33]

  • Reactions of Benzylboronate Nucleophiles. PubMed Central (PMC). [20]

Sources

Exploratory

An In-depth Technical Guide to Allylboration Reactions

Abstract The allylboration of carbonyl compounds stands as a cornerstone of modern organic synthesis, providing a powerful and highly predictable method for carbon-carbon bond formation.[1] This reaction facilitates the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The allylboration of carbonyl compounds stands as a cornerstone of modern organic synthesis, providing a powerful and highly predictable method for carbon-carbon bond formation.[1] This reaction facilitates the creation of homoallylic alcohols, often with exceptional control over both relative and absolute stereochemistry.[2] The stereochemical outcome is dictated by a well-defined, chair-like six-membered transition state, a principle that has enabled the rational design of numerous chiral reagents and catalytic systems. This guide offers an in-depth exploration of the core mechanistic principles of the allylboration reaction, surveys the major classes of reagents, provides detailed experimental protocols, and discusses the reaction's broad applications in the synthesis of complex molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile transformation in their work.

Introduction: The Power of Predictable C-C Bond Formation

The addition of an allyl group to a carbonyl compound is a fundamental transformation for constructing intricate molecular architectures. Among the various methods to achieve this, the allylboration reaction is preeminent due to its operational simplicity and, most importantly, its high degree of stereocontrol.[2][3] First discovered in the 1960s and later popularized through the seminal work of Herbert C. Brown and others, this reaction has become an indispensable tool for synthesizing the polyacetate and polypropionate motifs prevalent in many natural products.[1][4]

The reaction involves the addition of an allylic boron species to an aldehyde, ketone, or imine, yielding a homoallylic alcohol or amine after a standard workup.[5][6][7] The value of this process lies in its ability to generate up to two new stereocenters in a single, highly predictable step.[2]

The Mechanistic Cornerstone: The Zimmerman-Traxler Transition State

The remarkable stereoselectivity of the allylboration reaction is rationalized by the Zimmerman-Traxler model, which posits a closed, six-membered, chair-like transition state.[8] In this model, the boron atom coordinates to the carbonyl oxygen, and the allylic γ-carbon attacks the electrophilic carbonyl carbon.

The key to the model's predictive power is the minimization of steric hindrance. The larger substituent on the aldehyde (R) preferentially occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions, thereby dictating the facial selectivity of the addition.[9]

Caption: Figure 1. The Zimmerman-Traxler chair-like transition state.

The Influence of Crotylborane Geometry

The power of this model is most evident in crotylboration reactions. The geometry of the crotylborane double bond directly translates into the relative stereochemistry of the product.

  • (E)-Crotylboronates: The methyl group on the allyl fragment assumes an equatorial position in the transition state, leading to the formation of the anti-diastereomer.[9][10]

  • (Z)-Crotylboronates: The methyl group is forced into an axial position, resulting in the formation of the syn-diastereomer.[9][10]

This direct correlation between reagent geometry and product stereochemistry is a foundational principle of asymmetric synthesis.

Crotylboration_Stereoselectivity cluster_E (E)-Crotylboronate Pathway cluster_Z (Z)-Crotylboronate Pathway E_reagent (E)-Crotylboronate + Aldehyde E_TS Chair TS (Me equatorial) E_reagent->E_TS Forms Anti_product anti-Homoallylic Alcohol E_TS->Anti_product Leads to Z_reagent (Z)-Crotylboronate + Aldehyde Z_TS Chair TS (Me axial) Z_reagent->Z_TS Forms Syn_product syn-Homoallylic Alcohol Z_TS->Syn_product Leads to caption Figure 2. Correlation of reagent geometry and product diastereoselectivity.

Caption: Figure 2. Correlation of reagent geometry and product diastereoselectivity.

A Survey of Key Allylborating Reagents

The field has evolved from using stoichiometric chiral reagents to developing sophisticated catalytic systems. The choice of reagent is dictated by the desired stereochemical outcome, substrate scope, and operational convenience.

Stoichiometric Chiral Reagents

These "first-generation" reagents incorporate chirality directly into the boron reagent itself.

  • Brown's Allylboranes: Developed by Herbert C. Brown, these reagents are derived from (+) or (-)-α-pinene. The resulting B-allyldiisopinocampheylborane (Ipc₂BAll) reacts with aldehydes with excellent enantioselectivity.[11][12] The bulky isopinocampheyl groups provide a rigid chiral environment that effectively shields one face of the allyl group.[9]

  • Roush's Tartrate-Modified Boronates: William R. Roush developed a highly practical class of air-stable allylboronates derived from diisopropyl tartrate (DIPT).[10][13] These reagents are easily prepared and their steric and electronic properties can be fine-tuned.[12] The choice of (D)- or (L)-tartrate dictates the absolute stereochemistry of the resulting homoallylic alcohol.[10][13]

Catalytic Asymmetric Allylboration

A major advance has been the development of catalytic methods that use a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the reaction of an achiral allylboron reagent (typically allylboronic acid pinacol ester) with an aldehyde or ketone.[14][15]

  • Chiral Diols (e.g., BINOL): Chiral biphenols and related diols can catalyze the allylboration of ketones, a traditionally challenging substrate class. These catalysts are believed to operate through a ligand exchange process, forming a transient, highly reactive chiral boronate species in situ.[3]

  • Chiral Brønsted Acids: Chiral phosphoric acids have emerged as powerful organocatalysts for this transformation.[14] The catalyst is thought to activate the allylboronate by protonating one of the boronate oxygen atoms, increasing its Lewis acidity and accelerating the reaction.[14]

  • Transition Metal Catalysis: Copper(I) complexes, in particular, have been used to catalyze the enantioselective allylboration of ketones.[16] Mechanistic studies suggest the in situ formation of an allylcopper species, which acts as the active nucleophile.[16]

Reagent/System ClassChiral SourceTypical SubstrateKey AdvantagesKey Considerations
Brown's Allylboranes α-PineneAldehydesVery high enantioselectivity, well-established.[17][11]Stoichiometric use of chiral auxiliary, air/moisture sensitive.
Roush's Boronates Tartaric AcidAldehydesAir-stable, tunable, predictable diastereoselectivity.[10][13]Stoichiometric use of chiral auxiliary.
Chiral Diol Catalysis BINOL, TADDOLKetonesCatalytic, good for challenging substrates.May require higher catalyst loadings (2-15 mol%).
Brønsted Acid Catalysis Chiral Phosphoric AcidAldehydesOrganocatalytic, low catalyst loading, broad scope.[14]Reaction mechanism can be complex.
Copper Catalysis Chiral Ligand (e.g., DuPHOS)KetonesCatalytic, high enantioselectivity for ketones.[16]May require co-catalysts (e.g., lanthanide salts).[16]

Practical Synthesis of Allylboron Reagents

The accessibility of allylboron reagents is crucial for their widespread use. Several reliable methods have been established.

  • From Allyl-Metal Reagents: The reaction of allyl Grignard or allyllithium reagents with borate esters (like triisopropyl borate) is a classic and straightforward approach.[18][19]

  • Hydroboration of Dienes: The regioselective 1,4-hydroboration of 1,3-dienes provides direct access to allylboronates.[20]

  • Transition-Metal Catalyzed Borylation: Palladium and copper catalysts are widely used to promote the borylation of allylic substrates like allylic alcohols, carbonates, and acetates using a diboron source such as bis(pinacolato)diboron (B₂pin₂).[18][20][21] This is a particularly versatile and functional-group-tolerant method.

Reagent_Synthesis Allyl_Halide Allyl Halide (Cl, Br) Grignard Allyl-MgX or Allyl-Li Allyl_Halide->Grignard + Mg or Li Allyl_Alcohol Allylic Alcohol or Carbonate Product Allylboronate Ester Allyl_Alcohol->Product + B₂pin₂ [Pd] or [Cu] cat. Diene 1,3-Diene Diene->Product + HBpin Hydroboration Grignard->Product Borate_Ester B(OR)₃ Borate_Ester->Product Addition B2pin2 B₂pin₂ HBpin HBpin

Caption: Figure 3. Common synthetic pathways to allylboronate esters.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be adapted based on the specific substrate and desired outcome. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Roush Asymmetric Crotylation of Benzaldehyde

This procedure is a classic example of a stoichiometric, reagent-controlled asymmetric reaction.[10][13]

Objective: To synthesize anti-1-phenyl-2-methylbut-3-en-1-ol with high diastereo- and enantioselectivity.

Materials:

  • (E)-Crotylboronic acid diisopropyl tartrate ester ((R,R)-DIPT version)

  • Benzaldehyde (freshly distilled)

  • Toluene (anhydrous)

  • Activated 4 Å molecular sieves

  • Methanol

  • Diethylether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add finely ground 4 Å molecular sieves (approx. 500 mg per mmol of aldehyde).

  • Reagent Addition: Add anhydrous toluene (to make a ~0.5 M solution with respect to the aldehyde). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the (E)-crotylboronate reagent (1.1 equivalents) as a solution in toluene.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction is typically complete within 1-3 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench by adding methanol (5-10 equivalents) at -78 °C and allow the mixture to warm to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Self-Validation System:

  • Expected Yield: Typically >80%.

  • Stereochemical Analysis: The diastereomeric ratio (anti:syn) can be determined by ¹H NMR analysis of the crude product by integrating characteristic signals. The enantiomeric excess (ee) of the major anti diastereomer is determined by chiral HPLC or GC analysis.

  • Expected Outcome: For the (R,R)-DIPT derived boronate, the (1S, 2S)-anti-product is expected with >95:5 dr and >90% ee.

Protocol 2: Catalytic Enantioselective Allylboration of a Ketone

This protocol illustrates a modern, catalytic approach for a more challenging substrate.

Objective: To synthesize 1-phenyl-but-3-en-1-ol from acetophenone using a chiral diol catalyst.

Materials:

  • (S)-3,3'-Br₂-BINOL (catalyst, 2-15 mol%)

  • Acetophenone (1.0 equivalent)

  • Allyldiisopropoxyborane (1.5 equivalents)

  • Toluene (anhydrous)

  • tert-Butanol (t-BuOH, 2.0 equivalents, as an additive)[3]

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve the (S)-3,3'-Br₂-BINOL catalyst (e.g., 2 mol%) in anhydrous toluene.

  • Reagent Addition: Add acetophenone (1.0 eq), followed by t-BuOH (2.0 eq). Stir for 10 minutes at room temperature.

  • Add allyldiisopropoxyborane (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to 24 hours.[3] Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and slowly add 1 M HCl to hydrolyze the boronate ester.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting tertiary alcohol by flash column chromatography.

Self-Validation System:

  • Expected Yield: 75-95%.[22]

  • Stereochemical Analysis: The enantiomeric ratio (er) or enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

  • Expected Outcome: High yields and enantioselectivities (e.g., 95:5 to >99:1 er) are expected. The addition of an alcohol like t-BuOH has been shown to increase both the reaction rate and enantioselectivity by facilitating the key ligand exchange step.[3]

Conclusion and Future Outlook

The allylboration reaction has matured from a synthetic curiosity into a robust and indispensable methodology in organic chemistry. Its high degree of predictability, rooted in the Zimmerman-Traxler transition state model, allows chemists to construct complex stereochemical arrays with confidence. The evolution from stoichiometric chiral reagents to highly efficient catalytic systems has broadened its applicability, particularly for less reactive substrates like ketones.[16][23]

Future developments will likely focus on the discovery of new, more efficient catalysts, further expansion of the substrate scope to include novel electrophiles, and the integration of allylboration reactions into tandem or one-pot sequences to streamline synthetic routes.[20][24] As our understanding of the underlying mechanistic nuances deepens, the allylboration reaction will undoubtedly continue to be a critical tool in the synthesis of pharmaceuticals, agrochemicals, and other molecules vital to science and society.

References

  • Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Jain, P., & Antilla, J. C. (2009). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. PMC - NIH. [Link]

  • Wu, T. R., & Schaus, S. E. (2007). Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. PMC - NIH. [Link]

  • Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • NROChemistry. Roush Asymmetric Allylation. NROChemistry. [Link]

  • Sun, D., Shen, Z., & Ellman, J. A. (2018). Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. PMC - NIH. [Link]

  • Mykhailiuk, P. K., & Tverdokhlib, S. (2020). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. [Link]

  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • Brown, H. C., & Jadhav, P. K. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. University of York. [Link]

  • Carreras, J., & Echavarren, A. M. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. PMC - NIH. [Link]

  • Myers, A. G. Research Group. Enantioselective Allylboration. Harvard University. [Link]

  • Szabó, K. J. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters - ACS Publications. [Link]

  • Melen, R. L. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. PMC - NIH. [Link]

  • Ramachandran, P. V. (2007). Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. Semantic Scholar. [Link]

  • Shibasaki, M., & Kanai, M. (2005). Catalytic Enantioselective Allylboration of Ketones. Journal of the American Chemical Society - ACS Publications. [Link]

  • Wang, J., et al. (2022). Chiral Phosphoric Acid-Catalyzed Enantio- and Diastereoselective Allylboration of Aldehydes with β,γ-Substituted Allylboronates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ramachandran, P. V. (2020). Allylboration of Ketones and Imines with a Highly Reactive Bifunctional Allyl Pinacolatoboronate Reagent. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Singleton, D. A. (2012). Isotope effects and heavy-atom tunneling in the Roush allylboration of aldehydes. PubMed. [Link]

  • Himo, F., & Szabó, K. J. (2018). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. ResearchGate. [Link]

  • Hall, D. G. (2007). Allylboration of Carbonyl Compounds. Organic Reactions. [Link]

  • Schaus, S. E. (2006). Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. ACS Publications. [Link]

  • Sibi, M. P. (2020). Synthesis of Allylboranes via Cu(I)-Catalyzed B–H Insertion of Vinyldiazoacetates into Phosphine–Borane Adducts. Organic Letters - ACS Publications. [Link]

  • Aggarwal, V. K. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. [Link]

  • Sibi, M. P. (2020). Synthesis of Allylboranes via Cu(I)-Catalyzed B–H Insertion of Vinyldiazoacetates into Phosphine–Borane Adducts. Organic Letters - ACS Publications. [Link]

  • University of Wisconsin-Madison. Brown Allylation and Crotylation Reactions. University of Wisconsin-Madison Chemistry. [Link]

  • Organic Chemistry Portal. Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Pini, D. (2019). Brown Allylation: Application to the Synthesis of Natural Products. AIR Unimi. [Link]

  • Szabó, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. PMC - NIH. [Link]

  • Hall, D. G. (2012). Organic Reactions, Volume 73, Carbonyl Allylboration. Advanced Science News. [Link]

  • Stephan, D. W. (2019). Formation of Nucleophilic Allylboranes from Molecular Hydrogen and Allenes Catalyzed by a Pyridonate Borane. JLUpub. [Link]

  • Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Carreras, J., & Echavarren, A. M. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis - ACS Publications. [Link]

  • NROChemistry. (2021). Roush Allylation. YouTube. [Link]

  • Aggarwal, V. K. (2018). Highly selective allylborations of aldehydes using α,α-disubstituted allylic pinacol boronic esters. Semantic Scholar. [Link]

  • Wikipedia. Carbonyl allylation. Wikipedia. [Link]

  • Aggarwal, V. K. (2013). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. University of Bristol. [Link]

  • Brown, H. C. Herbert C. Brown's research works. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2015). Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. Optimization of the allylboration reaction. ResearchGate. [Link]

Sources

Foundational

role of dioxaborinanes in organic synthesis

An In-depth Technical Guide to the Role of Dioxaborinanes in Organic Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract Dioxaborinanes, particul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Dioxaborinanes in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Dioxaborinanes, particularly boronic acid pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, have emerged as indispensable tools in modern organic synthesis. Their unique combination of stability, ease of handling, and tunable reactivity makes them superior alternatives to free boronic acids in a vast array of chemical transformations. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and strategic application of dioxaborinanes. We will dissect their foundational role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and explore their advanced utility in iterative synthesis, stereoselective transformations, and as robust protecting groups. Through detailed protocols, mechanistic diagrams, and case studies in pharmaceutical development, this document serves as a comprehensive resource for leveraging the full potential of dioxaborinanes in the design and execution of complex molecular architectures.

Introduction: The Dioxaborinane Moiety – A Nexus of Stability and Reactivity

At its core, a dioxaborinane is a cyclic ester of a boronic acid. The boron atom is bonded to two oxygen atoms, which are themselves part of a diol backbone, and to an organic group (R). This structure confers remarkable stability compared to the corresponding trigonal planar boronic acids, which are prone to dehydration to form cyclic boroxines and other decomposition pathways.

The true power of dioxaborinanes lies in the tunability afforded by the diol backbone. The choice of diol dictates the steric and electronic properties of the boron center, directly influencing the reagent's stability, solubility, and reactivity.

  • Pinacol (2,3-dimethylbutane-2,3-diol): Forms pinacol boronic esters, the most common class of dioxaborinanes. The bulky methyl groups provide significant steric shielding, rendering the boron atom less susceptible to premature protodeboronation and other unwanted side reactions. This makes them exceptionally robust, often stable to chromatography, and compatible with a wide range of reaction conditions.

  • N-methyliminodiacetic acid (MIDA): Forms MIDA boronates, which are exceptionally stable, crystalline solids. The key feature of MIDA boronates is their inertness to Suzuki-Miyaura coupling conditions until a slow-release deprotection is triggered, typically by aqueous base. This unique property enables powerful iterative cross-coupling strategies for the controlled, sequential assembly of complex molecules.

This guide will focus primarily on these two classes as they represent the workhorse and the precision tool, respectively, in the synthetic chemist's toolbox.

Synthesis of Dioxaborinane Reagents

The reliable synthesis of dioxaborinane reagents is a prerequisite for their application. Several methods are prevalent, with the choice depending on the starting material and desired scale.

Esterification of Boronic Acids

The most direct method involves the condensation of a boronic acid with a diol. For pinacol esters, this is often achieved by heating the two components in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Phenylboronic Pinacol Ester

  • Materials:

    • Phenylboronic acid (1.00 g, 8.20 mmol)

    • Pinacol (0.97 g, 8.20 mmol)

    • Toluene (40 mL)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid, pinacol, and toluene.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 2-4 hours or until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be recrystallized from a minimal amount of hexane to yield white, crystalline needles.

  • Causality and Insights: The azeotropic removal of water is critical. Le Chatelier's principle dictates that removing a product (water) will shift the reaction equilibrium to favor the formation of the desired ester. Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

Palladium-Catalyzed Miyaura Borylation

A powerful alternative for synthesizing aryl and vinyl dioxaborinanes is the direct borylation of organic halides or triflates using a boron source like bis(pinacolato)diboron (B₂pin₂).

Table 1: Comparison of Common Diol Backbones

Diol BackboneCommon NameKey PropertiesTypical Application
PinacolPinacol BoronateHigh stability, good solubility, compatible with chromatography.General purpose Suzuki-Miyaura couplings.
MIDAMIDA BoronateExceptional stability, crystalline solid, inert until deprotection.Iterative cross-coupling, slow-release strategies.
Ethylene GlycolEthylene Glycol BoronateMore reactive, less stable than pinacol esters.Situations requiring higher reactivity or facile cleavage.

The Role of Dioxaborinanes in Transformative Cross-Coupling Reactions

The primary application of dioxaborinanes is in palladium-catalyzed cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds with unparalleled precision.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, forming a C(sp²)-C(sp²) bond between an organoboron reagent and an organic halide or triflate. The use of dioxaborinanes, particularly pinacol esters, has been central to its success due to their stability and broad functional group tolerance.

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: A base activates the dioxaborinane, forming a borate complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X reagents->oxidative_addition boronate R²-B(OR)₂ + Base boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design:

  • Base: A base (e.g., K₂CO₃, CsF, K₃PO₄) is essential. It activates the boronic ester by forming an "ate" complex, [R-B(OR)₂(Base)]⁻, which is significantly more nucleophilic and competent for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Water helps dissolve the inorganic base and facilitates the formation of the active borate species.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial for stabilizing the palladium catalyst, preventing its decomposition, and promoting the key steps of oxidative addition and reductive elimination.

Iterative Cross-Coupling with MIDA Boronates

The synthesis of complex molecules often requires the sequential, controlled formation of multiple C-C bonds. MIDA boronates are uniquely suited for this task. Their high stability protects the boronic acid functionality through multiple reaction steps. It can survive purification by silica gel chromatography and a wide range of chemical transformations. When the next C-C bond formation is desired, the MIDA group is cleaved under mild basic conditions (e.g., aqueous NaOH or K₃PO₄) to liberate the reactive boronic acid in situ for a subsequent Suzuki-Miyaura coupling.

This "just-in-time" release of the reactive species prevents the uncontrolled polymerization and side reactions that would occur if multiple unprotected boronic acids were present in a molecule.

Diagram: Iterative Synthesis Workflow using MIDA Boronates

MIDA_Workflow start Building Block A (Aryl-MIDA Boronate) step1 Suzuki Coupling 1 + Building Block B (B-X) + Pd Catalyst start->step1 intermediate1 Intermediate A-B (Still contains MIDA) step1->intermediate1 deprotection MIDA Deprotection (mild aq. base) intermediate1->deprotection intermediate2 Intermediate A-B (Free Boronic Acid) deprotection->intermediate2 step2 Suzuki Coupling 2 + Building Block C (C-X) + Pd Catalyst intermediate2->step2 final_product Final Product A-B-C step2->final_product

Caption: Workflow for iterative cross-coupling using MIDA boronates.

This strategy has been instrumental in the synthesis of complex natural products and in the rapid generation of compound libraries for drug discovery.

Case Study: Dioxaborinanes in Pharmaceutical Development – Bortezomib

The significance of dioxaborinane chemistry is powerfully illustrated by the proteasome inhibitor Bortezomib (Velcade®), a frontline therapy for multiple myeloma. Bortezomib is a dipeptide boronic acid, but it is synthesized and administered as its more stable mannitol-derived dioxaborinane ester.

The synthesis involves a key stereoselective step using a chiral pinanediol-derived boronic ester, a type of dioxaborinane, to set the crucial stereocenter adjacent to the boron atom. The final drug substance is formulated with mannitol, which reversibly forms a stable dioxaborinane ester with the boronic acid warhead. This esterification strategy enhances the drug's stability and solubility, ensuring its effective delivery. In the physiological environment, the mannitol ester hydrolyzes to release the active boronic acid, which then inhibits the proteasome.

This case study highlights two critical roles for dioxaborinanes:

  • As a chiral auxiliary in synthesis to control stereochemistry.

  • As a stabilizing pro-drug formulation to improve pharmaceutical properties.

Conclusion and Future Outlook

Dioxaborinanes are far more than simple protected forms of boronic acids; they are precision instruments that have fundamentally reshaped the landscape of organic synthesis. Their tunable stability, predictable reactivity, and commercial availability have made them indispensable for constructing complex molecular frameworks. From the routine synthesis of biaryl compounds using pinacol esters to the sophisticated, multi-step iterative couplings enabled by MIDA boronates, these reagents provide chemists with an unparalleled level of control.

Future developments will likely focus on the design of novel diol backbones to achieve even greater control over reactivity and selectivity, the discovery of new catalytic systems that expand the scope of compatible functional groups, and the application of these powerful reagents to solve ever more complex challenges in materials science and drug discovery.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organometallics for Green Catalysis URL: [Link]

  • Title: A general solution for the iterative cross-coupling of secure building blocks Source: Nature URL: [Link]

  • Title: The Suzuki-Miyaura reaction: a personal history from a small laboratory in a small university Source: Journal of Organometallic Chemistry URL: [Link]

  • Title: Bortezomib Source: Wikipedia URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Stereoselective Allylboration of Aldehydes

Introduction: The Strategic Importance of Chiral Homoallylic Alcohols The stereoselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of complex, biologicall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Homoallylic Alcohols

The stereoselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of complex, biologically active molecules. Among the most powerful transformations in the synthetic chemist's arsenal is the asymmetric allylboration of aldehydes. This reaction constructs chiral homoallylic alcohols—versatile building blocks rich in functionality. The newly formed stereocenter and the terminal olefin handle provide numerous opportunities for subsequent chemical manipulation, making this method indispensable in the synthesis of natural products and pharmaceutical agents.[1][2]

This guide provides an in-depth exploration of the principles and practices of stereoselective allylboration. We will delve into the mechanistic underpinnings that govern the high levels of stereocontrol, survey the most reliable stoichiometric and catalytic systems, and provide a detailed, field-proven protocol for practical application in a research setting.

Part 1: The Mechanistic Basis of Stereoselectivity

The remarkable predictability and high fidelity of the allylboration reaction are explained by the Zimmerman-Traxler transition state model.[3][4] The reaction proceeds through a closed, six-membered, chair-like transition state involving the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic boron atom.

The key to stereoselectivity lies in minimizing steric interactions within this cyclic arrangement:

  • Reagent Geometry: The geometry of the allylboron reagent (E or Z) directly translates to the relative stereochemistry (syn or anti) of the product.

  • Steric Minimization: The substituents on both the aldehyde (R group) and the allylboron reagent preferentially occupy equatorial positions in the chair-like transition state to avoid destabilizing 1,3-diaxial interactions.

This principle is the foundation upon which all stereoselective allylboration methods are built. The choice of chiral ligands or auxiliaries on the boron atom dictates the facial selectivity of the aldehyde, thereby determining the absolute stereochemistry of the newly formed hydroxyl-bearing stereocenter.

Figure 1: Zimmerman-Traxler transition states.

Part 2: Key Reagents and Catalytic Systems

The field has evolved from stoichiometric chiral reagents to highly efficient catalytic systems. Understanding the major classes of reagents is crucial for selecting the appropriate method for a given synthetic challenge.

Stoichiometric Chiral Reagents: The Pioneers

Brown's Allylboranes: Developed by Herbert C. Brown, B-allyldiisopinocampheylborane, derived from α-pinene, was a groundbreaking development.[1] This is a "reagent-controlled" method where the chirality of the isopinocampheyl ligands dictates the stereochemical outcome with high predictability. The reaction is typically fast, even at low temperatures (-78 to -100 °C), and provides excellent enantioselectivities for a wide range of aldehydes.[2][5]

Roush's Allylboronates: William R. Roush developed tartrate-derived chiral allylboronates, which offer significant practical advantages.[6][7] These reagents are more stable than Brown's boranes and can be prepared and stored. The stereochemical outcome is reliably predicted by the choice of the diisopropyl tartrate (DIPT) enantiomer. (R,R)-DIPT derived boronates typically yield one enantiomer of the product, while (S,S)-DIPT yields the other.[6] (E)-crotylboronates give the anti-diastereomer, while (Z)-crotylboronates provide the syn product, both with high selectivity.[7]

Modern Catalytic Systems: The State of the Art

The drive for atom economy and efficiency has led to the development of catalytic asymmetric allylborations. These methods use a chiral catalyst to control the stereoselectivity of the reaction between an achiral allylboron reagent (like allylboronic acid pinacol ester) and an aldehyde.

Chiral Diol Catalysis: Chiral diols, particularly BINOL and its derivatives, have been successfully employed as catalysts.[8][9] In the presence of the diol, an exchange with the achiral boronate ester occurs, forming a chiral allylboron species in situ that then reacts with the aldehyde.[8] Modifications to the BINOL backbone, such as adding bulky groups at the 3,3' positions, have been shown to significantly enhance enantioselectivity, even for challenging ketone substrates.[9][10]

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs), like TRIP-PA, have emerged as powerful organocatalysts for this transformation.[11] The proposed mechanism involves the activation of the allylboronate through protonation of a boronate oxygen by the chiral acid. This enhances the Lewis acidity of the boron and organizes the transition state assembly, leading to high enantioselectivity for a broad scope of aldehydes, including aryl, heteroaryl, α,β-unsaturated, and aliphatic substrates.[11]

Part 3: Experimental Protocol - Roush Asymmetric Allylation

This protocol details the preparation and use of a tartrate-derived allylboronate for the asymmetric allylation of an aldehyde. This method is chosen for its reliability, predictability, and the relative stability of the reagents.[6][7]

Workflow Overview

Figure 2: Experimental workflow for Roush Allylation.

Materials and Equipment
  • Reagents: Diisopropyl D-(-)-tartrate, allylboronic acid diisopropylester, aldehyde, anhydrous toluene, 4 Å molecular sieves, diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Equipment: Schlenk flask, magnetic stirrer, stir bar, septa, needles/syringes, low-temperature thermometer, dry ice/acetone bath, rotary evaporator, flash chromatography setup.

Step-by-Step Procedure

Step 1: Preparation of the Chiral Allylboronate Reagent

  • Causality: This step involves the transesterification of a simple allylboronate with the chiral tartrate auxiliary. The reaction is driven to completion by the removal of isopropanol under vacuum. The molecular sieves are critical for removing trace water, which can hydrolyze the boronate and lead to a racemic background reaction.[6]

  • To a flame-dried Schlenk flask under an argon atmosphere, add Diisopropyl D-(-)-tartrate (1.2 equiv.).

  • Add allylboronic acid diisopropylester (1.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 1 hour.

  • Reduce the pressure and warm the flask gently (to ~40-50 °C) to remove the isopropanol byproduct under vacuum for 1-2 hours.

  • Backfill the flask with argon. The resulting viscous oil is the chiral allylboronate.

  • Dissolve the reagent in anhydrous toluene to a convenient concentration (e.g., 0.5 M). Add freshly activated, powdered 4 Å molecular sieves (~200 mg per mmol of boronate) and stir for at least 30 minutes.

Step 2: Asymmetric Allylboration of the Aldehyde

  • Causality: The reaction is performed at -78 °C to maximize stereoselectivity by ensuring the reaction proceeds exclusively through the highly organized Zimmerman-Traxler transition state. Higher temperatures can allow for less organized, non-selective pathways, eroding the enantiomeric excess.[6][7]

  • In a separate flame-dried flask under argon, prepare a solution of the aldehyde (1.0 equiv.) in anhydrous toluene.

  • Cool the stirred solution of the chiral allylboronate reagent and molecular sieves to -78 °C using a dry ice/acetone bath.

  • Slowly add the aldehyde solution dropwise to the cold allylboronate solution over 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC (thin-layer chromatography) until the aldehyde is consumed.

Step 3: Work-up and Purification

  • Causality: The boronate ester product is hydrolyzed during the aqueous work-up. Diethyl ether is added to facilitate the separation of the organic product from the aqueous layer containing the tartrate auxiliary and boric acid byproducts.

  • Quench the reaction at -78 °C by adding a few milliliters of saturated NaHCO₃ solution.

  • Remove the cold bath and allow the mixture to warm to room temperature.

  • Add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure homoallylic alcohol. The chiral tartrate auxiliary can often be recovered from the aqueous layer.

Part 4: Data and Performance

The stereoselective allylboration is a highly reliable reaction. The following table summarizes representative results for different aldehydes using various established methods, demonstrating the broad applicability and high selectivities achievable.

Method / ReagentAldehydeYield (%)ee (%) / erStereochemistryReference
(+)-Ipc₂B-allyl (Brown)Benzaldehyde8596 ee(R)[5]
(+)-Ipc₂B-allyl (Brown)Cyclohexanecarboxaldehyde7992 ee(R)[5]
(R,R)-Tartrate-boronate (Roush)Benzaldehyde8896 ee(S)[6]
(R,R)-Tartrate-boronate (Roush)Isovaleraldehyde9194 ee(S)[6]
(S)-3,3'-(CF₃)₂-BINOL (cat.) / Allyl-B(pin)4-Methoxybenzaldehyde9499:1 er(R)[9]
(R)-TRIP-PA (cat.) / Allyl-B(pin)2-Naphthaldehyde9998 ee(S)[11]
(R)-TRIP-PA (cat.) / Allyl-B(pin)Cinnamaldehyde9895 ee(S)[11]

References

  • Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Sk
  • Brown Allylation: Application to the Synthesis of N
  • Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles.
  • Roush Asymmetric Allyl
  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society.
  • Asymmetric Allylboration of Acyl Imines C
  • Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates.
  • Chem 115. Andrew G Myers Research Group.
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  • Roush Allyl
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  • Carbonyl allyl
  • Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boron

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Application

Application Notes and Protocols for Catalytic Enantioselective Allylboration of Ketones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral Tertiary Alcohols The catalytic enantioselective allylboration of ketones stands as a cornerstone reaction...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Tertiary Alcohols

The catalytic enantioselective allylboration of ketones stands as a cornerstone reaction in modern asymmetric synthesis, providing a powerful and direct route to optically active tertiary homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents, making their efficient and stereocontrolled synthesis a critical endeavor in drug discovery and development.[1][2] The challenge of creating a quaternary stereocenter at the alcohol-bearing carbon atom is significant, and the development of robust catalytic methods to address this has been a major focus of chemical research.[1] This guide provides an in-depth overview of the mechanistic principles, practical experimental protocols, and key considerations for successfully implementing this transformative reaction.

Mechanistic Underpinnings: A Look into the Zimmerman-Traxler Transition State

The stereochemical outcome of the allylboration of ketones is generally rationalized by the Zimmerman-Traxler transition state model.[1][3] In this model, the reaction proceeds through a six-membered, chair-like transition state involving the ketone, the allylboron reagent, and the chiral catalyst. The catalyst orchestrates the facial selectivity of the ketone, while the inherent conformational preferences of the transition state dictate the relative orientation of the substituents, ultimately controlling the absolute stereochemistry of the newly formed stereocenter.

The catalytic cycle for a boron-catalyzed allylation of a ketone can be visualized as a multi-step process. Initially, the catalyst is activated, which then reacts with the allylboron reagent. This complex then coordinates with the ketone, leading to the key carbon-carbon bond formation through the Zimmerman-Traxler transition state. Finally, the product is released, and the catalyst is regenerated to continue the cycle.

Catalytic Cycle Catalyst_precursor Chiral Catalyst Precursor Active_Catalyst Active Chiral Catalyst Catalyst_precursor->Active_Catalyst Activation Catalyst_Allylboron Catalyst-Allylboron Complex Active_Catalyst->Catalyst_Allylboron Reacts with Allylboron Reagent Ketone_Complex Ketone Coordination Catalyst_Allylboron->Ketone_Complex Ketone Transition_State Zimmerman-Traxler Transition State Ketone_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Active_Catalyst Catalyst Regeneration Product Chiral Tertiary Homoallylic Alcohol Product_Complex->Product Release

Figure 1: Generalized catalytic cycle for the enantioselective allylboration of ketones.

Key Reagents and Catalytic Systems

The success of the catalytic enantioselective allylboration of ketones hinges on the judicious choice of the allylboron reagent and the chiral catalyst.

Allylboron Reagents

While a variety of allylboron reagents have been developed, allylboronic acid pinacol ester (allyl-B(pin)) and allyldiisopropoxyborane are among the most commonly used due to their stability, commercial availability, and favorable reactivity profiles.[4] The synthesis of more complex or substituted allylboron reagents can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[5]

Chiral Catalysts

A range of chiral catalysts have been successfully employed in this transformation. Some of the most prominent classes include:

  • Chiral Biphenols: Derivatives of 1,1'-bi-2-naphthol (BINOL) have proven to be effective catalysts, often with modifications at the 3 and 3' positions to tune their steric and electronic properties for optimal enantioselectivity.[6][7]

  • Copper-Phosphine Complexes: Catalyst systems composed of a copper(I) source and a chiral phosphine ligand, such as DuPHOS, have demonstrated high enantioselectivity in the allylboration of ketones.[8][9] These systems often benefit from the use of a cocatalyst, such as lanthanum(III) isopropoxide, to enhance the reaction rate.[8][9]

  • Aminophenol-based Catalysts: Small-molecule aminophenol-derived catalysts offer a metal-free alternative and have been shown to be highly effective for a broad range of ketone substrates.[4] A key advantage of these catalysts is their facile preparation and modification.[4]

Detailed Experimental Protocol: A Representative Procedure using a Chiral Aminophenol Catalyst

This protocol is adapted from a broadly applicable method for the catalytic enantioselective addition of allyl-B(pin) to ketones.[4]

Materials and Equipment:

  • Oven-dried glassware (reaction vial, syringe)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Anhydrous toluene

  • Ketone substrate

  • Allylboronic acid pinacol ester (allyl-B(pin))

  • Chiral aminophenol catalyst (e.g., a triphenylsilyl-substituted aminophenol)[4]

  • Standard work-up and purification supplies (saturated aqueous NH4Cl, organic solvents for extraction, anhydrous MgSO4, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral aminophenol catalyst (e.g., 1g, 0.02 mmol, 10 mol%).

  • Reagent Addition: Place the vial under an inert atmosphere of argon. To the vial, add the ketone substrate (0.20 mmol, 1.0 equiv) followed by anhydrous toluene (0.4 M).

  • Allylboron Reagent Addition: Add allylboronic acid pinacol ester (allyl-B(pin)) (0.30 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., -15 °C to room temperature, depending on the substrate) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tertiary homoallylic alcohol.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Substrate Scope and Performance Data

The catalytic enantioselective allylboration of ketones has been successfully applied to a wide range of substrates. The following table summarizes representative results from the literature, showcasing the versatility of different catalytic systems.

EntryKetoneCatalyst SystemAllylboron ReagentYield (%)ee (%)Reference
1Acetophenone(S)-3,3′-Br2-BINOL (2 mol%)AllyldioxaborinaneHighHigh[6]
2AcetophenoneCuF-iPr-DuPHOS (3 mol%), La(OiPr)3 (4.5 mol%)Allylboronate-93[8]
32-Naphthyl methyl ketoneAminophenol 1g (10 mol%)Allyl-B(pin)>9899:1[4]
4Cyclohexyl methyl ketoneAminophenol 1g (10 mol%)Allyl-B(pin)9297:3[4]
54-Methoxyacetophenone3,3'-(CF3)2-BINOL derived boronateTriallylborane9598[10]

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low Conversion - Inactive catalyst- Low reactivity of the ketone- Insufficient reaction time or temperature- Ensure catalyst is pure and handled under inert conditions.- Increase catalyst loading.- Increase reaction temperature or prolong reaction time.- Consider a more reactive allylboron reagent.
Low Enantioselectivity - Racemization of the product or catalyst- Inappropriate catalyst for the substrate- Non-optimal reaction temperature- Lower the reaction temperature.- Screen different chiral ligands or catalysts.- Ensure the absence of acidic or basic impurities that could cause racemization.
Formation of Side Products - Decomposition of reagents or catalyst- Competing reaction pathways- Ensure all reagents are pure and the solvent is anhydrous.- Modify reaction conditions (temperature, concentration) to disfavor side reactions.

Applications in Drug Development

The chiral tertiary homoallylic alcohols produced through this methodology are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.[1] Their versatile functionality allows for further chemical transformations, enabling the construction of diverse molecular scaffolds.[11][12] The ability to install a stereocenter with high fidelity early in a synthetic sequence is a significant advantage in the efficient and cost-effective production of drug candidates.

Conclusion

The catalytic enantioselective allylboration of ketones is a powerful and reliable method for the synthesis of enantioenriched tertiary homoallylic alcohols. The continuous development of new and improved catalytic systems has broadened the substrate scope and enhanced the efficiency and selectivity of this transformation. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to successfully apply this important reaction in their synthetic endeavors.

References

  • M. Hall, D. G. G. M. L. C. D. A. J. P. A. M. H. a. S. M., Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. PMC, [Link][6]

  • E. K. Edelstein, S. Namirembe, J. P. Morken, Palladium-Catalyzed Synthesis of Chiral Allylboron Reagents. Synfacts, [Link][5]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis, [Link][3]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. NIH, [Link][1]

  • R. Wada, K. Oisaki, M. Kanai, M. Shibasaki, Catalytic enantioselective allylboration of ketones. PubMed, [Link][8]

  • S. Fujimori, T. F. Knöpfel, P. Carreira, E. M. Carreira, Catalytic Enantioselective Allylation of Ketoimines. Journal of the American Chemical Society, [Link][9]

  • H. C. Brown, P. K. Jadhav, K. S. Bhat, Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, [Link][13]

  • J. Liu, THE DEVELOPMENT OF BIFUNCTIONAL ALLYLBORONATE REAGENTS FOR STEREOSELECTIVE CARBONYL ALLYLBORATION. Auburn University Electronic Theses and Dissertations, [Link][14]

  • H. C. Brown, P. K. Jadhav, Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. University of York, [Link][15]

  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube, [Link][16]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. RUA, [Link]

  • M. V. Joannou, B. S. M. C. J. A. H. H., Practical and Broadly Applicable Catalytic Enantioselective Additions of Allyl–B(pin) Compounds to Ketones and α-Ketoesters. NIH, [Link][4]

  • Applications of homoallylic alcohols. ResearchGate, [Link][2]

  • S. Lou, P. N. Moquist, S. E. Schaus, Asymmetric allylboration of ketones catalyzed by chiral diols. LookChem, [Link][7]

  • A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole. PubMed Central, [Link][17]

  • T. R. Wu, J. M. Chong, Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters, [Link][10]

  • The Role of Allyl Alcohol in Pharmaceutical Synthesis and Intermediates. NINGBO INNO PHARMCHEM CO.,LTD., [Link][11]

  • Representative examples of alcohol containing drugs/natural products. ResearchGate, [Link][18]

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Method

Application Note: Synthesis of Homoallylic Alcohols using 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Introduction: The Strategic Importance of Homoallylic Alcohols Homoallylic alcohols are foundational structural motifs in organic synthesis, serving as versatile precursors to a wide array of complex molecules, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Homoallylic Alcohols

Homoallylic alcohols are foundational structural motifs in organic synthesis, serving as versatile precursors to a wide array of complex molecules, including polyketide natural products.[1] The allylboration of carbonyl compounds stands out as a premier method for their construction due to its operational simplicity, high stereocontrol, and the functional versatility of the resulting products.[1][2] This guide focuses on the application of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, an air- and moisture-stable allylboron reagent, for the efficient synthesis of homoallylic alcohols. The use of a neopentyl glycol-derived boronic ester offers significant advantages in terms of stability and handling, making it an excellent choice for both routine and advanced synthetic applications.[3][4][5][6]

Mechanistic Rationale: The Zimmerman-Traxler Transition State

The allylboration of aldehydes proceeds through a highly organized, closed six-membered chair-like transition state.[7] This concerted, pericyclic mechanism is the cornerstone of the reaction's high diastereoselectivity. The aldehyde's oxygen atom coordinates to the Lewis acidic boron center, and the allyl group's terminal carbon attacks the carbonyl carbon. The stereochemical outcome is dictated by the energetic preference for placing the aldehyde's substituent in an equatorial position within the chair transition state to minimize steric interactions. While 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is achiral, its reaction with chiral aldehydes or in the presence of a chiral catalyst can generate products with high stereoselectivity.[7][8][9][10]

The neopentyl glycol backbone of the dioxaborinane ring imparts significant steric bulk and enhances the thermal and hydrolytic stability of the reagent compared to simpler dialkylboranes or even pinacol esters.[3][4][11] This stability is a direct result of the gem-dimethyl group, which introduces a Thorpe-Ingold effect, favoring the cyclic structure and increasing its resistance to degradation.[6]

Caption: Zimmerman-Traxler model for aldehyde allylboration.

Core Protocol: General Procedure for the Synthesis of a Homoallylic Alcohol

This protocol provides a reliable method for the allylboration of a representative aldehyde. Reaction conditions, particularly temperature and time, may require optimization based on the specific substrate's reactivity.

Materials and Equipment:

  • Reagents:

    • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (stabilized with phenothiazine)[12]

    • Aldehyde substrate (e.g., cyclohexanecarboxaldehyde, benzaldehyde)

    • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum

    • Schlenk line or balloon with an inert gas (Argon or Nitrogen)

    • Syringes and needles

    • Low-temperature bath (e.g., dry ice/acetone for -78 °C)

    • Rotary evaporator

    • Glassware for extraction and chromatography

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, septum-capped round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 eq.).

  • Solvent Addition: Under an inert atmosphere of argon or nitrogen, add anhydrous solvent (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to the desired temperature (e.g., -78 °C for aliphatic aldehydes, or 0 °C to 20 °C for less reactive aldehydes). Causality: Lower temperatures are often used to enhance stereoselectivity and control exothermic reactions.

  • Reagent Addition: Add 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (typically 1.1–1.5 eq.) dropwise via syringe over several minutes.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the consumption of the aldehyde starting material by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 36 hours.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution at the reaction temperature. Allow the mixture to warm to room temperature. Trustworthiness: Quenching with a mild protic source hydrolyzes the intermediate boronate ester and neutralizes any reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., ethyl acetate) to dissolve the product fully. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure homoallylic alcohol. A representative procedure reports using an eluent of n-hexane/ethyl acetate from 15:1 to 2:1.

Substrate Scope and Performance

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is effective for the allylboration of a wide range of aldehydes. The following table summarizes typical results, demonstrating the method's versatility.

EntryAldehyde SubstrateConditions (Temp, Time)Yield (%)Reference
1Benzaldehyde20 °C, 24 h99% (ee: 93%)¹[7]
24-Methoxybenzaldehyde20 °C, 24 h99% (ee: 92%)¹[8]
3Cyclohexanone20 °C, 36 h89%²
4Pivalaldehyde20 °C, 24 h99% (ee: 73%)¹[7]
5Cinnamaldehyde20 °C, 24 h99% (ee: 99%)¹[8]

¹Yields and enantiomeric excess (ee) reported for reactions catalyzed by a chiral BINOL-phosphoric acid. ²Yield reported for an uncatalyzed reaction with a ketone, which is generally less reactive than an aldehyde.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Impure or wet reagents/solvent. 2. Aldehyde is sterically hindered or electronically deactivated. 3. Insufficient reaction time or temperature.1. Ensure all reagents are pure and solvents are rigorously dried. 2. Increase reaction temperature and/or time. Consider using a Lewis acid or Brønsted acid catalyst to activate the aldehyde or boronate.[8][13] 3. Allow the reaction to run longer, monitoring by TLC.
Low Yield 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Volatility of the product.1. See "Low or No Conversion". 2. Ensure complete extraction; be careful during column chromatography. 3. Use care during solvent removal on the rotary evaporator; avoid high vacuum or heat if the product has a low boiling point.
Formation of Side Products 1. Presence of moisture leading to hydrolysis of the boronate. 2. Unwanted side reactions of functional groups on the substrate.1. Maintain a strict inert atmosphere and use anhydrous solvents. 2. Protect sensitive functional groups on the aldehyde substrate prior to the allylboration reaction.

Safety and Handling

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a flammable liquid.[14] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid contact with skin and eyes, and keep away from heat, sparks, and open flames.[14] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion

The synthesis of homoallylic alcohols via the allylboration of carbonyl compounds is a powerful and reliable transformation in modern organic chemistry. The use of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane offers a distinct advantage due to its enhanced stability, ease of handling, and broad substrate applicability. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this methodology, enabling the efficient construction of valuable synthetic intermediates.

References

  • Title: Origins of Stereoselectivities in Chiral Phosphoric Acid-Catalyzed Allylborations and Propargylations of Aldehydes. Source: PMC - NIH URL: [Link]

  • Title: Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Source: PMC - NIH URL: [Link]

  • Title: Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Source: RSC Publishing URL: [Link]

  • Title: Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Stereo- and Enantioselective Syntheses of 1,2-Oxaborinan-3-enes and δ-Boryl-Substituted Homoallylic Alcohols. Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: What Is Neopentyl Glycol (NPG)? Source: Jiuan Chemical URL: [Link]

  • Title: Neopentyl Glycol (NPG): The Unsung Hero of Modern Industry ⚙️. Source: BDMAEE URL: [Link]

  • Title: Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: Allylboration of Carbonyl Compounds. Source: Organic Reactions URL: [Link]

  • Title: Stereoselective synthesis of 1,4-diols by a tandem allylboration-allenylboration sequence. Source: National Library of Medicine URL: [Link]

  • Title: neopentyl glycol is often used in the production of synthetic elastomers for enhanced properties. Source: BDMAEE URL: [Link]

  • Title: Allyl alcohol synthesis by allylic substitution. Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF) ChemInform Abstract: Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity that are Only Observed in the Presence of Water. Source: ResearchGate URL: [Link]

  • Title: Platinum-catalyzed tandem diboration/asymmetric allylboration: access to nonracemic functionalized 1,3-diols. Source: PubMed URL: [Link]

  • Title: Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. Source: University of York URL: [Link]

  • Title: Neopentyl glycol. Source: Wikipedia URL: [Link]

  • Title: 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane,≥98%,stabilized with Phenothiazine. Source: Amerigo Scientific URL: [Link]

  • Title: Bidirectional asymmetric allylboration and the synthesis of C2 symmetric 3-methylenepentane-1,5-diols. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: the development of bifunctional allylboronate reagents for. Source: Auburn University URL: [Link]

  • Title: THE DEVELOPMENT OF BIFUNCTIONAL ALLYLBORONATE REAGENTS FOR STEREOSELECTIVE CARBONYL ALLYLBORATION. Source: AUETD URL: [Link]

  • Title: The Versatility of Neopentyl Glycol in Industrial Applications. Source: Jiuan Chemical URL: [Link]

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Application

The Strategic Application of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane in the Synthesis of Complex Natural Products

This technical guide provides an in-depth exploration of the application of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and its derivatives in the stereoselective synthesis of natural products. This class of reagents, parti...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and its derivatives in the stereoselective synthesis of natural products. This class of reagents, particularly noted for its role in allylboration reactions, offers a powerful tool for the construction of chiral centers, a fundamental challenge in the synthesis of biologically active molecules. We will delve into the mechanistic underpinnings of these reactions, provide detailed protocols for their application, and showcase a key example in the total synthesis of the potent proteasome inhibitor, (+)-Lactacystin.

Introduction: The Power of Allylboronates in Stereocontrolled Synthesis

Allylboronates have emerged as indispensable reagents in modern organic synthesis due to their ability to react with carbonyl compounds in a highly predictable and stereoselective manner. Unlike their more reactive organometallic counterparts, such as allyl Grignard or allyllithium reagents, allylboronates offer a favorable balance of reactivity and stability, allowing for controlled additions to aldehydes and ketones. The stereochemical outcome of the allylboration reaction is dictated by a Zimmerman-Traxler-type chair-like transition state, which provides a reliable model for predicting the formation of new stereocenters.

The use of the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group on the boron atom offers several advantages. It provides good stability to the reagent, allowing for its isolation and purification, while still maintaining a high level of reactivity. Furthermore, the steric bulk of the neopentyl group can enhance the diastereoselectivity of the allylboration reaction.

Mechanistic Insight: The Zimmerman-Traxler Transition State

The high degree of stereocontrol in allylboration reactions is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a closed, six-membered, chair-like transition state involving the boron atom, the oxygen of the carbonyl group, the carbonyl carbon, and the three carbons of the allyl group. The substituents on both the aldehyde and the allylboronate occupy pseudo-equatorial or pseudo-axial positions in this transition state, and the minimization of steric interactions dictates the preferred reaction pathway and, consequently, the stereochemistry of the resulting homoallylic alcohol.

For substituted allylboronates, such as crotylboronates, the geometry of the double bond (E or Z) directly translates to the relative stereochemistry (anti or syn) of the product. This predictable relationship is a cornerstone of the utility of these reagents in complex molecule synthesis.

Caption: Zimmerman-Traxler model for allylboration.

Application in Natural Product Synthesis: The Case of (+)-Lactacystin

A compelling demonstration of the power of allylboronate chemistry is found in the total synthesis of (+)-Lactacystin, a potent and selective proteasome inhibitor. A key step in several synthetic routes to this complex molecule involves the diastereoselective addition of a crotylboronate to a chiral α-amino aldehyde to set two contiguous stereocenters.

While the exact 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane was not used in the seminal syntheses, a closely related chiral (E)-crotylboronate derived from diisopropyl tartrate is employed, illustrating the same fundamental principles of stereocontrol. The following protocol is adapted from the synthesis reported by Omura and Smith, which showcases a highly diastereoselective crotylboration.

Key Transformation: Diastereoselective Crotylboration

The critical step involves the reaction of the chiral aldehyde 1 with the chiral (E)-crotylboronate 2 to furnish the desired homoallylic alcohol 3 with high diastereoselectivity. This reaction establishes the C6 and C7 stereocenters of the lactam core of (+)-Lactacystin.

Lactacystin_Synthesis_Step aldehyde Chiral Aldehyde (1) (N-TMS-2-pyrrolidinone-3-carboxaldehyde) product Homoallylic Alcohol (3) (Key intermediate for Lactacystin) aldehyde->product 1. Toluene, -78 °C 2. Oxidative workup boronate (E)-Crotylboronate (2) (derived from DIPT) boronate->product

Caption: Key crotylboration step in (+)-Lactacystin synthesis.

Experimental Protocol: Diastereoselective Crotylboration towards (+)-Lactacystin

This protocol outlines the procedure for the diastereoselective crotylboration of the N-trimethylsilyl-protected α-amino aldehyde.

Materials:

  • N-trimethylsilyl-2-pyrrolidinone-3-carboxaldehyde (Aldehyde 1 )

  • (E)-Crotyl(diisopropyldioxyboryl)methane (Crotylboronate 2 ) (prepared from diisopropyl tartrate)

  • Toluene, anhydrous

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide solution (3 M)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the chiral aldehyde 1 (1.0 equiv) in anhydrous toluene (0.1 M) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • To this cooled solution, a solution of the (E)-crotylboronate 2 (1.5 equiv) in anhydrous toluene is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of methanol (5 volumes relative to the reaction volume) at -78 °C.

  • The mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of methanol and tetrahydrofuran (1:1).

  • The solution is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired homoallylic alcohol 3 .

Expected Outcome:

This procedure typically yields the desired syn-homoallylic alcohol with high diastereoselectivity (>20:1) and in good chemical yield (typically 70-85%). The high level of stereocontrol is a direct consequence of the matched double diastereoselection between the chiral aldehyde and the chiral crotylboronate.

Data Summary
EntryAldehydeCrotylboronateProductDiastereomeric Ratio (syn:anti)Yield (%)
11 2 3 >20:180

Causality Behind Experimental Choices

  • Anhydrous Conditions: Allylboronates are sensitive to moisture, which can lead to protonolysis of the C-B bond and reduce the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

  • Low Temperature (-78 °C): The allylboration reaction is typically performed at low temperatures to enhance stereoselectivity. At higher temperatures, the energy difference between the competing transition states is smaller, leading to lower diastereoselectivity.

  • Oxidative Workup: The initial product of the allylboration is a boronic ester of the homoallylic alcohol. Oxidative workup with hydrogen peroxide and a base is necessary to cleave the C-B bond and liberate the free alcohol.

  • Choice of Chiral Auxiliary: The use of a tartrate-derived chiral auxiliary on the boron atom is a key feature of the Roush asymmetric allylboration. The chiral environment created by the auxiliary directs the approach of the aldehyde to one face of the allylboronate, leading to high enantioselectivity.

Conclusion

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and its substituted analogues are powerful and versatile reagents for the construction of complex stereochemical arrays in natural product synthesis. The predictable stereochemical outcome of the allylboration reaction, governed by the Zimmerman-Traxler transition state model, allows for the rational design of synthetic routes to challenging targets. The successful application of a related chiral crotylboronate in the total synthesis of (+)-Lactacystin highlights the strategic importance of this class of reagents in modern drug discovery and development. The detailed protocol provided herein serves as a practical guide for researchers seeking to employ this powerful methodology in their own synthetic endeavors.

References

  • Corey, E. J., & Kim, S. S. (1992). Total Synthesis of (+)-Lactacystin. Journal of the American Chemical Society, 114(26), 10678–10679. [Link]

  • Omura, S., Fujimoto, T., Otoguro, K., Matsuzaki, K., Moriguchi, R., Tanaka, H., & Sasaki, Y. (1991). Lactacystin, a novel microbial metabolite, induces neuritogenesis of neuroblastoma cells. The Journal of Antibiotics, 44(1), 113-116. [Link]

  • Roush, W. R. (1991). Allylboronates in Organic Synthesis. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 1-53). Pergamon.
  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. A simple and practical synthesis of α-chiral homoallylic alcohols of high enantiomeric purity. Journal of the American Chemical Society, 105(7), 2092–2093. [Link]

Method

Application Notes & Protocols: Mastering Catalytic Allylboration with Dioxaborinanes for Asymmetric Synthesis

Introduction The allylboration reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of chiral homoallylic alcohols and amines—structural motifs prevalent in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The allylboration reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of chiral homoallylic alcohols and amines—structural motifs prevalent in numerous natural products and pharmaceutical agents.[1] This reaction forms a carbon-carbon bond between an allylboron species and a carbonyl group (or an imine), creating up to two new stereocenters in a single, highly stereocontrolled step. Among the various allylboron reagents, 2-allyl-1,3,2-dioxaborinanes offer a unique combination of stability, reactivity, and handling characteristics that make them highly valuable synthons. Unlike the more common pinacol esters, the reactivity of dioxaborinanes can be finely tuned, and their use in catalytic systems has unlocked new efficiencies in asymmetric synthesis.[2][3]

This guide provides an in-depth exploration of the conditions for catalytic allylboration using dioxaborinanes, focusing on enantioselective transformations catalyzed by chiral Brønsted acids. We will delve into the mechanistic underpinnings that govern stereoselectivity, detail optimized reaction parameters, and provide robust, step-by-step protocols for researchers and drug development professionals.

Mechanistic Principles: The Key to Stereocontrol

The remarkable stereoselectivity of the allylboration reaction is rationalized by the Zimmerman-Traxler transition state model.[3] The reaction proceeds through a closed, six-membered, chair-like transition state involving the boron atom, the allyl group, and the carbonyl electrophile. The substituents on both the allyl group and the electrophile preferentially occupy equatorial positions to minimize steric strain, thus dictating the diastereoselectivity of the product.

In the context of catalytic enantioselective allylboration, a chiral catalyst, typically a diol like a BINOL derivative, transiently replaces the achiral diol of the dioxaborinane. This in situ formation of a chiral allylboronate ester is the key event. The chiral environment of the catalyst then directs the facial selectivity of the carbonyl addition, leading to high enantiomeric excess (ee).

The Catalytic Cycle with Chiral Diols

The most successful catalytic systems for the allylboration of ketones and imines with dioxaborinanes often employ chiral diols, which function as Brønsted acid catalysts. The cycle can be broken down into four key stages:

  • Transesterification: The chiral diol catalyst (e.g., (S)-BINOL) reacts with the 2-allyl-1,3,2-dioxaborinane. This is an equilibrium process that forms a more reactive, chiral mixed boronate ester. The presence of an alcohol additive, such as tert-butanol, can facilitate this step and aid in catalyst turnover.[4][5]

  • Electrophile Activation: The chiral boronate ester coordinates to the carbonyl oxygen of the electrophile (e.g., a ketone or isatin), activating it for nucleophilic attack. In many systems, hydrogen bonding between the catalyst and the electrophile plays a crucial role in pre-organizing the transition state assembly.[1][4]

  • Allyl Transfer (C-C Bond Formation): The allyl group is transferred to the electrophilic carbon via the highly organized, closed Zimmerman-Traxler transition state. The steric and electronic properties of the chiral catalyst dictate which face of the electrophile is attacked, thereby controlling the absolute stereochemistry of the product.

  • Catalyst Regeneration: The resulting borinic ester product is displaced by another molecule of the starting dioxaborinane or an alcohol additive, regenerating the active chiral catalyst to continue the cycle. The use of a cyclic dioxaborinane is advantageous as it can produce a tethered alcohol upon catalyst exchange, which may facilitate catalyst release.[3][6]

Catalytic Cycle Catalytic Allylboration Cycle with a Chiral Diol cluster_0 A Chiral Diol Catalyst (Cat-OH) C Active Chiral Allylboronate (Cat-B-Allyl) A->C:w Transesterification B Allyl-Dioxaborinane E Pre-reaction Complex C->E:w + Electrophile D Electrophile (R2C=O) F Zimmerman-Traxler Transition State E->F Coordination G Product Borinic Ester (Cat-B-O-CR2-Allyl) F->G C-C Bond Formation H Homoallylic Alcohol Product G->H Workup (Hydrolysis) I Regenerated Catalyst (Cat-OH) G->I Catalyst Regeneration I->A Enters next cycle

Caption: The catalytic cycle for enantioselective allylboration.

Optimizing Reaction Conditions: A Parameter Guide

Success in catalytic allylboration hinges on the careful control of several experimental parameters. Each component plays a critical role in determining the yield, selectivity, and rate of the reaction.

The Allylboron Reagent
  • 2-Allyl-1,3,2-dioxaborinane: This reagent is typically prepared from allylmagnesium bromide and a suitable trialkoxyborane followed by esterification with 1,3-propanediol. It is more stable than the corresponding allylboronic acid but generally more reactive than its pinacol ester counterpart in these catalytic systems.

  • Substituted Variants: Crotyl- and prenyl-dioxaborinanes can be used to generate more complex homoallylic alcohols with additional stereocenters. The geometry (E/Z) of the crotyl reagent directly correlates to the syn/anti diastereoselectivity of the product, a direct consequence of the Zimmerman-Traxler transition state.[1]

The Catalyst System
  • Chiral Diols: BINOL (1,1'-bi-2-naphthol) and its derivatives are the most widely used catalysts.[6][7][8] Steric hindrance at the 3,3'-positions of the BINOL core (e.g., with Phenyl or Bromine substituents) is often critical for achieving high enantioselectivity, as it creates a more defined chiral pocket.[1][6]

  • Catalyst Loading: Typical loadings range from 5 to 15 mol%. While higher loadings can increase reaction rates, they also increase cost. Optimization is necessary to balance efficiency and economy.[1][9]

The Electrophile
  • Aldehydes: Generally highly reactive substrates that often proceed to high conversion and selectivity at low temperatures.[9]

  • Ketones: Less reactive than aldehydes, often requiring slightly higher temperatures or longer reaction times. Aromatic ketones are common substrates.[6][7] The reaction enables the creation of valuable tertiary alcohols.

  • Imines & Isatins: Acyl imines and isatins are excellent electrophiles, providing direct access to chiral N-protected homoallylic amines and 3-allyl-3-hydroxy-2-oxindoles, respectively.[1][2][4] The N-acyl group is often crucial for both reactivity and selectivity.[1]

Solvents, Temperature, and Additives
  • Solvents: Anhydrous, non-protic solvents are essential. Toluene is the most commonly used solvent.[1][9]

  • Temperature: Reaction temperatures are critical for enantioselectivity. Reactions are often run at sub-ambient temperatures, ranging from -78 °C to room temperature. Lower temperatures generally lead to higher enantiomeric ratios (er), as the energy difference between the diastereomeric transition states is magnified.[9]

  • Additives:

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are mandatory to ensure strictly anhydrous conditions, preventing the hydrolysis of the boron reagents and deactivation of the catalyst.[1]

    • Alcohol Additives: Additives like tert-butanol can accelerate the reaction. This is believed to facilitate the transesterification of the dioxaborinane with the BINOL catalyst, which is often the rate-limiting step.[4][5]

Experimental Protocols & Data

General Workflow for Catalytic Allylboration

The following diagram outlines the standard laboratory workflow for setting up a catalytic allylboration reaction under an inert atmosphere.

Experimental Workflow General Experimental Workflow cluster_workflow prep 1. Preparation - Oven-dry glassware - Activate molecular sieves - Flush with N2/Ar charge 2. Charging Reagents - Add catalyst, electrophile, sieves - Add anhydrous solvent (Toluene) prep->charge cool 3. Equilibration - Cool reaction to specified temp (e.g., -45°C or RT) charge->cool add 4. Reagent Addition - Add allyl-dioxaborinane solution dropwise over several minutes cool->add react 5. Reaction - Stir at temperature for 12-48h - Monitor by TLC/GC-MS add->react quench 6. Quench & Workup - Quench with buffer/water - Extract with organic solvent - Dry, filter, concentrate react->quench purify 7. Purification - Column chromatography on silica gel quench->purify analyze 8. Analysis - Characterize (NMR, HRMS) - Determine ee/er (chiral HPLC) purify->analyze

Caption: A standard workflow for laboratory-scale allylboration.

Protocol: Enantioselective Allylboration of an Aromatic Ketone

This protocol is adapted from established procedures for the asymmetric allylboration of ketones catalyzed by a chiral BINOL derivative.[1][6]

Materials:

  • (S)-3,3'-Dibromo-BINOL (catalyst)

  • Acetophenone (electrophile, 0.5 mmol, 1.0 equiv)

  • 2-Allyl-1,3,2-dioxaborinane (0.75 mmol, 1.5 equiv)

  • tert-Butanol (additive, 1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene

  • Activated 4Å Molecular Sieves (approx. 250 mg)

Procedure:

  • Preparation: Add the (S)-3,3'-Br₂-BINOL catalyst (0.075 mmol, 15 mol%) and activated 4Å molecular sieves to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (3.0 mL), followed by acetophenone (0.5 mmol) and tert-butanol (1.0 mmol).

  • Cooling & Equilibration: Cool the resulting slurry to the desired temperature (e.g., room temperature or 0 °C) using an appropriate bath and stir for 15 minutes.

  • Allylborane Addition: Add the 2-allyl-1,3,2-dioxaborinane (0.75 mmol) dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for 24-48 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio (er) by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The following table summarizes typical conditions and outcomes for the catalytic allylboration of various electrophiles.

ElectrophileCatalyst (mol%)Temp (°C)Time (h)Yield (%)ee / erReference
Benzaldehyde(S)-A* (5%)-45129699% ee[9]
Acetophenone(S)-3,3'-Br₂-BINOL (15%)RT489399.5:0.5[6][7]
p-Br-Isatin(R)-3,3'-(CF₃)₂-BINOL (10%)RT19996:4[4]
N-Benzoyl Imines(S)-3,3'-Ph₂-BINOL (15%)RT2475-9495:5 - 99.5:0.5[1][8]

* (S)-A is a specific chiral phosphoric acid catalyst used with a modified allylboron reagent.

Troubleshooting and Field-Proven Insights

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient reaction time, or presence of moisture.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use freshly activated molecular sieves. Confirm catalyst purity. Consider increasing the temperature or extending the reaction time, but be aware this may negatively impact enantioselectivity.

  • Poor Enantioselectivity:

    • Cause: Incorrect temperature control, impure catalyst, or a high rate of the uncatalyzed "background" reaction.

    • Solution: Perform the reaction at the recommended (often lower) temperature. Recrystallize the BINOL catalyst if its purity is in doubt. The stoichiometry of the alcohol additive can also be critical; too much or too little can sometimes affect selectivity.[4][5]

  • Reagent Instability:

    • Cause: Allylboron reagents can be sensitive to air and moisture over long-term storage.

    • Solution: Store allyl-dioxaborinanes under an inert atmosphere at low temperatures. It is often best to use them freshly prepared or from a recently opened commercial source.

Conclusion

The catalytic allylboration of carbonyls and imines using dioxaborinanes represents a highly refined and powerful strategy for asymmetric synthesis. By leveraging chiral Brønsted acid catalysts like BINOL derivatives, this method provides efficient, predictable, and highly stereoselective access to valuable chiral building blocks. A thorough understanding of the reaction mechanism and careful control over key experimental parameters—namely catalyst choice, temperature, and anhydrous conditions—are paramount to achieving optimal results. The protocols and data presented herein serve as a robust starting point for researchers aiming to implement this versatile transformation in their synthetic programs.

References

  • Stereo- and Enantioselective Syntheses of 1,2-Oxaborinan-3-enes and δ-Boryl-Substituted Homoallylic Alcohols. National Institutes of Health (NIH). [Link]

  • Enantioselective synthesis of 1,5-anti- and 1,5-syn-diols using a highly diastereoselective one-pot double allylboration reaction sequence. PubMed. [Link]

  • Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. ResearchGate. [Link]

  • Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. PubMed. [Link]

  • Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. Organic Chemistry Portal. [Link]

  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. National Institutes of Health (NIH). [Link]

  • Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes from allylic nitroalkanes. ChemRxiv. [Link]

  • Catalytic Alkyne Allylboration: A Quest for Selectivity. National Institutes of Health (NIH). [Link]

  • Asymmetric allylboration of ketones catalyzed by chiral diols. PubMed. [Link]

  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Experimental Procedure of Imine Allylation Using Allylboronates

For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of chiral homoallylic amines is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of ph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of chiral homoallylic amines is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of pharmaceuticals and natural products. The allylation of imines using allylboronates has emerged as a robust and highly stereoselective method for accessing these valuable motifs. This guide provides a comprehensive overview of the experimental procedures for imine allylation with allylboronates, delving into the underlying mechanistic principles, offering detailed step-by-step protocols, and presenting troubleshooting strategies to ensure successful execution. By combining theoretical understanding with practical, field-proven insights, this document serves as an authoritative resource for researchers seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of Homoallylic Amines and the Allylboronate Advantage

Homoallylic amines are privileged structural motifs found in numerous biologically active molecules. Their synthesis via the direct allylation of imines offers a convergent and efficient route to these chiral building blocks.[1] Among the various allylating agents, allylboronates stand out due to their remarkable stability, low toxicity, and predictable stereochemical outcomes.[2] Unlike their more reactive organometallic counterparts, such as allyllithium or Grignard reagents, allylboronates are generally bench-stable and less prone to undesirable side reactions, making them highly attractive for complex molecule synthesis.[2]

The power of this methodology lies in its ability to generate stereochemically rich products with high levels of control. This is often achieved through two main strategies: the use of chiral allylboronates that transfer their stereochemical information to the product, or the employment of a chiral catalyst with an achiral allylboronate to induce asymmetry.[2] This guide will focus on the latter, a more versatile and economically favorable approach.

Mechanism and Key Parameters: A Foundation for Rational Experimentation

A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The allylation of imines with allylboronates typically proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type model.[3][4]

The Zimmerman-Traxler Transition State

In this model, the boron atom of the allylboronate coordinates to the nitrogen atom of the imine, activating it for nucleophilic attack by the allyl group. The reaction proceeds through a chair-like transition state where the substituents on both the imine and the allylboronate adopt pseudo-equatorial positions to minimize steric hindrance. This high degree of organization is the basis for the excellent stereocontrol observed in these reactions.[4]

Caption: The Zimmerman-Traxler model for imine allylation.

Critical Experimental Parameters

Several factors significantly influence the outcome of the imine allylation reaction. A judicious choice of these parameters is crucial for achieving high yields and selectivities.

  • The Allylboronate: The nature of the diol backbone of the allylboronate ester plays a critical role. While pinacol-derived allylboronates are common, those derived from more Lewis acidic diols, such as diisopropoxyboronates, often exhibit enhanced reactivity.[1]

  • The Imine: The electrophilicity of the imine is a key determinant of reaction efficiency. Acyl imines are generally more reactive and provide higher yields and selectivities compared to less activated imines like those derived from carbamates or simple alkyl/aryl amines.[1][5]

  • The Catalyst: For asymmetric transformations, the choice of a chiral catalyst is paramount. Chiral diols, particularly BINOL (1,1'-bi-2-naphthol) derivatives, have proven to be highly effective in promoting enantioselective allylboration of imines.[1][5] The catalyst facilitates the formation of a chiral, mixed boronate species in situ, which then directs the stereochemical outcome of the reaction.

  • Solvent and Temperature: The reaction is typically performed in aprotic solvents such as toluene or THF at temperatures ranging from -78 °C to room temperature.[1][4] Lower temperatures often lead to higher enantioselectivities.

  • Additives: The use of molecular sieves is highly recommended to ensure strictly anhydrous conditions.[1][3] Water can lead to the hydrolysis of the imine back to the corresponding aldehyde and amine, resulting in the formation of homoallylic alcohol as a byproduct.[3][6] Furthermore, in the case of allylboronic acids, molecular sieves promote the formation of boroxines, which can act as potent Lewis acids to activate the imine and facilitate E/Z isomerization.[3]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the catalytic asymmetric allylation of an acyl imine using an allylboronate.

Materials and Reagents
  • Acyl imine (e.g., N-benzylidenebenzamide)

  • Allylboronate (e.g., allyldiisopropoxyborane)

  • Chiral diol catalyst (e.g., (S)-3,3'-Ph₂-BINOL)

  • Anhydrous solvent (e.g., toluene)

  • Activated 3Å or 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Reagents for workup and purification (e.g., diethyl ether, water, sodium sulfate, silica gel)

General Procedure for Catalytic Asymmetric Imine Allylation

The following protocol is adapted from a literature procedure for the enantioselective allylation of acyl imines.[1]

Workflow Diagram:

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Imine, Molecular Sieves, and Chiral Catalyst setup->reagents solvent Add Anhydrous Solvent reagents->solvent stir Stir at Room Temperature solvent->stir add_boronate Add Allylboronate Solution (Dropwise) stir->add_boronate react Stir at Room Temperature (e.g., 24 hours) add_boronate->react workup Reaction Workup react->workup dilute Dilute with Ether and Water workup->dilute extract Separate Organic Layer dilute->extract dry Dry with Sodium Sulfate extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Flash Chromatography) concentrate->purify product Isolate Pure Homoallylic Amine purify->product

Caption: A typical experimental workflow for imine allylation.

Step-by-Step Protocol:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the acyl imine (1.0 equiv.), activated molecular sieves (e.g., 500 mg per 0.5 mmol of imine), and the chiral diol catalyst (e.g., 10-15 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a ~0.1-0.2 M solution) via syringe.

  • Initial Stirring: Stir the resulting mixture at room temperature for a brief period (e.g., 15-30 minutes) to allow for catalyst dissolution and pre-complexation.

  • Allylboronate Addition: Slowly add a solution of the allylboronate (1.0-1.2 equiv.) in the same anhydrous solvent dropwise to the reaction mixture at the desired temperature (e.g., room temperature).[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other analytical techniques (e.g., LC-MS, GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding water.[1] Stir the biphasic mixture vigorously for 10-15 minutes.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure homoallylic amine.[1]

  • Characterization: Characterize the final product by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Representative Reaction Conditions

The optimal reaction conditions can vary depending on the specific substrates and catalyst used. The following table summarizes typical conditions for the allylation of various imines.

Imine TypeAllylboronateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee/erReference
Aromatic AcylAllyldiisopropoxyborane(S)-3,3'-Ph₂-BINOL (15)TolueneRT2475-9495:5 - 99.5:0.5[1][5]
Aliphatic AcylAllyldiisopropoxyborane(S)-3,3'-Ph₂-BINOL (15)TolueneRT2475-9495:5 - 99.5:0.5[1][5]
Cyclic AldimineBifunctional Allyl PinacolatoboronateNoneNot specifiedRTNot specifiedGoodN/A[7]
N-Phosphinoylimine(Pinacolato)allylboronNHC-Cu Complex (1-5)Not specified-50 to RT6-1861->98up to 98.5:1.5[8]

Troubleshooting Guide

Even with a well-defined protocol, experimental challenges can arise. This section addresses common issues and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Deactivated allylboronate. 3. Insufficiently reactive imine. 4. Presence of moisture.1. Use a fresh batch of catalyst or re-purify the existing one. 2. Use freshly prepared or purchased allylboronate. 3. Consider using a more activated imine (e.g., acyl imine). 4. Ensure all glassware is rigorously dried, use anhydrous solvents, and freshly activated molecular sieves.
Low Enantioselectivity 1. Racemic or impure chiral catalyst. 2. Reaction temperature is too high. 3. Background uncatalyzed reaction.1. Verify the enantiomeric purity of the catalyst. 2. Lower the reaction temperature (e.g., 0 °C, -20 °C, or -78 °C). 3. Use a less reactive allylboronate or a more sterically hindered catalyst to suppress the uncatalyzed pathway.
Formation of Homoallylic Alcohol Byproduct Hydrolysis of the imine due to the presence of water.Rigorously exclude water from the reaction by using oven-dried glassware, anhydrous solvents, and activated molecular sieves.[3]
Complex Product Mixture 1. Imine instability. 2. Side reactions of the allylboronate. 3. E/Z isomerization of the imine leading to diastereomeric products.[3]1. Use freshly prepared imines. 2. Ensure the purity of the allylboronate. 3. The presence of boroxines (from allylboronic acids) can promote isomerization; careful control of conditions is needed.[3]

Applications in Synthesis: The Case of Maraviroc

The practical utility of this methodology is highlighted by its application in the synthesis of complex, biologically active molecules. For instance, the asymmetric allylboration of an acyl imine serves as a key step in a concise synthesis of Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection.[1][5] This synthetic route demonstrates the power of this reaction to efficiently construct chiral centers present in pharmaceutically relevant compounds.[1][5]

Summary and Outlook

The allylation of imines using allylboronates is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its operational simplicity, broad substrate scope, and the high levels of stereocontrol achievable make it an attractive method for the synthesis of chiral homoallylic amines. The continued development of new catalysts and more reactive allylboron reagents promises to further expand the scope and utility of this important transformation, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.

References

  • M. A. P. V. H. S. L. A. H. D. A. C. B. A. M. K. D. G. T. S. K. A. L. N. K. S. A. G. S. A. J. L. S. J. A. M. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • S. Lou, J. A. Westbrook, and S. E. Schaus. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society. [Link]

  • S. Lou, J. A. Westbrook, and S. E. Schaus. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society. [Link]

  • R. Alam, A. Das, G. Huang, L. Eriksson, F. Himo, and K. J. Szabó. (2014). Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Chemical Science. [Link]

  • J. S. Panek, S. E. Schaus, and S. Lou. (2010). Complex Allylation by the Direct Cross-Coupling of Imines with Unactivated Allylic Alcohols. Angewandte Chemie International Edition. [Link]

  • T. R. Wu, and J. M. Chong. (2005). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters. [Link]

  • S. K. Ghorai, A. K. Sahoo, and A. K. Sahoo. (2020). Boron-Enolate Enabled Chemoselective Twofold Allylation of Alkenyl-Keto-Imines Using Allylboronic Acids: Asymmetric Construction of Nonadjacent Stereocenters. Angewandte Chemie International Edition. [Link]

  • J. Ashenhurst. (2022). Imines: Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • R. A. Fernandes, and Y. Yamamoto. (2004). Chiral π-Allylpalladium-Catalyzed Asymmetric Allylation of Imines: Replacement of Allylstannanes by Allylsilanes. The Journal of Organic Chemistry. [Link]

  • T. D. Svejstrup, A. Ruffert, and M. Oestreich. (2016). Additive-Free Pd-Catalyzed α-Allylation of Imine-Containing Heterocycles. Organic Letters. [Link]

  • R. Alam, A. Das, and K. J. Szabó. (2014). Stereocontrol in Synthesis of Homoallylic Amines. Syn Selective Direct Allylation of Hydrazones with Allylboronic Acids. Organic Letters. [Link]

  • E. M. Vieira, M. L. Snapper, and A. H. Hoveyda. (2011). Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • R. Y. Liu, Y. Yang, and S. L. Buchwald. (2016). Regiodivergent and Diastereoselective CuH-Catalyzed Allylation of Imines from Terminal Allenes. Angewandte Chemie International Edition. [Link]

  • J. L. Leighton. (2016). Allylation of Carbonyl and Imino Groups. Science of Synthesis. [Link]

  • Y. Yamamoto, T. Takada, N. Asao. (2001). Allylboration of Ketones and Imines With a Highly Reactive Bifunctional Allyl Pinacolatoboronate Reagent. Organic Letters. [Link]

Sources

Method

Application Notes & Protocols: Streamlining Synthesis with One-Pot Allylboration using 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Introduction: The Strategic Advantage of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane in One-Pot Synthesis In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for effi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane in One-Pot Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for efficiency, atom economy, and reduced purification steps has propelled the evolution of one-pot tandem reactions. 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-protected allylboronic acid ester, has emerged as a important reagent in this domain. Its notable stability compared to more reactive organometallics, coupled with its predictable reactivity, makes it an ideal candidate for sequential reactions where multiple transformations are conducted in a single reaction vessel.

This application note provides an in-depth guide to a one-pot protocol involving the allylboration of aldehydes with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, followed by the in situ protection of the resultant homoallylic alcohol. This approach not only streamlines the synthesis of valuable protected homoallylic alcohol building blocks but also circumvents challenges associated with the isolation of intermediate products.

Mechanistic Rationale: The "Why" Behind the One-Pot Protocol

The core of this one-pot strategy lies in the sequential execution of two distinct chemical transformations: a carbonyl allylboration and a subsequent silylation. Understanding the mechanism of each step is crucial for appreciating the logic of the experimental design.

Step 1: The Allylboration of Aldehydes

The reaction commences with the nucleophilic addition of the allyl group from the dioxaborinane to an aldehyde. This process is understood to proceed through a Zimmerman-Traxler-type chair-like six-membered transition state. The boron atom coordinates to the carbonyl oxygen of the aldehyde, which both activates the aldehyde towards nucleophilic attack and positions the allyl group for transfer. This concerted mechanism is responsible for the predictable stereochemical outcome often observed in such reactions.

Step 2: The Necessity of In Situ Protection

Upon formation of the homoallylic alcohol, the newly formed hydroxyl group can react with the boron species remaining in the reaction mixture. This can lead to the formation of a stable cyclic borinic ester, which can complicate the reaction workup and purification of the desired product. To prevent this, a protecting group is introduced directly into the reaction mixture after the initial allylboration is complete. Triethylsilyl chloride (TESCl), in the presence of a base like triethylamine (TEA), is an excellent choice for this purpose. It rapidly and selectively silylates the homoallylic alcohol, rendering it inert to the boron species and facilitating straightforward isolation. This in situ protection is a key element of the one-pot design, preventing side reactions and eliminating the need for a separate protection step with its associated workup and purification.[1]

Visualizing the Workflow: A Diagrammatic Representation

The following diagram illustrates the logical flow of the one-pot allylboration and in situ protection sequence.

OnePot_Allylboration_Protection Start Start: Aldehyde, 2-Allyl-5,5-dimethyl- 1,3,2-dioxaborinane, Solvent Reaction1 Step 1: Allylboration (Room Temperature) Start->Reaction1 Intermediate Intermediate: Homoallylic Alcohol + Boronic Ester Byproduct Reaction1->Intermediate Addition Addition of Reagents: Triethylamine (TEA), Triethylsilyl Chloride (TESCl) Intermediate->Addition Reaction2 Step 2: In Situ Protection (Silylation) Addition->Reaction2 Product Final Product: Protected Homoallylic Alcohol (Triethylsilyl Ether) Reaction2->Product Workup Aqueous Workup & Purification Product->Workup End Isolated Product Workup->End

Caption: Workflow for the one-pot allylboration and in situ protection.

Detailed Experimental Protocol: One-Pot Synthesis of a Protected Homoallylic Alcohol

This protocol provides a representative procedure for the one-pot allylboration of benzaldehyde with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, followed by in situ silylation.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (1.1 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq)

  • Triethylsilyl chloride (TESCl) (1.2 mmol, 1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DCM (5 mL) followed by 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (1.1 mmol).

  • Allylboration Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • In Situ Protection: Once the allylboration is complete, add triethylamine (1.5 mmol) to the reaction mixture, followed by the dropwise addition of triethylsilyl chloride (1.2 mmol).

  • Silylation Reaction: Continue to stir the mixture at room temperature for an additional 1-2 hours, monitoring by TLC for the formation of the silylated product.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired triethylsilyl-protected homoallylic alcohol.

Data Summary: Scope of the Allylboration Reaction

The described one-pot protocol is applicable to a range of aldehydes. The following table summarizes expected outcomes based on literature precedents for similar allylboration reactions.[1]

EntryAldehyde SubstrateExpected ProductTypical Yield RangeNotes
1Benzaldehyde1-Phenylbut-3-en-1-ol (protected)85-95%Aromatic aldehydes generally react cleanly and efficiently.
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-en-1-ol (protected)88-97%Electron-donating groups on the aromatic ring are well-tolerated.
34-Nitrobenzaldehyde1-(4-Nitrophenyl)but-3-en-1-ol (protected)80-90%Electron-withdrawing groups are also compatible with the reaction conditions.
4Cinnamaldehyde1-Phenylhexa-1,5-dien-3-ol (protected)75-85%α,β-Unsaturated aldehydes react selectively at the carbonyl group.
5HeptanalDec-1-en-4-ol (protected)82-92%Aliphatic aldehydes are excellent substrates for this transformation.

Conclusion and Outlook

The one-pot allylboration-in situ-protection strategy using 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane represents a highly efficient and practical method for the synthesis of protected homoallylic alcohols. This protocol minimizes operational complexity, reduces waste from intermediate purifications, and provides access to valuable synthetic intermediates in good to excellent yields. For researchers in medicinal chemistry and natural product synthesis, this streamlined approach offers a reliable tool for the rapid construction of complex molecular architectures. Future work may explore the integration of this sequence with further one-pot transformations, such as cross-metathesis or oxidation, to further enhance synthetic efficiency.

References

  • This reference is not available in the provided search results.
  • Chen, M., et al. (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E)-δ-boryl-syn-homoallylic alcohols. ResearchGate. Available at: [Link].

Sources

Method

Application Notes & Protocols: Strategic Use of Neopentyl Glycol Boronic Esters in Organic Synthesis

Abstract Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent drawbacks, such as a p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent drawbacks, such as a propensity for dehydration to form cyclic boroxine anhydrides and instability under certain reaction or purification conditions, often necessitate the use of protecting groups.[1][2] Boronic esters, formed by the condensation of a boronic acid with a diol, serve as a robust solution to these challenges. Among the various diols employed, neopentyl glycol (2,2-dimethylpropane-1,3-diol) offers a unique combination of stability and reactivity, making its corresponding boronic esters highly valuable tools for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the strategic application of neopentyl glycol boronic esters, from their synthesis and purification to their use in challenging synthetic transformations, supported by field-proven protocols and mechanistic insights.

The Rationale for Boronic Acid Protection: A Comparative Overview

The utility of a boronic acid is intrinsically linked to the trivalent, electron-deficient nature of its boron atom. This Lewis acidity, however, also makes it susceptible to degradation pathways. Protecting the boronic acid moiety as a boronic ester mitigates these issues by rendering the boron center less Lewis acidic and sterically encumbered.[3]

The most common protecting groups are derived from diols like catechol, pinacol, and neopentyl glycol.[1][3]

  • Catechol Esters: Electronically distinct and were used in the first reported Suzuki couplings.[4][5] They are generally more reactive than alkyl diol esters.

  • Pinacol Esters (Bpin): Arguably the most popular choice, offering good stability to chromatography and a broad range of reaction conditions.[1] However, their steric bulk can sometimes hinder reactivity, particularly in the formation of highly congested C-C bonds.[6] Furthermore, their robust stability can make the regeneration of the free boronic acid challenging.[1][7]

  • Neopentyl Glycol Esters (Bneo): Strike a critical balance. The gem-dimethyl group on the C2 carbon of the diol backbone imparts significant thermal and chemical stability, similar to pinacol.[8][9] However, the six-membered ring structure is less sterically demanding around the boron atom compared to the tetramethyl-substituted pinacol ester. This subtle structural difference has profound implications for reactivity and stereochemical outcomes.[6][10]

Data Presentation: Comparative Properties of Common Boronic Esters
FeatureFree Boronic AcidPinacol Ester (Bpin)Neopentyl Glycol Ester (Bneo)
Structure R-B(OH)₂5-membered ring6-membered ring
Stability Low (forms boroxins)HighHigh
Chromatography Prone to decompositionGenerally stable[1]Generally stable[11]
Steric Hindrance LowHighModerate
Key Advantage Commercially availableHigh stability, widely usedExcellent balance of stability and reactivity; superior in some hindered couplings[6][10]
Key Disadvantage Instability, purification issuesCan be unreactive; difficult deprotectionCan still hydrolyze on silica gel

Synthesis of Neopentyl Glycol Boronic Esters

The preparation of neopentyl glycol boronic esters is straightforward and can be accomplished through several reliable methods.

Protocol 1: Direct Esterification from a Boronic Acid

This is the most common method, relying on the removal of water to drive the esterification equilibrium towards the product. The use of a Dean-Stark apparatus is essential for achieving high conversion.

Experimental Workflow: Direct Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge flask with: - Boronic Acid (1.0 eq) - Neopentyl Glycol (1.1 eq) - Toluene B Fit with Dean-Stark trap & reflux condenser A->B C Heat to reflux (e.g., 140°C oil bath) for 1.5-3h B->C D Monitor water collection in Dean-Stark trap C->D E Cool to RT D->E F Wash with DI water & brine E->F G Dry organic layer (e.g., MgSO₄) F->G H Concentrate in vacuo G->H I Obtain solid product H->I

Caption: Workflow for direct esterification.

Step-by-Step Methodology:

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the aryl or alkyl boronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).[12]

  • Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to create a suspension (approx. 0.2 M concentration).[12]

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap filled with the same solvent, and top it with a reflux condenser.

  • Reaction: Heat the mixture to reflux (typically an oil bath temperature of 140°C for toluene). Continue heating until no more water is observed collecting in the Dean-Stark trap (usually 1.5–3 hours).[12] The reaction mixture should become a clear, homogeneous solution.

  • Cooling and Workup: Allow the flask to cool to room temperature. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water and brine. This step removes the excess neopentyl glycol. Note: Excessive washing can lead to hydrolysis of the ester, so the process should be efficient.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the neopentyl glycol boronic ester, which is often a bench-stable white solid.[12]

Scientist's Insight (Trustworthiness): Using a slight excess (1.1 equiv) of neopentyl glycol ensures full conversion of the boronic acid, which may exist partially as its boroxine trimer.[12] The purity of the final product is often high enough for direct use in subsequent steps. If the starting boronic acid was pure, chromatographic purification of the ester may not be necessary.

Protocol 2: Stereospecific Synthesis via Lithiation-Borylation

For constructing sterically hindered or stereochemically defined centers, a powerful strategy is the reaction of an organolithium species with an electrophilic boron source. In cases involving hindered substrates, neopentyl glycol boronic esters have proven superior to their pinacol counterparts.[6][10] The less hindered nature of the Bneo moiety allows for the formation of the intermediate boronate complex where a Bpin ester would fail to react.[6]

Step-by-Step Methodology (General):

  • Carbamate/Substrate Solubilization: In a flame-dried, nitrogen-purged flask, dissolve the carbamate-protected substrate (1.0 equiv) in a dry ethereal solvent (e.g., Et₂O, CPME) and cool to -78°C.[13]

  • Deprotonation: Add a strong base, such as sec-butyllithium (1.3 equiv), dropwise to generate the α-lithiated species. Stir for the required time at -78°C (e.g., 1 hour).[13]

  • Borylation: Add a solution of a suitable borylating agent, such as 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv), and stir for an additional 3 hours at -78°C.

  • Rearrangement: Allow the reaction to warm to room temperature and stir overnight to facilitate the 1,2-metalate rearrangement, which forms the new C-B bond.[13]

  • Quench and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the resulting hindered tertiary neopentyl glycol boronic ester by flash column chromatography.

Scientist's Insight (Expertise): The success of this methodology hinges on the relative rates of boronate complex formation and rearrangement versus competing side reactions. It has been demonstrated that for highly hindered systems, switching from a pinacol boronic ester to a neopentyl glycol boronic ester can be the key to enabling the reaction, leading to excellent yields and stereospecificity where the Bpin variant fails completely.[6][10]

Purification and Handling of Neopentyl Glycol Boronic Esters

A significant advantage of boronic esters is their improved stability over free boronic acids, often allowing for purification via standard silica gel chromatography.[3] However, the Lewis acidic silica surface can still promote hydrolysis or cause over-adsorption, leading to low recovery.[14][15]

Best Practices for Purification:

  • Rapid Chromatography: If using standard silica gel, perform the purification quickly to minimize contact time and potential degradation.

  • Boric Acid-Treated Silica: For sensitive esters, a highly effective technique is to use silica gel that has been pre-treated with boric acid. This neutralizes the Lewis acidic sites on the silica surface, dramatically reducing product loss.[14][16]

    • Preparation: A slurry of silica gel is made in a 5% w/v solution of boric acid in methanol. The solvent is then removed, and the treated silica is washed with ethanol and dried thoroughly in vacuo.[16]

  • Neutral Alumina: In some cases, neutral alumina can be a viable alternative to silica gel for the purification of boronate esters.[17]

Handling and Storage: Neopentyl glycol boronic esters are generally solid and stable in air. However, like all boronic esters, they are susceptible to hydrolysis over long periods. For long-term storage, they should be kept in a desiccator or under an inert atmosphere.

Deprotection and In Situ Utilization

While neopentyl glycol serves as an excellent protecting group, its removal is often not required. For their most common application, the Suzuki-Miyaura coupling, the esters are used directly.

Protection-Deprotection Cycle

G BoronicAcid R-B(OH)₂ (Unstable Boronic Acid) ProtectedEster R-B(neo) (Stable Neopentyl Glycol Ester) BoronicAcid->ProtectedEster Protection + Neopentyl Glycol - H₂O (Dean-Stark) ProtectedEster->BoronicAcid Deprotection Acidic Hydrolysis or Transesterification

Caption: The protection/deprotection cycle.

Deprotection to the Free Boronic Acid

If the free boronic acid is required, acidic hydrolysis or transesterification can be employed.[1][18][19]

  • Acidic Hydrolysis: Stirring the ester in a biphasic system, such as THF/water with an acid like HCl, can cleave the ester. The efficiency can be variable.

  • Transesterification: A milder and often more effective method involves reacting the ester with another boronic acid (e.g., phenylboronic acid) or using a diol scavenger under specific conditions to drive the equilibrium.[1]

Direct Use in Suzuki-Miyaura Coupling: The Preferred Strategy

In most synthetic campaigns, the neopentyl glycol boronic ester is not deprotected but is used as the direct coupling partner in Suzuki-Miyaura reactions. The basic conditions of the reaction (e.g., K₂CO₃, K₃PO₄, CsOH) are sufficient to hydrolyze the ester in situ to form the active boronate species required for transmetalation to the palladium center.[4][5]

This strategy offers several advantages:

  • Improved Reaction Performance: Using anhydrous conditions with boronic esters and a suitable base like potassium trimethylsilanolate (TMSOK) can lead to rapid, homogeneous reactions with significantly improved rates and yields compared to traditional aqueous conditions with boronic acids.[2][12]

  • Suppression of Side Reactions: The slow, controlled release of the boronic acid under reaction conditions can minimize side reactions like protodeboronation, which is particularly problematic for sensitive substrates like electron-rich heteroaryl boronic acids.

Suzuki-Miyaura Catalytic Cycle with a Boronic Ester

Suzuki_Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-OR'->Pd(0) Reductive Elimination (Ar-Ar') R'-B(neo) R'-B(neo) R'-B(OH)₃⁻ R'-B(OH)₃⁻ R'-B(neo)->R'-B(OH)₃⁻ Base (OH⁻) In Situ Hydrolysis R'-B(OH)₃⁻->Ar-Pd(II)-OR' Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

Neopentyl glycol boronic esters represent a versatile and highly effective class of reagents for modern organic synthesis. They provide a robust platform for handling, purifying, and reacting boronic acid functionalities while avoiding common pitfalls associated with the free acids. Their unique steric and electronic properties make them not just passive protecting groups, but active participants that can enhance reaction rates, yields, and stereochemical control, particularly in challenging lithiation-borylation and Suzuki-Miyaura cross-coupling reactions. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently leverage neopentyl glycol boronic esters to accelerate and enable the synthesis of complex molecules.

References

  • Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. [Link]

  • Blair, D. J., et al. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Science. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Ghaffari, B., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. (2015). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Trust, T. A., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). National Institutes of Health (PMC). [Link]

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2005). Royal Society of Chemistry Publishing. [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013).
  • Hesse, M. J., et al. (2016). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry – A European Journal. [Link]

  • Roesner, S., et al. (2015). Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. Chemical Science. [Link]

  • Neopentyl glycol. Wikipedia. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. (2019). ResearchGate. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Douglas, J. J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. (2021). National Institutes of Health (PMC). [Link]

  • Standard Lithiation–Borylation A user's guide. (2017). Aggarwal Group, University of Bristol. [Link]

  • D'Andola, J. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. [Link]

  • Boron-Based Directing Groups for Directed Lithiation Reactions. The American Chemical Society Petroleum Research Fund. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2015). ResearchGate. [Link]

  • What are the chemical reactions that Neopentyl Glycol can participate in?. (2023). LookChem Blog. [Link]

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. (2023). BDMAEE Blog. [Link]

  • Tricky Suzuki. (2021). Reddit r/Chempros. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2015). ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks. (2023). Reddit r/OrganicChemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Allylboration with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Prepared by the Applications Science Team Welcome to the technical support center for optimizing allylboration reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing 2...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for optimizing allylboration reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol allylboronate) for the synthesis of homoallylic alcohols. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maximize your reaction yields and achieve desired stereochemical outcomes.

The allylboration of carbonyl compounds is a cornerstone of modern organic synthesis, providing a reliable method for constructing carbon-carbon bonds with excellent stereocontrol.[1] The reaction proceeds through a highly ordered, six-membered cyclic transition state, known as the Zimmerman-Traxler model, which accounts for the high diastereoselectivity often observed.[2][3][4] 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a stable, easily handled reagent, but its reactivity and selectivity can be influenced by a variety of experimental parameters. This guide will address common challenges and provide actionable solutions.

The Zimmerman-Traxler Transition State

Understanding the mechanism is the first step to effective troubleshooting. The allylboration of an aldehyde proceeds via a chair-like transition state where the aldehyde's R-group preferentially occupies an equatorial position to minimize steric interactions, leading to a predictable stereochemical outcome.

Caption: Zimmerman-Traxler model for allylboration of an aldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction shows low to no conversion, resulting in a very low yield.

Question: I've combined my aldehyde with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, but after stirring for several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

Answer: This is a common issue, often related to reaction kinetics and conditions. Dioxaborinane-based allylboronates are more stable and thus less reactive than their dialkylborane counterparts.[5] Several factors could be at play:

  • Inadequate Temperature: Unlike highly reactive B-allyldiisopinocampheylboranes which react readily at -78 °C, allylboronic esters like the neopentyl glycol derivative often require higher temperatures to achieve a reasonable reaction rate.[3][5] Leaving the reaction at room temperature or below may result in negligible conversion.

    • Solution: Gradually increase the reaction temperature. Start by running the reaction at room temperature for an extended period (12-24 hours). If conversion is still low, consider heating the reaction to 40-60 °C. Monitor carefully for potential side product formation at higher temperatures.

  • Absence of an Activator/Catalyst: The electrophilicity of the carbonyl and the nucleophilicity of the allylboronate may not be sufficient for a spontaneous reaction. Acid catalysis can dramatically accelerate the allylboration of aldehydes.[6][7]

    • Solution: Introduce a catalytic amount of a Lewis acid or Brønsted acid. This activation is believed to proceed by protonation or coordination to an oxygen atom of the boronic ester, increasing its reactivity.[8]

      • Lewis Acids: Scandium triflate (Sc(OTf)₃), tin tetrachloride (SnCl₄), or magnesium bromide (MgBr₂·OEt₂) are effective catalysts.[7][9]

      • Brønsted Acids: Chiral phosphoric acids (e.g., TRIP) have been shown to be highly effective organocatalysts for this transformation.[8]

  • Reagent Quality and Reaction Setup: The presence of moisture or other protic impurities can hydrolyze the allylboronate or interact with catalysts, leading to lower yields.[10]

    • Solution:

      • Ensure your aldehyde is pure and dry. If it's a solid, dry it under vacuum. If it's a liquid, consider distillation.

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods.

      • Flame-dry your glassware under vacuum or in an oven and allow it to cool under an inert atmosphere (Nitrogen or Argon) before use.

      • The inclusion of 3Å molecular sieves can be beneficial in scavenging trace amounts of water, especially in catalyzed reactions.[11]

  • Steric Hindrance: If either your aldehyde or ketone is sterically demanding, the reaction rate will be significantly slower. Ketones are inherently less reactive than aldehydes in allylboration reactions and often require higher temperatures or activation.[3]

    • Solution: For sterically hindered substrates, longer reaction times, higher temperatures, and the use of a strong Lewis acid catalyst are typically necessary. Be prepared to optimize these conditions.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Temp Is reaction temperature adequate? (RT or higher) Start->Check_Temp Check_Catalyst Is an acid catalyst being used? Check_Temp->Check_Catalyst Yes Increase_Temp ACTION: Increase temperature (e.g., 40-60 °C) Check_Temp->Increase_Temp No Check_Purity Are reagents and solvent anhydrous and pure? Check_Catalyst->Check_Purity Yes Add_Catalyst ACTION: Add Lewis or Brønsted acid catalyst (1-10 mol%) Check_Catalyst->Add_Catalyst No Check_Sterics Is the carbonyl substrate sterically hindered? Check_Purity->Check_Sterics Yes Purify_Reagents ACTION: Dry glassware, use anhydrous solvent, purify aldehyde Check_Purity->Purify_Reagents No Optimize_Hindered ACTION: Increase temp, use stronger catalyst, extend time Check_Sterics->Optimize_Hindered Yes Success Yield Improved Check_Sterics->Success No / Resolved Increase_Temp->Check_Catalyst Add_Catalyst->Check_Purity Purify_Reagents->Check_Sterics Optimize_Hindered->Success

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: My reaction works, but the diastereoselectivity is poor.

Question: I've successfully formed the homoallylic alcohol, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: Poor diastereoselectivity suggests that the energy difference between the competing Zimmerman-Traxler transition states is small. This can be influenced by several factors:

  • Elevated Reaction Temperature: While heat can increase the reaction rate, it can also diminish selectivity. At higher temperatures, there is sufficient thermal energy to overcome the activation barrier for the less-favored transition state (with the R-group in the axial position), leading to a mixture of products.[5]

    • Solution: Perform the reaction at the lowest possible temperature that still affords a reasonable reaction rate. If you are using a catalyst, you can often lower the temperature significantly (e.g., from room temperature to 0 °C or even -20 °C) and still achieve full conversion.[9]

  • Substrate Structure: For α-chiral aldehydes, the inherent facial bias of the substrate can either match or mismatch the facial bias of the allylboronate reagent. In a "mismatched" case, the two sources of stereocontrol oppose each other, often resulting in poor selectivity. This is known as double diastereoselection.[1][12]

    • Solution: This is an inherent property of the substrates. If selectivity is poor, you may need to consider using the opposite enantiomer of a chiral catalyst or a different allylboron reagent with a more sterically demanding chiral auxiliary to override the substrate's preference.

  • Incorrect Catalyst Choice: The nature and amount of a Lewis or Brønsted acid catalyst can influence the geometry and rigidity of the transition state.[7][13]

    • Solution: Screen different acid catalysts. A bulkier Lewis acid might create a more organized transition state, enhancing selectivity. For enantioselective reactions, the choice of chiral catalyst is paramount, and screening different chiral diols or phosphoric acids is often necessary to find the optimal match for a given substrate.[11][14][15]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction conditions? A typical starting point for an uncatalyzed reaction is to stir a 1:1.2 mixture of the aldehyde and 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane in an anhydrous solvent like toluene or dichloromethane at room temperature for 12-24 hours. For a catalyzed reaction, use 5-10 mol% of a Lewis acid like Sc(OTf)₃ at 0 °C to room temperature.

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is often the most convenient method. Stain with potassium permanganate, which will visualize the alkene in the starting material and product. Alternatively, you can take small aliquots from the reaction, quench them, and analyze by ¹H NMR or LC-MS to precisely determine the ratio of starting material to product.

Q3: What is a standard workup procedure? Once the reaction is complete, it is typically quenched by the addition of a small amount of water or an aqueous buffer. To hydrolyze the resulting boronate ester and liberate the homoallylic alcohol, an oxidative workup is often employed. A common procedure is to add an aqueous solution of sodium hydroxide followed by the careful, portion-wise addition of hydrogen peroxide (30% solution) at 0 °C. After stirring, the product is extracted with an organic solvent like ethyl acetate or diethyl ether.

Q4: How should I store 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane? The reagent is relatively stable but can be sensitive to moisture over long periods. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to maximize its shelf life.

Data & Protocols

Table 1: Influence of Solvents and Catalysts
ParameterOptionsGeneral Effect on Reaction
Solvent Toluene, DichloromethaneGenerally good, non-coordinating solvents.[8]
Tetrahydrofuran (THF), Diethyl EtherCan be coordinating, potentially slowing down Lewis acid-catalyzed reactions.[11]
AcetonitrilePolar, non-coordinating, can be effective.[8]
Lewis Acid Catalyst Sc(OTf)₃, Yb(OTf)₃Mild and effective for a broad range of substrates.
SnCl₄, TiCl₄Very strong Lewis acids; can dramatically accelerate the reaction but may also promote side reactions.[7]
MgBr₂·OEt₂A milder option, often used to minimize side reactions.[9]
Brønsted Acid Catalyst TRIP, BINOL-derived phosphoric acidsExcellent for achieving high enantioselectivity in asymmetric variants.[8][15]
Standard Experimental Protocol: Catalytic Allylboration of Benzaldehyde

This protocol provides a general method for the allylboration of an aldehyde using a Lewis acid catalyst.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Flame-dry a round-bottom flask under vacuum. B Cool to RT under N₂ atmosphere. A->B C Add molecular sieves (optional) and a stir bar. B->C D Add Sc(OTf)₃ (0.05 mmol, 5 mol%). E Add anhydrous toluene (5 mL). D->E F Add 2-Allyl-5,5-dimethyl- 1,3,2-dioxaborinane (1.2 mmol). E->F G Cool flask to 0 °C. F->G H Add benzaldehyde (1.0 mmol) dropwise. G->H I Stir at 0 °C to RT, monitoring by TLC. H->I J Quench with water. I->J K Add NaOH (aq) and H₂O₂ (aq) at 0 °C. J->K L Extract with Ethyl Acetate (3x). K->L M Dry organic layer (Na₂SO₄), filter, and concentrate. L->M N Purify by flash column chromatography. M->N

Caption: General workflow for a catalytic allylboration experiment.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add scandium (III) triflate (24.6 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (203 µL, 1.2 mmol, 1.2 equiv.).

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv.) dropwise over 1 minute.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the aldehyde by TLC (e.g., 4:1 Hexanes:Ethyl Acetate, visualizing with KMnO₄ stain).

  • Quench: Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding 2 mL of water.

  • Oxidative Workup: Add 3 M aqueous NaOH (2 mL) followed by the dropwise addition of 30% aqueous H₂O₂ (2 mL). Caution: This can be exothermic. Stir vigorously for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to afford the pure 1-phenylbut-3-en-1-ol.

References
  • PMC - NIH.

  • Accounts of Chemical Research.

  • Organic Letters.

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  • Canadian Journal of Chemistry.

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  • ChemicalBook.

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  • Chemical Communications.

  • Auburn University.

  • Journal of the American Chemical Society.

  • PMC - NIH.

  • PubChem.

  • The Journal of Organic Chemistry.

  • Fisher Scientific.

Sources

Optimization

common side products in reactions with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Welcome to the technical support guide for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile reagent. Our goal is to help you anticipate and resolve common issues, particularly those related to the formation of unwanted side products, ensuring the success and reproducibility of your experiments.

FAQs: Understanding the Reagent

This section addresses fundamental questions about the stability, handling, and properties of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, also known as neopentyl glycol allylboronate.

Q1: How should I properly store 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane?

A1: Proper storage is critical to maintain the reagent's integrity. It should be stored in a cool, dry place, ideally between 5°C and 30°C, under an inert atmosphere (Nitrogen or Argon).[1][2] The neopentyl glycol protecting group enhances stability against hydrolysis compared to the free boronic acid, but moisture should still be scrupulously avoided.[2][3][4] The reagent is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][6]

Q2: My reaction is sluggish or fails to initiate. What could be the cause?

A2: Assuming correct stoichiometry and catalyst integrity, low reactivity is often due to the inherent nature of the reaction. Allylboronates are generally less reactive towards ketones than aldehydes.[7] For challenging substrates, activation may be required. This can be achieved by using Lewis acids (e.g., SnCl₄) or Brønsted acids to activate the carbonyl partner, or by converting the allylboronic ester into a more nucleophilic allylboronate complex via the addition of an organolithium reagent.[8][9][10]

Q3: What makes the neopentyl glycol ester preferable to other boronates, like the pinacol ester?

A3: The 2,2-dimethyl-1,3-propanediol (neopentyl glycol) backbone forms a six-membered ring with the boron atom. This structure imparts unique stability and reactivity.[3] While pinacol esters are common, neopentyl glycol esters can offer enhanced stability towards heat, light, and water, which can be advantageous in preventing premature decomposition or side reactions like protodeboronation.[11][12] However, it's important to note that under certain basic aqueous conditions, six-membered ring esters can sometimes exhibit faster protodeboronation rates than the parent boronic acid.[13]

Troubleshooting Guide: Common Side Products & Their Mitigation

This guide is structured to help you identify a problem by its experimental "symptom," understand its chemical cause, and implement a proven solution.

Issue 1: Protodeboronation (Loss of the Boro-Group)
  • Symptom: You observe a significant amount of propene (or a simple alkane if the allyl group is substituted) in your crude reaction mixture (e.g., by ¹H NMR) and a correspondingly low yield of the desired product.

  • Root Cause Analysis: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction is often promoted by the presence of water, acidic protons, or strong bases.[13][14] The mechanism can be complex, sometimes involving hydrolysis of the ester to the boronic acid, which then undergoes protonolysis.[14][15] While esterification generally protects against this, the protection is not absolute.[13][15]

  • Solution & Protocol:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle the reagent under an inert atmosphere.

    • Base Selection: If your reaction requires a base (e.g., Suzuki coupling), consider using milder or non-aqueous bases. For instance, potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be less prone to causing protodeboronation than strong aqueous hydroxides.

    • Temperature Control: Perform the reaction at the lowest effective temperature. Elevated temperatures can accelerate the rate of protodeboronation.

    • Slow Addition: In some cases, slow addition of the boronic ester to the reaction mixture can maintain a low instantaneous concentration, minimizing side reactions.

Issue 2: Homocoupling (Dimerization of the Allyl Group)
  • Symptom: Your mass spectrometry or NMR data shows a C6 species, 1,5-hexadiene (or a substituted equivalent), corresponding to the dimerization of the allyl group. This is particularly common in palladium-catalyzed cross-coupling reactions.

  • Root Cause Analysis: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[16][17] If Pd(II) species are present without a suitable aryl/vinyl halide to undergo oxidative addition, they can catalyze the coupling of two boronic ester molecules.[16]

  • Solution & Protocol:

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. Standard methods include sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles.[18]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to ensure the catalytic cycle begins with oxidative addition rather than a competing pathway. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).[16][18]

    • Optimize Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often favor the desired cross-coupling pathway over homocoupling.[19]

    • Stoichiometry Control: Using a slight excess (1.05-1.1 equivalents) of the coupling partner (e.g., the aryl halide) can help consume the allylboronate before it has a chance to homocouple.[18]

Issue 3: Isomerization to Vinylboronate
  • Symptom: You detect the presence of a vinylboronate species, such as 2-(Prop-1-en-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane, in your product mixture. This is characterized by vinylic protons in the NMR instead of allylic ones.

  • Root Cause Analysis: Allylboronates can isomerize to their more thermodynamically stable vinylboronate counterparts. This process can be catalyzed by transition metals (like Ruthenium or Iridium), strong bases, or even Lewis acids under certain conditions.[20][21] The reaction proceeds through a hydride shift mechanism.[20]

  • Solution & Protocol:

    • Avoid Incompatible Catalysts: If your multi-step synthesis involves other transition metal catalysts, ensure they are fully removed before introducing the allylboronate. Be particularly cautious with catalysts known to promote alkene isomerization.[20]

    • Temperature Management: Isomerization is often favored at higher temperatures. Maintain the lowest possible reaction temperature that allows for the desired transformation.

    • pH Control: Avoid strongly basic or acidic conditions that are not essential for the primary reaction, as these can facilitate the isomerization process.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for the isomerization to occur.

Visual & Data Summaries

Side Product Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered when using 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

G start Low Yield or Unexpected Byproduct check_nmr Analyze Crude ¹H NMR & Mass Spec Data start->check_nmr propene Symptom: Propene/Alkane byproduct (Protodeboronation) check_nmr->propene C-B bond cleaved? dimer Symptom: 1,5-Hexadiene byproduct (Homocoupling) check_nmr->dimer Allyl dimer found? isomer Symptom: Vinylboronate byproduct (Isomerization) check_nmr->isomer Double bond shifted? sol_propene Solution: 1. Use Anhydrous Conditions 2. Use Milder Base 3. Lower Temperature propene->sol_propene sol_dimer Solution: 1. Degas Solvents Thoroughly 2. Use Pd(0) Source 3. Optimize Ligand/Stoichiometry dimer->sol_dimer sol_isomer Solution: 1. Avoid Isomerization Catalysts 2. Lower Temperature 3. Control Reaction Time isomer->sol_isomer end_node Reaction Optimized sol_propene->end_node sol_dimer->end_node sol_isomer->end_node

Caption: Troubleshooting workflow for common side products.

Summary of Side Products and Conditions
Side ProductChemical NameFavorable ConditionsPreventative Measures
Protodeboronation Product PropenePresence of water, protic solvents, strong acids/bases, high temperatures.Use anhydrous conditions, aprotic solvents, milder bases, lower reaction temperatures.
Homocoupling Product 1,5-HexadienePresence of O₂, Pd(II) catalysts without substrate, high temperatures.Thoroughly degas reaction mixture, use Pd(0) source, optimize ligands and stoichiometry.
Isomerization Product VinylboronatePresence of transition metal isomerization catalysts, strong bases, prolonged heating.Purify substrates from other catalysts, use lowest effective temperature, monitor reaction time.

References

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl₃ at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1332-1344. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Semantic Scholar. [Link]

  • Leonori, D., & Aggarwal, V. K. (2010). Protodeboronation of Tertiary Boronic Esters. Journal of the American Chemical Society, 132(48), 17096-17097. [Link]

  • Guild, A. W., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 82(11), 5964–5969. [Link]

  • Kobus, M., et al. (2021). Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. ACS Catalysis, 11(23), 14389–14395. [Link]

  • Matteson, D. S. (2023). Isomerization-Free Matteson Homologations of Substituted Allylboronic Esters. Organic Letters, 25(31), 5902–5906. [Link]

  • Jiuan Chemical. (n.d.). Best Practices for Storing Neopentyl Glycol. [Link]

  • Hall, D. G., et al. (2000). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters, 2(26), 4193–4196. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 15152–15163. [Link]

  • Li, C., et al. (2021). Radical boron migration of allylboronic esters. Chemical Science, 12(15), 5483–5488. [Link]

  • Ataman Kimya. (n.d.). NEOPENTYL GLYCOL. [Link]

  • Schneider, U., et al. (2013). Allylation Reactions of Aldehydes with Allylboronates in Aqueous Media: Unique Reactivity and Selectivity Observed Only in the Presence of Water. Chemistry – A European Journal, 19(29), 9415-9423. [Link]

  • Morken, J. P., et al. (2014). Stereodivergent Olefination of Enantioenriched Boronic Esters. Angewandte Chemie International Edition, 53(51), 14167–14170. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Hall, D. G., et al. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl₄ Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(45), 15247–15259. [Link]

  • Schaus, S. E., et al. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(38), 13156–13158. [Link]

  • Kobayashi, S., et al. (2013). Allylation reactions of aldehydes with allylboronates in aqueous media: unique reactivity and selectivity that are only observed in the presence of water. Chemistry, 19(29), 9415-23. [Link]

  • Koyon. (2025). How does the humidity affect the quality of neopentyl glycol during storage?. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane Reactions

Introduction Welcome to the Technical Support Center for the purification of reaction products derived from 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of reaction products derived from 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. While 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a powerful tool in organic synthesis, particularly in carbon-carbon bond formation, the purification of its reaction products can present unique challenges. This resource provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

The inherent properties of organoboron compounds, such as their Lewis acidity and susceptibility to hydrolysis, often complicate standard purification techniques.[1][2] This guide offers practical, experience-driven advice to navigate these challenges, ensuring the isolation of pure products with optimal yields.

Troubleshooting Guide

This section is dedicated to resolving specific problems you may encounter during the purification of products from reactions involving 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I'm performing silica gel chromatography on my reaction mixture, but I'm experiencing very low or no recovery of my desired product. My TLC analysis shows significant tailing or the spot remains at the baseline. What's causing this?

A: This is a frequent issue when purifying organoboron compounds. The primary cause is the interaction between the Lewis acidic boron atom in your product and the Lewis basic silanol groups on the surface of the silica gel.[1] This strong adsorption can lead to the product being irreversibly bound to the column. Another significant factor is the potential for on-column hydrolysis of the boronate ester back to the more polar boronic acid, which will not elute with typical non-polar solvent systems.[1]

Solutions:

  • Deactivation of Silica Gel: To mitigate the Lewis acidity of the silica, you can deactivate it. A common method is to treat the silica gel with a suitable reagent. For instance, creating a slurry of the silica in a solvent mixture containing a small amount of triethylamine can help to cap the acidic silanol groups.[3]

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral alumina is often a successful alternative for the purification of boronate esters.[4]

  • Boric Acid-Treated Silica: Impregnating the silica gel with boric acid can surprisingly improve the chromatography of boronic acid pinacol esters by reducing baseline adsorption.[1]

  • Anhydrous Conditions: Ensure all your solvents and glassware are scrupulously dry. Performing the chromatography under an inert atmosphere (Nitrogen or Argon) can prevent hydrolysis, especially for sensitive compounds.[1]

Issue 2: Product Decomposition or Hydrolysis During Purification

Q: My NMR analysis of the "purified" product shows the presence of the corresponding boronic acid and other degradation products. How can I prevent this during the purification process?

A: Hydrolysis of the dioxaborinane ring is a common decomposition pathway. This can be triggered by residual water in solvents, the acidic nature of silica gel, or exposure to atmospheric moisture.

Solutions:

  • Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents for your chromatography and workup. Ensure all glassware is oven-dried or flame-dried before use.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for your purification.

  • Buffered Mobile Phase: In some cases, adding a small amount of a neutral or slightly basic additive to your mobile phase can help to maintain the integrity of your product.

  • Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate or using flash chromatography can reduce the contact time with the stationary phase.

Issue 3: Difficulty Separating the Product from Boronic Acid Byproducts

Q: I'm struggling to separate my desired product from unreacted starting boronic acid or related impurities. What are the best strategies for this separation?

A: Boronic acids and their esters can have similar polarities, making their separation by standard chromatography challenging.

Solutions:

  • Liquid-Liquid Extraction: A basic wash can be highly effective. Boronic acids are acidic and will be deprotonated by a mild base (e.g., aqueous sodium bicarbonate or dilute sodium hydroxide) to form the corresponding boronate salt, which is water-soluble.[5][6] This allows for their removal from the organic layer containing your desired product.

  • Derivatization: Convert the impurity into a more easily separable compound. For instance, reacting the crude mixture with a diol like pinacol can convert the boronic acid impurity into a less polar boronate ester, which may have a different retention factor (Rf) on TLC.

  • Specialized Scavengers: Silica-based scavengers with functional groups like diethanolamine (DEAM) or diols can be used to selectively bind and remove boronic acids from a solution.[7]

  • Sorbitol Extraction: This method involves extraction with a basic aqueous solution of sorbitol. The sorbitol forms a stable, water-soluble complex with the boronic acid, effectively pulling it into the aqueous phase.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions involving 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane?

A1: Common impurities include:

  • Unreacted starting materials.

  • Homocoupled byproducts.

  • The corresponding allylboronic acid, resulting from hydrolysis of the ester.

  • Boroxine species, which are cyclic anhydrides of boronic acids.

  • Residual palladium catalyst and ligands if a cross-coupling reaction was performed.

Q2: Can I use the crude product directly in the next step without purification?

A2: In some instances, particularly for robust reactions like the Suzuki-Miyaura coupling, it may be possible to use the crude boronate ester after a simple workup, such as filtration through a pad of Celite or a short plug of silica gel to remove catalysts and salts.[1][3] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the existing impurities. A preliminary small-scale test is always recommended.

Q3: My product is an oil and cannot be recrystallized. What are my best purification options?

A3: For non-crystalline products, chromatography is the primary method. If you encounter issues with standard silica gel, refer to the troubleshooting section above for strategies like using deactivated silica, neutral alumina, or derivatization.[1] For volatile compounds, distillation under reduced pressure can be a viable option.

Q4: How can I monitor the progress of my column chromatography if my compound is not UV-active?

A4: If your compound lacks a UV chromophore, you can use various staining techniques for your TLC plates. Common stains for organoboron compounds include:

  • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized.

  • p-Anisaldehyde: This stain often gives colored spots with a variety of functional groups upon heating.

Q5: Are there any specific safety precautions I should take when working with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and its derivatives?

A5: Yes. 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a flammable liquid and vapor.[11] It can also cause skin and serious eye irritation.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Keep it away from heat, sparks, and open flames.[11][12]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

Objective: To reduce the acidity of silica gel to prevent decomposition of sensitive organoboron compounds.

Materials:

  • Silica gel for flash chromatography

  • Hexane (or other non-polar solvent)

  • Ethyl acetate

  • Triethylamine

Procedure:

  • In a fume hood, prepare a slurry of silica gel in a 99:1 mixture of your starting eluent (e.g., hexane/ethyl acetate) and triethylamine.

  • Gently stir the slurry for 15-20 minutes.

  • Pack your column with the treated silica gel slurry as you normally would.

  • Equilibrate the column with your mobile phase before loading your sample.

Protocol 2: Basic Liquid-Liquid Extraction for Boronic Acid Removal

Objective: To remove acidic boronic acid impurities from an organic solution.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the basic aqueous solution (e.g., saturated NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated boronic acid as a boronate salt.

  • Drain the aqueous layer.

  • Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Data Presentation

Purification Challenge Recommended Technique Principle of Separation Key Considerations
Product instability on silica Chromatography on neutral aluminaAdsorption chromatography on a less acidic stationary phaseAlumina activity can vary; test with a small sample first.
Boronic acid impurities Basic liquid-liquid extractionAcid-base chemistry; conversion of boronic acid to a water-soluble saltEnsure your desired product is stable to basic conditions.
Poor separation of similar polarity compounds Derivatization followed by chromatography or recrystallizationAltering the chemical structure to change physical properties (e.g., polarity, crystallinity)The derivatization reaction should be high-yielding and reversible if necessary.
Non-crystalline product Flash chromatographyDifferential partitioning between a stationary and mobile phaseOptimize solvent system using TLC; consider alternative stationary phases if issues persist.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_workup Initial Workup cluster_analysis Analysis cluster_purification Purification Strategy cluster_chrom_options Chromatography Options cluster_final Final Product start Crude Product workup Aqueous Workup / Filtration start->workup tlc_nmr TLC / NMR Analysis workup->tlc_nmr is_solid Is the product a solid? tlc_nmr->is_solid recrystallize Recrystallization / Trituration is_solid->recrystallize Yes chromatography Chromatography is_solid->chromatography No pure_product Pure Product recrystallize->pure_product silica_issues Issues with Silica Gel? chromatography->silica_issues std_silica Standard Silica Gel silica_issues->std_silica No alt_stationary Alternative Stationary Phase (Neutral Alumina) silica_issues->alt_stationary Yes deact_silica Deactivated Silica Gel silica_issues->deact_silica Yes std_silica->pure_product alt_stationary->pure_product deact_silica->pure_product Boronic_Acid_Removal cluster_start Crude Mixture cluster_extraction Extraction cluster_phases Phases cluster_final Isolation crude Crude Product in Organic Solvent (contains Boronic Acid) add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate Separate Layers add_base->separate organic Organic Phase: Desired Product separate->organic aqueous Aqueous Phase: Boronate Salt (Impurity) separate->aqueous dry_concentrate Dry and Concentrate Organic Phase organic->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for removing boronic acid impurities via basic liquid-liquid extraction.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • Element-selective gas chromatographic detection and determination of organoboron compounds - Analyst (RSC Publishing). Available at: [Link]

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Available at: [Link]

  • Trouble purifying my boronate ester compound : r/Chempros - Reddit. Available at: [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. Available at: [Link]

  • How to purify boronate esters? - ResearchGate. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • US5384410A - Removal of boronic acid protecting groups by transesterification - Google Patents.
  • Boronate Affinity Chromatography | Springer Nature Experiments. Available at: [Link]

  • Scheme 1. Synthesis and isolation of allylboronic acids. - ResearchGate. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]

  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) - YouTube. Available at: [Link]

  • Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones - PMC - NIH. Available at: [Link]

  • Organoboron chemistry - Wikipedia. Available at: [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis - ACS Publications. Available at: [Link]

  • Chromatography | DP IB Chemistry Revision Notes 2023 - Save My Exams. Available at: [Link]

  • Separating Compounds by Column Chromatography - Utah Tech University. Available at: [Link]

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane ,≥98%,stabilized with Phenothiazine. Available at: [Link]

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol - PubChem - NIH. Available at: [Link]

  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying Neopentyl Glycol Boronic Esters

This guide provides advanced troubleshooting advice and answers to frequently asked questions regarding the purification of neopentyl glycol (NPG) boronic esters. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides advanced troubleshooting advice and answers to frequently asked questions regarding the purification of neopentyl glycol (NPG) boronic esters. It is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these crucial synthetic intermediates. While sharing many characteristics with the more common pinacol (Bpin) esters, NPG boronic esters present their own unique stability and purification profile.

Troubleshooting Guide

This section addresses specific, field-reported issues you might encounter during the purification of neopentyl glycol boronic esters in a direct question-and-answer format.

Issue 1: My NPG boronic ester shows significant tailing on a TLC plate and gives low or no recovery from a silica gel column.

Q: I'm trying to purify my NPG boronic ester using standard silica gel flash chromatography. My TLC analysis shows significant streaking from the baseline, and when I run the column, I either get very poor recovery or the product seems irreversibly bound to the silica. What is the underlying cause, and how can I fix it?

A: This is the most common challenge in boronic ester purification. The root cause is the interaction between the electron-deficient (Lewis acidic) boron atom of your ester and the lone pairs on the oxygen of the silanol groups (Si-OH) on the surface of the silica gel. This strong Lewis acid-base interaction leads to over-adsorption, causing tailing on TLC and poor elution from a column.[1] A secondary issue is that the acidic nature of the silica gel surface can catalyze the hydrolysis of the ester back to the highly polar boronic acid, which remains at the baseline.[1]

Solutions & Optimization Strategies:

  • Deactivate the Silica Gel: The most effective strategy is to mitigate the acidity of the stationary phase.

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution effectively masks the Lewis basic silanol sites, reducing the over-adsorption of the boronic ester.[2] This method has proven highly successful for improving the recovery of various boronic esters during flash chromatography.[1][2]

    • Base Treatment: You can create a slurry of the silica gel in your eluent and add a small amount (typically 0.1-1%) of a non-nucleophilic base like triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface.[1] However, be cautious, as the basicity may affect other functional groups in your molecule.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase.

    • Neutral Alumina: For many boronic esters, particularly those that are less polar, neutral alumina is an excellent alternative to silica gel.[1][3] It lacks the strong acidic silanol groups responsible for adsorption.

    • Short Silica/Celite Plug: If your goal is primarily to remove baseline impurities or catalysts rather than perform a fine separation, a quick filtration through a short plug of silica or Celite can be sufficient.[1] This minimizes the contact time between your compound and the stationary phase, reducing the potential for degradation and loss.[1]

  • Optimize Eluent System:

    • Avoid acidic modifiers like acetic acid, which can accelerate hydrolysis.

    • While alcohols like methanol are often used to elute polar compounds, they can participate in transesterification with the NPG ester.[4] If possible, use aprotic solvents like ethyl acetate, acetone, or dichloromethane.

Issue 2: My purified NPG boronic ester is contaminated with the corresponding boronic acid.

Q: After my workup and column chromatography, NMR analysis shows a significant amount of the free boronic acid alongside my desired NPG ester. How is this happening, and what are the best practices to prevent it?

A: The presence of the free boronic acid is a clear indicator of hydrolysis. NPG esters, like other boronic esters, are susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions.[1][5] This can occur during an aqueous workup or on the column itself if the solvents are not dry or if the stationary phase is acidic.[1][6]

Solutions & Preventative Measures:

  • Maintain Anhydrous Conditions: This is the most critical factor.

    • Ensure all solvents used for workup and chromatography are rigorously dried.

    • Dry all glassware thoroughly before use.

    • If your compound is particularly sensitive, perform the workup and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Modify the Workup:

    • Minimize contact time with aqueous layers. Excessive washing can lead to lower yields due to slow hydrolysis.[6]

    • Use brine (saturated NaCl solution) for the final wash, which helps to remove bulk water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.

  • Choose the Right Purification Conditions:

    • Use a deactivated stationary phase (boric acid-treated silica or neutral alumina) as described in Issue 1.

    • If using reversed-phase HPLC (RP-HPLC), be aware that typical acidic mobile phases (e.g., with formic acid or TFA) and aqueous/organic mixtures can promote on-column hydrolysis.[7][8][9] If RP-HPLC is necessary, using stationary phases with low silanol activity and avoiding pH modifiers can minimize this effect.[9]

Issue 3: I am struggling to separate my NPG boronic ester from unreacted starting materials or the neopentyl glycol diol.

Q: My NPG boronic ester has a very similar Rf to my starting material (e.g., an aryl halide) or the excess neopentyl glycol used in the esterification. Standard chromatography is not providing baseline separation. What other purification techniques can I employ?

A: When chromatographic separation of compounds with similar polarities is challenging, non-chromatographic methods or derivatization strategies are often more effective.

Alternative Purification Strategies:

  • Recrystallization/Trituration: These are powerful techniques if your NPG boronic ester is a solid.

    • Recrystallization: Dissolve the crude material in a minimum amount of a hot "good" solvent and allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the mother liquor.

    • Trituration: Suspend the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble.[3] Agitate the slurry, then filter to collect the purified solid product. Hexanes or a mixture of hexanes/ethyl acetate are common choices.

  • Derivatization to an Ionic Species: This strategy dramatically changes the solubility properties of your boron-containing compound, allowing for easy separation.

    • Conversion to a Trifluoroborate Salt (BF₃K): React the crude NPG ester with KHF₂. The resulting potassium trifluoroborate salt is often a crystalline solid that is insoluble in many organic solvents and can be easily purified by filtration or recrystallization. The boronic acid can be regenerated later if needed.[10]

    • Conversion to an Amine Adduct: Transesterification with diethanolamine can form a stable, zwitterionic adduct that often precipitates from nonpolar solvents like diethyl ether.[10][11] This adduct can be filtered off and then hydrolyzed with aqueous acid to release the free boronic acid, which can be re-esterified if necessary.[11][12]

Visualizing Purification Challenges

Hydrolysis Equilibrium of NPG Boronic Esters

The diagram below illustrates the reversible hydrolysis reaction, a primary cause of product loss and contamination during purification. The presence of water, often catalyzed by acidic or basic conditions, pushes the equilibrium from the desired ester to the undesired boronic acid.

hydrolysis Ester R-B(ONeo) Acid R-B(OH)₂ Ester->Acid + H₂O (Hydrolysis) Water 2 H₂O Acid->Ester - H₂O (Esterification) NPG Neopentyl Glycol troubleshooting_flowchart start Crude NPG Boronic Ester tlc Analyze by TLC (Standard Silica) start->tlc tailing Significant Tailing or Baseline Spot? tlc->tailing good_sep Good Separation by TLC? tailing->good_sep No deactivate Deactivate Silica (Boric Acid or NEt₃) or use Alumina tailing->deactivate Yes column Perform Flash Column Chromatography good_sep->column Yes recrystallize Try Recrystallization or Trituration good_sep->recrystallize No (Co-elution) deactivate->tlc Re-analyze check_purity Check Purity (NMR) column->check_purity recrystallize->check_purity derivatize Derivatize to BF₃K or Amine Adduct recrystallize->derivatize Fails derivatize->check_purity

Caption: A decision flowchart for troubleshooting NPG ester purification.

Experimental Protocols

Protocol 1: Boric Acid Impregnation of Silica Gel for Flash Chromatography

This protocol describes a facile method to prepare deactivated silica gel, which significantly improves the recovery of NPG boronic esters by minimizing on-column adsorption and hydrolysis. [1][2] Materials:

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Boric acid (H₃BO₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Büchner funnel and filter flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution. [1]2. Create Slurry: In a large round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. [1]3. Agitate: Gently swirl or agitate the slurry for 1 hour at room temperature to ensure thorough impregnation. [1]4. Filter: Remove the solvent by filtration using a Büchner funnel. [1]5. Wash: Wash the treated silica gel on the filter with ethanol (approximately 600 mL for every 100 g of silica) to remove any excess, unadsorbed boric acid. [1]6. Dry: Dry the silica gel thoroughly under vacuum until it is a completely free-flowing powder. A rotary evaporator (with gentle rotation) or a vacuum oven (e.g., at 60°C for 1.5-2 hours) can be used. [1]7. Store: The boric acid-impregnated silica gel is now ready for use in packing your column. Store it in a sealed container to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: Why should I use a neopentyl glycol boronic ester instead of a pinacol (Bpin) ester?

A1: The choice of diol depends on the specific application. NPG esters are six-membered rings, whereas Bpin esters are five-membered. This structural difference can affect stability and reactivity. While Bpin esters are extremely common, NPG esters are also considered robust and stable to chromatography. [11][13]In some cases, NPG esters have shown different reactivity profiles in cross-coupling reactions, occasionally providing advantages in rate or yield. [14]Ultimately, the choice may be empirical or based on the commercial availability and cost of the diol.

Q2: My crude NPG boronic ester looks clean by crude NMR. Can I use it in my next reaction (e.g., Suzuki coupling) without purification?

A2: In many instances, yes. For reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude boronic ester directly after a simple workup or filtration through a Celite plug to remove catalytic residues and inorganic salts. [1]The success of this approach depends heavily on the tolerance of the subsequent reaction to the specific impurities present (e.g., excess neopentyl glycol or unreacted starting materials). It is always advisable to first test the reaction on a small scale with the crude material.

Q3: What are the most common impurities I should look for after synthesizing an NPG boronic ester?

A3: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts from the starting material, excess neopentyl glycol, and residual catalysts (e.g., palladium). [1]Additionally, boronic acids can form trimeric anhydrides known as boroxines, which can complicate analysis, although esterification largely prevents this. [6] Q4: Can transesterification occur on the column if I use an alcohol in my eluent?

A4: Yes, transesterification is a potential issue. Boronic esters exist in equilibrium with alcohols. [4][15]If you use methanol or ethanol as a co-solvent in your eluent, you may observe the formation of the corresponding methyl or ethyl boronic ester, complicating your purification. Whenever possible, it is best to use aprotic solvents (Hexanes, Ethyl Acetate, Dichloromethane, Acetone) for the chromatography of boronic esters.

References

  • Benchchem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Various Authors. (2024). How to purify boronate esters? ResearchGate. [Link]

  • Girao, H., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]

  • Various Authors. (2025). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Isobe, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Various Authors. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Various Authors. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Lennox, A. J. J., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Girao, H., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS. Sam Houston State University. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Jiuan Chemical. (2024). Understanding the Neopentyl Glycol Production Process. Jiuan Chemical. [Link]

  • Kemic. (2025). What are the chemical reactions that Neopentyl Glycol can participate in? Kemic Blog. [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Wikipedia. [Link]

  • Amundarain, I., et al. (2025). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). Improvement on synthesis and purification process of neopentyl glycol. ResearchGate. [Link]

  • Various Authors. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Scheme 3-43: Transesterification of boronic esters. ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Various Authors. (n.d.). The mechanism of boronic acid esters transesterification. ResearchGate. [Link]

  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. [Link]

  • Various Authors. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Various Authors. (2024). Trouble purifying my boronate ester compound. Reddit. [Link]

  • Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Santasania, J. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Improving Diastereoselectivity in Homoallylic Alcohol Synthesis

Welcome to the technical support center for the synthesis of homoallylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the diastereoselecti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of homoallylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the diastereoselectivity of their reactions. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues in Diastereoselective Homoallylic Alcohol Synthesis

Unpredictable or low diastereoselectivity can be a significant hurdle in synthetic campaigns. This section addresses common problems, their probable causes, and provides actionable, field-proven solutions.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Diastereomeric Ratio (d.r.) 1. Inadequate Stereocontrol: The chosen conditions (reagent, catalyst, solvent) are not providing a sufficient energy difference between the diastereomeric transition states. 2. Incorrect Stereochemical Model: The predicted outcome based on a model (e.g., Felkin-Anh) may not be applicable due to competing pathways (e.g., chelation).[1][2] 3. Reaction Temperature: Higher temperatures can overcome the small energy barriers between transition states, leading to a loss of selectivity.1. Re-evaluate Reagent and Catalyst Choice: * For Substrate Control: If your aldehyde or ketone has existing stereocenters, leverage them. For α-alkoxy ketones, using a chelating Lewis acid like TiCl₄ can favor the anti-homoallylic alcohol through a Cram-chelate model.[3][4][5] In contrast, non-chelating Lewis acids or bulky protecting groups on the α-alkoxy moiety will likely favor the syn-product via the Felkin-Anh model.[1][6][7] * For Reagent Control: Employ chiral allylating agents, such as those derived from α-pinene or chiral diamines.[4][8] These reagents create a highly ordered transition state, dictating the facial selectivity of the addition. Nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes using a chiral spiro phosphine-oxazoline ligand has shown exceptional diastereoselectivity.[9][10] 2. Optimize Reaction Temperature: * Perform the reaction at lower temperatures (e.g., -78 °C) to amplify the energy difference between the diastereomeric transition states. 3. Solvent Effects: * The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-coordinating (e.g., CH₂Cl₂) to coordinating (e.g., THF).
Unexpected Diastereomer as the Major Product 1. Chelation vs. Non-Chelation Control: The presence of a chelating group (e.g., -OR, -NR₂) on the α- or β-carbon of the carbonyl compound can switch the preferred diastereomer.[1][7][11] 2. Geometry of the Allylating Reagent: For crotylation reactions, the geometry (E vs. Z) of the crotylmetal reagent significantly influences the syn/anti selectivity of the product.[12][13]1. Analyze for Chelation Possibilities: * If your substrate has a Lewis basic group, consider if it can form a chelate with the Lewis acid catalyst.[14] If so, this will likely lead to products predicted by the Cram-chelate model.[2][15] To favor the Felkin-Anh product, use a bulky protecting group on the chelating moiety or a non-chelating Lewis acid.[1][7] 2. Verify Allylating Reagent Geometry: * Ensure the stereochemical integrity of your (E)- or (Z)-crotylating agent. For example, (E)-crotylsilanes tend to give syn products, while (Z)-crotylsilanes often yield anti products.[12][13]
Inconsistent Results/Poor Reproducibility 1. Reagent Purity: Impurities in starting materials, reagents, or solvents can interfere with the reaction. 2. Atmospheric Moisture: Many organometallic reagents and Lewis acids are sensitive to moisture. 3. Catalyst Activity: The activity of the catalyst may vary between batches or due to improper handling.1. Rigorous Purification of Starting Materials: * Purify aldehydes, solvents, and other reagents immediately before use. For instance, aldehydes should be distilled to remove acidic impurities. 2. Maintain Anhydrous Conditions: * Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Standardize Catalyst Handling: * If using a solid catalyst, ensure it is properly stored and handled to maintain its activity. If preparing a catalyst in situ, be consistent with the procedure.

Frequently Asked Questions (FAQs)

Q1: How do I choose between chelation-controlled and non-chelation-controlled conditions?

A1: The choice depends on the desired diastereomer and the structure of your carbonyl compound.

  • Chelation Control is favored when your substrate has a Lewis basic atom (like oxygen or nitrogen) at the α- or β-position.[1][7] This atom can coordinate with a Lewis acid, forming a rigid cyclic transition state. This is particularly useful for synthesizing anti-diols from α-alkoxy ketones.[3][4] Bidentate Lewis acids like TiCl₄, SnCl₄, or MgBr₂ are excellent for promoting chelation.[5][14][16]

  • Non-Chelation Control (Felkin-Anh Model) is preferred when you want to avoid the influence of a nearby chelating group or when no such group is present.[2][6] This can be achieved by:

    • Using a bulky protecting group (e.g., TBDPS) on the α-hydroxy or amino group, which sterically disfavors chelation.[1][7]

    • Employing a monodentate Lewis acid (e.g., BF₃·OEt₂) that is less likely to form a chelate.[16]

The interplay between these two models provides a powerful tool for diastereodivergent synthesis.

Q2: Can the geometry of the allylating agent control the diastereoselectivity?

A2: Absolutely. This is most evident in crotylation reactions, where the (E) or (Z) geometry of the crotylmetal reagent directly translates to the syn or anti configuration of the resulting homoallylic alcohol.[12][13]

  • E-crotyl reagents generally lead to the syn diastereomer*.

  • Z-crotyl reagents typically yield the anti diastereomer*.

This predictability stems from the chair-like six-membered Zimmerman-Traxler transition state. The substituents on the crotyl group and the aldehyde prefer to occupy equatorial positions to minimize steric strain, thus dictating the stereochemical outcome.

Q3: What is the Felkin-Anh model and how does it predict the major diastereomer?

A3: The Felkin-Anh model is a widely accepted model for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones.[2][6][17] It is based on the following principles:

  • Transition State Geometry: The transition state is staggered, not eclipsed, to minimize torsional strain.

  • Steric Hindrance: The largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile.

  • Nucleophilic Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), not perpendicular to the C=O bond.[6][7]

The nucleophile then preferentially attacks from the face opposite the largest group and closer to the smallest group, leading to the major diastereomer.

Q4: How do Lewis acids improve diastereoselectivity?

A4: Lewis acids play a crucial role in enhancing both the rate and selectivity of allylation reactions.[18][19]

  • Activation of the Carbonyl: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack.

  • Imposing a Rigid Transition State: By coordinating to the carbonyl, and in some cases, a nearby chelating group, the Lewis acid can lock the conformation of the transition state.[16][20] This conformational rigidity amplifies the energetic differences between the pathways leading to different diastereomers, resulting in higher selectivity. The choice of Lewis acid can dramatically influence the outcome, with chelating Lewis acids like TiCl₄ favoring one diastereomer and non-chelating ones like BF₃·OEt₂ potentially favoring another.[7][16]

Visualizing Stereochemical Control

Diagram 1: Chelation vs. Non-Chelation (Felkin-Anh) Control

This diagram illustrates the competing transition states in the nucleophilic addition to an α-alkoxy aldehyde.

G cluster_0 Chelation Control cluster_1 Non-Chelation Control chelate_ts Cram-Chelate Model (Rigid 5-membered ring) chelate_product Anti Product chelate_ts->chelate_product Major Pathway lewis_acid Chelating Lewis Acid (e.g., TiCl4, MgBr2) lewis_acid->chelate_ts substrate_chelate α-Alkoxy Aldehyde (Small protecting group) substrate_chelate->chelate_ts felkin_ts Felkin-Anh Model (Open transition state) felkin_product Syn Product felkin_ts->felkin_product Major Pathway non_lewis_acid Non-Chelating Lewis Acid (e.g., BF3·OEt2) or Bulky Protecting Group non_lewis_acid->felkin_ts substrate_felkin α-Alkoxy Aldehyde (Bulky protecting group) substrate_felkin->felkin_ts G cluster_E (E)-Crotylboronate cluster_Z (Z)-Crotylboronate E_reagent E-Crotylboronate + R'CHO E_ts Chair-like TS (R and R' equatorial) E_reagent->E_ts E_product Syn Homoallylic Alcohol E_ts->E_product Z_reagent Z-Crotylboronate + R'CHO Z_ts Chair-like TS (R equatorial, Me axial) Z_reagent->Z_ts Z_product Anti Homoallylic Alcohol Z_ts->Z_product

Caption: Zimmerman-Traxler model for diastereoselective crotylation.

Experimental Protocols

Protocol 1: Chelation-Controlled Allylation of an α-Alkoxy Ketone

This protocol describes a general procedure for the synthesis of an anti-homoallylic tertiary alcohol. [3][4]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the α-alkoxy ketone (1.0 equiv) and anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of TiCl₄ in CH₂Cl₂ (1.1 equiv, 1 M) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes.

  • Nucleophile Addition: Add allyltrimethylsilane (1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired anti-homoallylic alcohol.

References

  • Tietze, L. F., Kinzel, T., & Schmatz, S. (2006). Origin of syn/anti diastereoselectivity in aldehyde and ketone crotylation reactions: a combined theoretical and experimental study. Journal of the American Chemical Society, 128(35), 11483–11495. [Link]

  • Ma, J.-T., Zhang, T., Yao, B.-Y., Xiao, L.-J., & Zhou, Q.-L. (2023). Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes. Journal of the American Chemical Society, 145(35), 19195–19201. [Link]

  • Rane, D., & Ramachandran, P. V. (2003). Synthesis of homoallylic chiral tertiary alcohols via chelation-controlled diastereoselective nucleophilic addition on α-alkoxyketones: Application for the synthesis of the C1-C11 subunit of 8-epi-fostriecin. University of Minnesota Digital Conservancy. [Link]

  • Ma, J.-T., Zhang, T., Yao, B.-Y., Xiao, L.-J., & Zhou, Q.-L. (2023). Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes. Journal of the American Chemical Society, 145(35), 19195–19201. [Link]

  • Rane, D., & Ramachandran, P. V. (2003). Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on α-Alkoxyketones. Organic Letters, 5(21), 3875–3877. [Link]

  • Tietze, L. F., Kinzel, T., & Schmatz, S. (2006). Origin of Syn/Anti Diastereoselectivity in Aldehyde and Ketone Crotylation Reactions: A Combined Theoretical and Experimental. Journal of the American Chemical Society, 128(35), 11483–11495. [Link]

  • Shao, W., Li, X., & Loh, T.-P. (2014). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters, 16(20), 5482–5485. [Link]

  • Tietze, L. F., Kinzel, T., & Schmatz, S. (2006). Origin of Syn/Anti Diastereoselectivity in Aldehyde and Ketone Crotylation Reactions: A Combined Theoretical and Experimental Study. Journal of the American Chemical Society, 128(35), 11483–11495. [Link]

  • University of Liverpool. (n.d.). Introduction to Stereoselective Organic Synthesis. [Link]

  • Scheidt, K. A., & Ashley, E. R. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Angewandte Chemie International Edition, 49(37), 6546–6549. [Link]

  • Kim, I. S., & Krische, M. J. (2010). Diastereo- and Enantioselective Ruthenium Catalyzed Hydrohydroxyalkylation of 2-Silyl-Butadienes: Carbonyl syn-Crotylation from the Alcohol Oxidation Level. Organic Letters, 12(18), 4144–4147. [Link]

  • OpenOChem Learn. (n.d.). Felkin-Anh Model. [Link]

  • Panek, J. S., & Jain, N. F. (2001). Double-Stereodifferentiating Crotylation Reactions with Chiral (E)-Crotylsilanes. Evaluation of a New Approach for the Synthesis of Polypropionate-Derived Natural Products. Journal of the American Chemical Society, 123(35), 8468–8475. [Link]

  • University of Calgary. (n.d.). Felkin-Ahn and Cram Chelate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Effect of various Lewis acids on diastereoselectivity. [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

  • Wikipedia. (n.d.). Asymmetric induction. [Link]

  • ResearchGate. (2017). Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp(2) C-H Bond Functionalization Reaction. [Link]

  • Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973–14981. [Link]

  • Ashley, E. R., & Scheidt, K. A. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of Organic Chemistry, 76(9), 3296–3305. [Link]

  • Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 33(4), 417-440. [Link]

  • Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society, 134(36), 14973–14981. [Link]

  • Panek, J. S., & Jain, N. F. (2001). Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals. The Journal of Organic Chemistry, 66(8), 2747–2756. [Link]

  • Leah4sci. (2023, September 25). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. [Link]

  • Han, S. B., & Krische, M. J. (2010). anti-Diastereo- and Enantioselective Carbonyl (Hydroxymethyl)allylation from the Alcohol or Aldehyde Oxidation Level: Allyl Carbonates as Allylmetal Surrogates. Angewandte Chemie International Edition, 49(37), 6546–6549. [Link]

  • Scribd. (n.d.). Chelation Model. [Link]

  • Reddit. (2022). Common sources of mistake in organic synthesis. [Link]

  • Enderle, M. (2018, October 23). Chemistry 3 - Cram chelate model [Video]. YouTube. [Link]

  • Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems. [Link]

  • Quora. (n.d.). What are some common mistakes made when solving problems involving organic reaction mechanisms? [Link]

  • LibreTexts Chemistry. (n.d.). Key Concepts in Stereoselective Synthesis. [Link]

  • Panek, J. S., & Jain, N. F. (2001). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. The Journal of Organic Chemistry, 66(8), 2747–2756. [Link]

  • Roush, W. R., & Barda, D. A. (1997). Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes. Canadian Journal of Chemistry, 75(10), 1417-1428. [Link]

  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. [Link]

  • Lee, C. H., & Jun, C. H. (2018). Chelation-Assisted C-H and C-C Bond Activation of Allylic Alcohols by a Rh(I) Catalyst under Microwave Irradiation. Synlett, 29(06), 736-741. [Link]

  • Lee, C. H., & Jun, C. H. (2018). Chelation-Assisted C–H and C–C Bond Activation of Allylic Alcohols by a Rh(I) Catalyst under Microwave Irradiation. Synlett, 29(06), 736-741. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Enantioselective Allylboration

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for enantioselective allylboration. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enantioselective allylboration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Enantioselective allylboration is a cornerstone of modern organic synthesis, providing a powerful method for constructing chiral homoallylic alcohols and amines—key building blocks for many natural products and pharmaceuticals. However, achieving high yield, enantioselectivity, and diastereoselectivity can be challenging.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights. We will explore the causality behind experimental choices to empower you to solve problems effectively and design robust, self-validating protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low Enantioselectivity (Low e.e. or e.r.)

Low enantioselectivity is one of the most common hurdles. The formation of a racemic or nearly racemic product indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction.

Probable Causes & Suggested Solutions

  • Suboptimal Catalyst-Ligand System: The catalyst's chiral environment is the primary determinant of enantioselectivity. A given catalyst may be highly effective for one substrate class (e.g., aromatic aldehydes) but perform poorly with another (e.g., aliphatic ketones).

    • Solution: Screen a panel of catalysts known to be effective for your substrate class. Ketones, being less reactive than aldehydes, often require more specialized and highly active catalyst systems.[1][2][3] For instance, while chiral Brønsted acids or diol•SnCl₄ complexes are excellent for aldehydes[4][5], copper(I) complexes with chiral phosphine ligands like DuPHOS are often required for the successful allylboration of ketones.[6][7]

Substrate Type Recommended Catalyst Systems Key Considerations References
Aldehydes (Aromatic & Aliphatic)Chiral Brønsted Acids (e.g., TRIP-PA)Highly general, tolerant of various functional groups.[5]
Chiral Diol•SnCl₄ ComplexesExcellent for aliphatic aldehydes, sensitive to steric hindrance.[4]
Ketones (Simple & Functionalized)CuF•iPr-DuPHOS / La(OiPr)₃Co-catalyst is crucial for activating the allylboronate.[6][7]
BINOL-derived OrganocatalystsEffective with labile boronic esters.[2]
Alkynes (Terminal)Cu(I) with Chiral NHC LigandsProvides excellent control over regio- and enantioselectivity.[8][9]
  • Interference from Background Reaction: The uncatalyzed, non-enantioselective reaction can compete with the catalyzed pathway, eroding the overall enantiomeric excess. This is especially problematic at higher temperatures or with highly reactive allylboron reagents.

    • Solution: Use an allylboron reagent with low intrinsic reactivity, such as allylboronic acid pinacol ester, which shows negligible reaction rates at low temperatures (e.g., -78 °C) in the absence of a catalyst.[4] Additionally, lowering the reaction temperature can significantly slow the background reaction relative to the catalyzed one.[1][5]

  • Incorrect Reaction Temperature: Temperature has a profound impact on the transition state energetics. Higher temperatures can provide enough energy to overcome the barrier for the formation of the undesired enantiomer, leading to lower selectivity.

    • Solution: Perform a temperature optimization study. Start at a standard low temperature (e.g., -78 °C) and incrementally increase it if the reaction rate is too slow. For many systems, enantioselectivity improves as the temperature is lowered from room temperature to 0 °C or below.[5]

  • Catalyst Deactivation: Moisture, oxygen, or impurities in the reagents or solvent can deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents and purify reagents if necessary.

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity Observed check_temp Is Reaction at Low Temp? (e.g., -78°C) start->check_temp lower_temp Action: Lower Temperature (e.g., to 0°C or -30°C) check_temp->lower_temp No check_reagent Is Allylboron Reagent Pinacol Ester? check_temp->check_reagent Yes lower_temp->check_reagent use_pinacol Action: Switch to Allylboronic Acid Pinacol Ester check_reagent->use_pinacol No check_conditions Are Conditions Strictly Anhydrous/Inert? check_reagent->check_conditions Yes use_pinacol->check_conditions improve_conditions Action: Re-dry Glassware, Use Anhydrous Solvents, Purge with Inert Gas check_conditions->improve_conditions No catalyst_screen Action: Screen Alternative Catalyst/Ligand Systems (See Table 1) check_conditions->catalyst_screen Yes improve_conditions->catalyst_screen end_success Problem Solved catalyst_screen->end_success

Caption: A decision-making workflow for diagnosing and resolving low enantioselectivity.

Problem 2: Poor Yield or Slow Reaction Rate

A successful enantioselective reaction must also be efficient. Low conversion or excessively long reaction times can hinder the practical application of a method.

Probable Causes & Suggested Solutions

  • Low Substrate Reactivity: Ketones are inherently less electrophilic than aldehydes, and sterically hindered substrates present a significant challenge.[1][3] Stoichiometric allylboration of ketones often requires elevated temperatures, which is incompatible with many catalytic enantioselective processes.[1]

    • Solution: For challenging substrates, a more active catalyst system is necessary. The development of dual-catalyst systems, such as the Cu/La system for ketones, was specifically designed to overcome this low reactivity by facilitating the generation of a more potent nucleophile (allylcopper).[6][7]

  • Insufficient Catalyst Loading: While lower catalyst loading is economically desirable, insufficient amounts will naturally lead to slower reaction rates.

    • Solution: Optimize the catalyst loading. While some highly efficient systems operate at 1-2 mol%, a starting point of 5-10 mol% is common during initial screening.[4][10] If the reaction is clean but slow, a modest increase in catalyst loading can often solve the problem.

  • Inappropriate Solvent: The solvent can influence catalyst solubility, stability, and the overall rate of reaction.

    • Solution: Toluene is a common and effective solvent for many allylboration reactions.[4][5] However, screening other non-coordinating solvents like hexanes or dichloromethane (CH₂Cl₂) can sometimes lead to improved rates and yields.

Problem 3: Low Diastereoselectivity (in Crotylboration)

When using substituted allylboron reagents like crotylboronates, controlling diastereoselectivity (syn vs. anti) is as critical as controlling enantioselectivity.

Probable Causes & Suggested Solutions

  • Reagent Isomerization: α-Substituted allylboranes can undergo a 1,3-borotropic shift, leading to isomerization and a mixture of products. Similarly, the geometric integrity of (E)- and (Z)-crotylboronates is crucial.

    • Solution: Use geometrically pure crotylboronates and conditions that minimize isomerization. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where (E)-crotylboronates yield the anti-product and (Z)-crotylboronates yield the syn-product.

  • Low Intrinsic Selectivity of the Reagent: Common pinacol boronic esters often give low E/Z selectivity in reactions with α-substituted allyl groups.

    • Solution: Employ advanced protocols that modify the reagent in situ. For example, treatment of an α-substituted allyl pinacol boronate with nBuLi followed by TFAA generates a borinic ester intermediate that undergoes allylboration with exceptionally high E-selectivity, leading to a single diastereomer.

The Zimmerman-Traxler Transition State

The diastereoselectivity of crotylboration reactions is explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The geometry of the crotylboronate directly determines the relative orientation of the substituents, leading to a predictable stereochemical outcome.

Caption: Zimmerman-Traxler model showing how reagent geometry dictates diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting catalyst for my specific aldehyde or ketone?

A: Your starting point should be guided by the electrophilicity and steric profile of your substrate.

  • For Aldehydes: These are generally reactive substrates. Chiral Brønsted acids, such as (R)-TRIP-PA, are an excellent and highly general starting point, effective for aromatic, aliphatic, and α,β-unsaturated aldehydes.[5] Alternatively, chiral diol•SnCl₄ complexes are powerful catalysts, particularly for aliphatic aldehydes.[4]

  • For Ketones: Due to their lower reactivity, ketones require more potent catalytic systems. A highly recommended starting point is a copper(I)-based catalyst with a chiral bisphosphine ligand, such as CuF-iPr-DuPHOS, often used with a lanthanum(III) isopropoxide co-catalyst to facilitate the crucial transmetalation step.[6][7]

Q2: What is the fundamental role of the chiral ligand?

A: The chiral ligand is the source of asymmetry in the reaction. It coordinates to the metal center (e.g., Cu, Sn) to create a well-defined, three-dimensional chiral pocket.[8] This chiral environment forces the aldehyde/ketone and the allylboron reagent to approach each other in a highly specific orientation within the transition state. This controlled approach favors the formation of one enantiomer over the other. The ligand's steric bulk and electronic properties are fine-tuned to maximize this facial discrimination.[8][11]

Q3: What are the advantages of using allylboronic acid pinacol ester?

A: Allylboronic acid pinacol ester is arguably the most widely used reagent in catalytic enantioselective allylboration for several key reasons:

  • Stability: It is a crystalline solid that is stable to air and moisture, making it easy to handle and store.

  • Commercial Availability: It is readily available from numerous commercial suppliers.

  • Low Background Reactivity: It reacts very slowly with aldehydes and ketones at low temperatures (-78 °C) without a catalyst.[4] This is a critical feature, as it ensures that the observed reaction is almost exclusively the result of the desired catalytic, enantioselective pathway.

Q4: My reaction is giving a mixture of α- and γ-addition products. How can I control this regioselectivity?

A: Controlling regioselectivity (attack at the α- or γ-position of the allyl group) is a significant challenge, particularly with substituted allyl reagents and certain substrates like alkynes.[8][9] This outcome is almost always dictated by the catalyst system and, in some cases, the substrate itself. For instance, in copper-catalyzed alkyne allylborations, the choice of an ancillary phosphine ligand (e.g., (±)-BINAP vs. PCy₃) can completely switch the regioselectivity between α- and γ-allylation depending on the alkyne substitution pattern.[8][9] Therefore, the solution lies in consulting the literature for a catalyst system specifically reported to provide the desired regioselectivity for your class of substrates.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Enantioselective Allylboration of an Aldehyde

This protocol provides a template for screening chiral Brønsted acid catalysts.

Materials:

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP-PA)

  • Aldehyde substrate

  • Allylboronic acid pinacol ester

  • Anhydrous Toluene

  • 4 Å Molecular Sieves (activated)

Procedure:

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.0125 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with dry Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.

  • Reagent Addition: Add the aldehyde (0.25 mmol, 1.0 equiv) to the catalyst solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -30 °C) in a cryocooler or a suitable cooling bath.

  • Initiation: Add allylboronic acid pinacol ester (0.30 mmol, 1.2 equiv) dropwise via syringe.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or GC-MS by taking small aliquots.

  • Quenching: Once the aldehyde is consumed (or after a set time, e.g., 24 hours), quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (e.e.) of the purified homoallylic alcohol using chiral HPLC or GC.

References

  • Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis. [Link]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. ACS Catalysis. [Link]

  • Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Catalytic Alkyne Allylboration: A Quest for Selectivity. National Institutes of Health (PMC). [Link]

  • Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. University of Bristol Research Portal. [Link]

  • Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. National Institutes of Health (PMC). [Link]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. National Institutes of Health (PMC). [Link]

  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]

  • A Cu/Pd Cooperative Catalysis for Enantioselective Allylboration of Alkenes. Journal of the American Chemical Society. [Link]

  • Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. National Institutes of Health (PMC). [Link]

  • Catalytic Enantioselective Allylboration of Ketones. Journal of the American Chemical Society. [Link]

  • Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Highly Diastereo- and Enantioselective Allylboration of Aldehydes Using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters. ResearchGate. [Link]

  • Substrate Scope Evaluation of the Enantioselective Reduction of β-Alkyl-β-arylnitroalkenes by Old Yellow Enzymes 1-3 for Organic Synthesis Applications. ResearchGate. [Link]

  • Catalytic enantioselective allylboration of ketones. PubMed. [Link]

  • Organoboranes. 53. A high-field variable-temperature proton and boron-11 NMR study of the effects of solvent and structure on reactivity in allylboration. The Journal of Organic Chemistry. [Link]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Aberystwyth University Research Portal. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]

  • Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. PNAS. [Link]

  • Optimization Studies of the Allylation Reaction. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. This guide is designed to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile allylboronate. As experienced chemists know, the solvent is not merely an inert medium but an active participant in the reaction, influencing everything from reaction rates to product selectivity. This resource will help you navigate the complexities of solvent effects to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise when working with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, with a focus on the crucial role of the solvent.

Q1: My Suzuki-Miyaura coupling reaction with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is giving a low yield. What are the first things I should check regarding my solvent?

A1: When a Suzuki-Miyaura coupling fails or gives a low yield, the solvent system is a primary suspect. Here are the initial parameters to assess:

  • Solvent Polarity and Type: The choice between polar aprotic, polar protic, and non-polar solvents is critical. Polar aprotic solvents like DMF or acetonitrile can sometimes lead to different selectivity compared to non-polar solvents like toluene or THF.[1] For Suzuki-Miyaura reactions, a common starting point is a mixture of an organic solvent and water, which can aid in dissolving the base and facilitating the catalytic cycle.[2]

  • Degassing: The presence of dissolved oxygen in your solvent can lead to the homocoupling of the boronic ester and decomposition of the palladium catalyst.[3] Ensure your solvent is thoroughly degassed before use.

  • Anhydrous vs. Aqueous Conditions: While many Suzuki-Miyaura reactions benefit from the presence of water, anhydrous conditions can be advantageous in minimizing protodeboronation, a common side reaction.[4] If you are running an anhydrous reaction, ensure your solvent is truly dry.

Q2: I am observing a mixture of α- and γ-regioisomers in my cross-coupling reaction. How can the solvent influence this?

A2: The regioselectivity in the coupling of allylboronates is a known challenge and is influenced by the ligand, palladium precursor, and the solvent. The solvent can affect the equilibrium between the linear and branched allylpalladium intermediates, which in turn dictates the final product ratio. While ligand choice is often the primary determinant of regioselectivity, the solvent can play a significant role. For instance, different solvents can favor different pathways for transmetalation (SE2 or SE2'), which can impact which regioisomer is formed.

Q3: Can the choice of a polar aprotic solvent like DMF or DMSO negatively impact my reaction?

A3: While polar aprotic solvents can be beneficial in some cases, they can also be problematic. Some polar solvents, such as DMF and DMSO, can coordinate to the palladium center, which may alter the catalytic activity.[1] In some instances, this can lead to a switch in selectivity or even catalyst inhibition.[1] It is important to screen a range of solvents to determine the optimal choice for your specific substrate combination.

Q4: I am seeing significant protodeboronation of my 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. What is the role of the solvent in this side reaction?

A4: Protodeboronation is the undesired replacement of the boronic ester group with a hydrogen atom. This is often exacerbated by the presence of protic sources, such as water or alcohols, in the reaction mixture. The choice of a less polar, aprotic solvent can sometimes mitigate this issue.[4] The stability of boronic esters, like the neopentyl glycol ester in your case, is generally higher than the corresponding boronic acids, which helps to reduce protodeboronation.[3]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental challenges.

Guide 1: Troubleshooting Low Yields in Suzuki-Miyaura Cross-Coupling

If you are experiencing low yields, follow this systematic approach to diagnose and solve the problem, with a focus on the solvent system.

Step 1: Verify Reagent and Catalyst Quality

Before troubleshooting the solvent, ensure that your starting materials and catalyst are of high quality.

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane: Ensure it is pure and has not hydrolyzed.

  • Palladium Catalyst: Use a fresh, active catalyst. Some precatalysts are air-sensitive.

  • Base: Use a finely powdered, dry base for anhydrous reactions.

Step-by-Step Troubleshooting Protocol:

  • Initial Solvent Choice: A common and effective starting point for Suzuki-Miyaura reactions is a mixture of a non-polar aprotic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 10:1 ratio).[3]

  • Solvent Screening: If the initial choice fails, perform a systematic solvent screen. The table below provides a starting point for solvent selection.

  • Base and Solvent Compatibility: The effectiveness of the base is highly dependent on the solvent. For instance, inorganic bases like K₃PO₄ or K₂CO₃ often require a polar solvent or the presence of water for sufficient solubility.[2]

  • Temperature Optimization: The optimal reaction temperature can vary significantly with the solvent due to differences in boiling points and solvent-catalyst interactions. It is advisable to screen a range of temperatures for each solvent system.

Table 1: Solvent Selection Guide for Suzuki-Miyaura Coupling of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Solvent TypeExamplesPotential AdvantagesPotential Disadvantages
Non-Polar Aprotic Toluene, Dioxane, THFGenerally good for solubilizing organic substrates. Can minimize certain side reactions.May not effectively dissolve inorganic bases.
Polar Aprotic DMF, Acetonitrile (MeCN), DMSOCan enhance reaction rates by stabilizing charged intermediates.[1]May coordinate to the palladium catalyst, altering its activity or selectivity.[1] Can be difficult to remove during workup.
Polar Protic Alcohols (e.g., Isopropanol), WaterCan be effective in certain systems and are often used as co-solvents.[2]Can promote protodeboronation.

Experimental Workflow for Solvent Screening:

Solvent_Screening_Workflow cluster_start Initial Setup cluster_screening Solvent Screening cluster_analysis Analysis & Optimization start Low Yield Observed solvent1 Toluene/H₂O (10:1) start->solvent1 Screen Solvents solvent2 Dioxane/H₂O (10:1) start->solvent2 solvent3 THF (anhydrous) start->solvent3 solvent4 DMF start->solvent4 analyze Analyze Yield & Purity (TLC, LC-MS) solvent1->analyze solvent2->analyze solvent3->analyze solvent4->analyze optimize Optimize Temperature & Base for Best Solvent analyze->optimize Identify Promising Solvent(s) success Successful Reaction optimize->success

Caption: A systematic workflow for troubleshooting low yields through solvent screening.

Guide 2: Addressing Poor Regioselectivity (α vs. γ)

Achieving high regioselectivity in the coupling of substituted allylboronates is a common challenge. This guide provides a strategy to optimize for the desired isomer.

Understanding the Mechanism:

The regioselectivity is determined by the relative rates of reductive elimination from the linear and branched allylpalladium intermediates. The choice of ligand has the most significant impact, but the solvent can influence the equilibrium between these intermediates.

Regioselectivity_Mechanism cluster_catalytic_cycle Regioselectivity in Allylboronate Coupling oxidative_addition Oxidative Addition (Ar-Pd(II)-X) transmetalation Transmetalation (Allylboronate) oxidative_addition->transmetalation pi_allyl π-Allyl Palladium Intermediate transmetalation->pi_allyl linear_intermediate Linear σ-Allyl Pd pi_allyl->linear_intermediate Isomerization branched_intermediate Branched σ-Allyl Pd pi_allyl->branched_intermediate Isomerization alpha_product α-Product linear_intermediate->alpha_product Reductive Elimination gamma_product γ-Product branched_intermediate->gamma_product Reductive Elimination

Caption: The formation of α- and γ-products is dependent on the equilibrium of allylpalladium intermediates.

Optimization Strategy:

  • Ligand Screening: This is the most critical step. Bulky, electron-rich phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can strongly favor one regioisomer over the other.

  • Solvent Variation: Once a promising ligand has been identified, screen a range of solvents with varying polarities.

    • Less coordinating solvents like toluene or THF may provide different results compared to more coordinating solvents like acetonitrile.

    • The dielectric constant of the solvent does not always correlate directly with selectivity, so empirical screening is necessary.[5]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable intermediate.

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Glasspoole, B. W., Ghozati, K., Moir, J. M., & Crudden, C. M. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 48(9), 1230-1232. [Link]

  • Ardemis, I., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(10), e2100133. [Link]

  • Wang, W., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Complex. Journal of the Chinese Chemical Society, 65(7), 775-780. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1078-1085. [Link]

  • Deng, Y., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(35), 12865-12868. [Link]

  • Thomas, A. A., et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 95, 300-315. [Link]

Sources

Optimization

Technical Support Center: Managing Impurities from Boronate Ester Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenges associated with the purif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenges associated with the purification of boronic acids and their esters. Boronate esters are pivotal intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical nature often leads to specific purification hurdles. This center offers a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.

Troubleshooting Guide: From Reaction Work-up to Purified Product

This section addresses specific, frequently encountered problems during the purification of boronate esters and their parent boronic acids. Each issue is analyzed by probable cause, followed by a series of actionable solutions and detailed experimental protocols.

Issue 1: Low or No Recovery of Boronate Ester from Silica Gel Chromatography

Symptoms:

  • Your TLC plate shows a clear spot for the product, but it fails to elute from the silica gel column.

  • The recovered yield is significantly lower than expected based on crude NMR or LC-MS analysis.

  • You observe significant tailing or streaking of the product spot on the TLC plate.

Probable Cause: This is a classic problem stemming from the interaction between the Lewis acidic boron atom of the ester and the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong adsorption can lead to irreversible binding or on-column decomposition. A secondary cause is the hydrolysis of the boronate ester on the acidic silica surface, converting it to the more polar and less mobile boronic acid.[1][2]

Solutions:

  • Deactivation of Silica Gel: Reduce the acidity and adsorptive capacity of the silica gel.

    • Triethylamine Wash: Pre-slurry the silica gel in your column with the chosen eluent containing a small amount of triethylamine (0.1-1%). This neutralizes the acidic sites.

    • Boric Acid Treatment: While it may seem counterintuitive, treating silica gel with boric acid can passivate the surface and has been shown to reduce baseline adsorption for some borylated compounds.[1]

  • Switching the Stationary Phase:

    • Neutral Alumina: For many boronate esters, particularly those sensitive to acid, neutral alumina is an excellent alternative to silica gel.[3] It lacks the acidic silanol groups responsible for decomposition.

    • Reversed-Phase Chromatography: If the boronate ester is sufficiently nonpolar, reversed-phase (C18) flash chromatography can be effective. However, be mindful of potential on-column hydrolysis with aqueous mobile phases.[4][5]

  • Use as Crude Material:

    • For many subsequent reactions like Suzuki-Miyaura couplings, it is often possible to use the crude boronate ester after a simple filtration through a plug of Celite® or a short pad of silica to remove palladium catalyst and inorganic salts.[1][2] The viability of this approach depends on the tolerance of the next step to the specific impurities present.

Issue 2: Persistent Boronic Acid Impurity in the Final Product

Symptoms:

  • ¹H NMR shows the characteristic broad singlet of the B(OH)₂ group alongside your product signals.

  • LC-MS analysis shows a peak corresponding to the hydrolyzed product.

  • The impurity is difficult to remove via standard chromatography.

Probable Cause: Boronate esters, especially pinacol esters (Bpin), are susceptible to hydrolysis back to the parent boronic acid.[6][7][8] This can occur during aqueous work-ups, on silica gel, or even during storage if exposed to atmospheric moisture. Boronic acids themselves are often polar and can be tricky to separate from polar products.[9]

Solutions:

  • Azeotropic Removal of Boric Acid/Water:

    • For removal of boric acid (a potential byproduct of protodeboronation), an azeotropic distillation with methanol is highly effective. The process forms volatile trimethyl borate, which is easily removed under reduced pressure.[10]

    Protocol: Azeotropic Distillation with Methanol

    • Concentrate the crude reaction mixture to dryness.

    • Add a sufficient volume of methanol to dissolve the residue.

    • Concentrate the mixture again on a rotary evaporator.

    • Repeat steps 2 and 3 at least three times to ensure complete removal of boron-based acids.

  • Basic Aqueous Wash:

    • Boronic acids are acidic and can be deprotonated to form water-soluble boronate salts. A wash with a mild basic solution can effectively extract them from an organic layer.[10]

    Protocol: Basic Aqueous Extraction

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove residual base.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Derivatization for Purification:

    • When all else fails, converting the entire crude mixture (product and impurities) into a more easily purified form is a powerful strategy.

      • Potassium Trifluoroborate (BF₃K) Salts: Reacting the crude mixture with KHF₂ converts boronic acids and esters into highly crystalline, air-stable trifluoroborate salts. These are often easily purified by recrystallization.[1][11]

      • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are significantly more stable towards chromatography on silica gel than their pinacol counterparts.[1][11] The crude mixture can be converted to the MIDA boronate, purified by standard chromatography, and then cleaved back to the boronic acid if needed.

Issue 3: Presence of Homo-coupled Byproducts

Symptoms:

  • Mass spectrometry reveals a dimeric species corresponding to the coupling of two boronic acid/ester molecules.

  • This impurity is often nonpolar and co-elutes with the desired cross-coupled product.

Probable Cause: The homo-coupling of boronic acids is a common side reaction in palladium-catalyzed cross-coupling reactions.[12][13] It is often promoted by the presence of oxygen, which can facilitate the formation of Pd(II) species that mediate this undesired reaction.[14][15][16]

Solutions:

  • Rigorous Exclusion of Oxygen:

    • Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).[17]

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. A subsurface sparge with nitrogen prior to catalyst addition is particularly effective.[14][15]

  • Choice of Palladium Source and Ligands:

    • Use a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) or a modern pre-catalyst that cleanly generates the active Pd(0) species. Pd(II) sources like Pd(OAc)₂ can directly promote homo-coupling.[16]

    • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can sterically hinder the formation of intermediates leading to homo-coupling.[16]

  • Addition of a Mild Reducing Agent:

    • The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[14][15]

Visualizing Impurity Formation Pathways

The following diagrams illustrate the key pathways for the formation of common impurities discussed above.

Hydrolysis_Pathway cluster_legend Legend BoronateEster Boronate Ester (e.g., Bpin) BoronicAcid Boronic Acid (R-B(OH)₂) BoronateEster->BoronicAcid   H₂O / H⁺ (e.g., on Silica Gel) BoronicAcid->BoronateEster   Diol / Dehydrating Agent Key1 Desired Intermediate Key2 Impurity

Caption: Reversible hydrolysis of a boronate ester to its corresponding boronic acid.

Anhydride_Formation node1 Boronic Acid (R-B(OH)₂) Boroxine Boroxine (Cyclic Trimer Anhydride) node1->Boroxine - 3 H₂O (Dehydration) node2 Boronic Acid (R-B(OH)₂) node2->Boroxine - 3 H₂O (Dehydration) node3 Boronic Acid (R-B(OH)₂) node3->Boroxine - 3 H₂O (Dehydration) Boroxine->node1 + 3 H₂O (Hydrolysis) Boroxine->node2 + 3 H₂O (Hydrolysis) Boroxine->node3 + 3 H₂O (Hydrolysis)

Caption: Equilibrium between a boronic acid and its cyclic trimer anhydride (boroxine).[18][19][20]

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and how do I get rid of it? A1: A boroxine is a six-membered ring formed from the dehydration and cyclic trimerization of three boronic acid molecules.[21][22] Its formation is a reversible process.[19][20] The presence of boroxines is common in solid samples of boronic acids. To remove them, you can often simply dissolve the crude material in a solvent mixture containing water and then re-isolate the product; the equilibrium will shift back to the monomeric boronic acid. Standard purification techniques like a basic aqueous wash will also effectively remove boroxines by hydrolyzing them to the water-soluble boronate salt.

Q2: My boronate ester seems unstable to reversed-phase HPLC analysis. What are my options? A2: This is a known challenge, as the aqueous/acidic conditions of typical RP-HPLC can cause on-column hydrolysis.[4][5][8] Here are several validated strategies:

  • Use a stationary phase with low silanol activity: Columns like the Waters XTerra® MS C18 have been shown to minimize on-column hydrolysis.[1][5]

  • Employ non-aqueous, aprotic diluents: Prepare your sample in a solvent like acetonitrile or THF instead of aqueous mixtures.[1][8]

  • Use high-pH mobile phases: For certain pinacol esters, using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been shown to stabilize the ester during analysis.[1][4][8]

  • Switch to an alternative chromatographic technique: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high percentage of organic solvent, which effectively prevents on-column hydrolysis and provides excellent retention for polar boronic acids.[1][6]

Q3: How can I best store my boronic acids and esters to prevent degradation? A3: Stability varies greatly depending on the structure. However, general best practices include:

  • Boronic Acids: Store in a desiccator, under an inert atmosphere if particularly sensitive, and in a freezer to slow decomposition. Be aware that they can dehydrate to form boroxines over time.

  • Boronate Esters: These are generally more stable than the corresponding acids.[23] Store them in a tightly sealed container, protected from moisture and light, and refrigerated. For highly sensitive esters, storage under an inert atmosphere is recommended.

Q4: I have an excess of bis(pinacolato)diboron (B₂pin₂) in my reaction mixture. How can I remove it? A4: B₂pin₂ is a nonpolar, crystalline solid.

  • Chromatography: It is typically less polar than the desired boronate ester product and can often be separated by silica gel chromatography using a nonpolar eluent system (e.g., hexanes/ethyl acetate).[2]

  • Crystallization/Trituration: If your product is a solid, recrystallization can be effective. Alternatively, if B₂pin₂ is the major impurity and your product is soluble, you can attempt to precipitate the B₂pin₂ from a minimal amount of a suitable solvent. Trituration with a cold nonpolar solvent like hexane can also help remove it.[2]

Summary of Purification Strategies

Impurity TypeProbable CauseRecommended Purification StrategyKey Considerations
Boronic Acid Hydrolysis of ester during work-up or on silica gel.Basic aqueous wash (e.g., 1M NaOH); Azeotropic distillation with methanol; Derivatization to BF₃K or MIDA ester.[1][10]Basic wash is very effective for acidic impurities. Derivatization is a powerful tool for inseparable mixtures.
Boroxine Dehydration of boronic acid starting material or product.Mild hydrolysis (add water to crude mixture); Basic aqueous wash.[20]Formation is reversible. Easily converted back to boronic acid.
Homo-coupled Dimer Oxygen-mediated Pd(II) catalysis.Rigorous deoxygenation of reaction; Use of Pd(0) source; Addition of mild reducing agents (e.g., potassium formate).[14][15][16]Prevention is key as this impurity is often difficult to separate from the desired product.
Unreacted B₂pin₂ Excess reagent used in Miyaura borylation.Silica gel chromatography; Recrystallization or trituration.[2]Generally nonpolar and can be separated from more polar products.
Palladium Catalyst Residual catalyst from cross-coupling reaction.Filtration through Celite® or a short plug of silica gel.[1]This is a standard and effective first step in most work-ups.

References

  • How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Trouble purifying my boronate ester compound. Reddit. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. Available at: [Link]

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. University of Fukui. Available at: [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

  • How to purify boronate esters?. ResearchGate. Available at: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. Available at: [Link]

  • Borate esters. Wikipedia. Available at: [Link]

  • boronic esters. Organic Syntheses Procedure. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

The Organic Chemist's Guide to Allylboronates: A Comparative Analysis of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and Pinacol Allylboronate

In the realm of carbon-carbon bond formation, the allylboration of carbonyls and imines stands as a powerful and versatile transformation, enabling the stereocontrolled synthesis of homoallylic alcohols and amines.[1] At...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of carbon-carbon bond formation, the allylboration of carbonyls and imines stands as a powerful and versatile transformation, enabling the stereocontrolled synthesis of homoallylic alcohols and amines.[1] At the heart of this reaction lies the choice of the allylboronic ester, a decision that can significantly impact reaction efficiency, stability, and handling characteristics. This guide provides an in-depth, objective comparison of two commonly employed yet distinct allylboronates: 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane (derived from neopentyl glycol) and pinacol allylboronate. This analysis is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Stability Distinctions

The fundamental difference between these two reagents lies in the diol backbone that protects the boronic acid moiety. Pinacol allylboronate is derived from pinacol, a tetramethylethylene glycol, while 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane, hereafter referred to as neopentyl glycol allylboronate for clarity, is synthesized from neopentyl glycol.

Feature2-Allyl-5,5-dimethyl-1,3,2-dioxaborinanePinacol Allylboronate
Diol Backbone Neopentyl glycolPinacol
Ring Size 6-membered ring5-membered ring
Steric Hindrance Generally considered more sterically hinderedLess sterically hindered than the neopentyl glycol derivative
Stability High thermal and hydrolytic stabilityProne to hydrolysis

The neopentyl glycol backbone imparts superior thermal and hydrolytic stability to the corresponding boronic ester.[2] This enhanced stability is a significant practical advantage, particularly in complex reaction setups or for long-term storage. Conversely, pinacol boronic esters are known for their susceptibility to hydrolysis, which can complicate their handling and purification.[3][4]

Reactivity Showdown: A Mechanistic Perspective

The choice of the diol not only influences stability but also modulates the reactivity of the allylboronate. The reactivity of boronic esters is intrinsically linked to the Lewis acidity of the boron center. A more Lewis acidic boron atom will more readily coordinate with the carbonyl oxygen of the aldehyde or ketone, facilitating the subsequent allyl transfer through a Zimmerman-Traxler transition state.

In their investigation, it was demonstrated that the neopentyl glycol-derived boronic ester exhibited a significantly lower rate of transmetalation compared to its pinacol counterpart.[5] This difference in reactivity was attributed to the greater steric bulk of the neopentyl glycol backbone, which hinders the approach of the palladium catalyst to the boron center.[5]

This principle can be extrapolated to the allylboration reaction. The increased steric hindrance around the boron atom in 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane is expected to result in a lower reaction rate compared to pinacol allylboronate under identical, uncatalyzed conditions. The bulkier neopentyl glycol fragment can impede the coordination of the carbonyl oxygen to the boron, thus raising the activation energy of the reaction.

Diagram of the Proposed Allylboration Mechanism

G cluster_0 Coordination cluster_1 Allyl Transfer cluster_2 Workup Allylboronate Allylboronate Coordination_Complex Coordination Complex Allylboronate->Coordination_Complex Aldehyde Aldehyde Aldehyde->Coordination_Complex Transition_State Zimmerman-Traxler Transition State Coordination_Complex->Transition_State [3,3]-Sigmatropic Rearrangement Product_Complex Product-Boron Complex Transition_State->Product_Complex Homoallylic_Alcohol Homoallylic_Alcohol Product_Complex->Homoallylic_Alcohol Hydrolysis

Caption: Generalized workflow for the allylboration of an aldehyde.

Experimental Protocols: A Side-by-Side Comparison

To provide a practical context, the following are representative experimental protocols for the allylboration of an aldehyde using both reagents.

Protocol 1: Allylboration of Cyclohexanone with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

This protocol is adapted from a procedure provided by a commercial supplier.[6]

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification Flask Dried 10 mL Flask with Stir Bar Inert_Atmosphere Argon Atmosphere Flask->Inert_Atmosphere Add_Zn Add Zn(HMDS)2 (0.1 mol%) Inert_Atmosphere->Add_Zn Add_Pentane Add Dry Pentane (3.0 mL) Add_Zn->Add_Pentane Add_Allylboronate Add 2-Allyl-5,5-dimethyl- 1,3,2-dioxaborinane (3.30 mmol) Add_Pentane->Add_Allylboronate Add_Cyclohexanone Add Cyclohexanone (3.00 mmol) Add_Allylboronate->Add_Cyclohexanone Stir Stir at 20 °C for 36 h Add_Cyclohexanone->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Quench Add Saturated aq. NH4Cl Dilute->Quench Separate Separate Phases Quench->Separate Extract Extract Aqueous Phase with Ethyl Acetate (3x) Separate->Extract Dry Dry Combined Organic Layers (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify

Sources

Comparative

comparing dioxaborinane and dioxaborolane in stereoselective synthesis

An In-Depth Guide to Dioxaborinane and Dioxaborolane Ligands in Stereoselective Synthesis In the precise world of stereoselective synthesis, where the three-dimensional arrangement of atoms can mean the difference betwee...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Dioxaborinane and Dioxaborolane Ligands in Stereoselective Synthesis

In the precise world of stereoselective synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive or even harmful molecule, the chemist's toolbox must be both versatile and reliable. Boron-mediated reactions, particularly aldol and allylation reactions, represent a cornerstone of modern synthetic strategy for their ability to form carbon-carbon bonds with exceptional levels of stereocontrol.[1][2] This control is largely imparted by the chiral ligands attached to the boron center, which orchestrate the geometry of the reaction's transition state.

Among the most powerful classes of chiral boron reagents are those derived from cyclic boronate esters: the six-membered dioxaborinanes and the five-membered dioxaborolanes . While both are derived from the condensation of a boronic acid source with a chiral diol, their subtle structural differences—a single atom in a ring—give rise to profoundly different conformational behaviors, steric environments, and, ultimately, stereochemical outcomes. This guide provides a detailed comparison of these two systems, offering experimental insights and practical guidance for researchers aiming to leverage their unique properties in complex molecule synthesis.

Structural Fundamentals: The Conformational Basis of Stereocontrol

The fundamental difference between a dioxaborinane and a dioxaborolane is the size of the heterocyclic ring. This seemingly minor variation dictates the conformational flexibility of the system, which is the ultimate source of its stereodirecting power.

  • Dioxaborinanes (Six-Membered Rings): Analogous to cyclohexane, the 1,3,2-dioxaborinane ring predominantly adopts a rigid chair conformation . This arrangement minimizes torsional strain and places substituents in well-defined pseudo-axial or pseudo-equatorial positions. This conformational rigidity is the system's greatest strength, as it creates a highly predictable and sterically differentiated environment around the boron atom.

  • Dioxaborolanes (Five-Membered Rings): The 1,3,2-dioxaborolane ring is significantly more constrained. It is nearly planar but typically adopts a flexible envelope or twisted half-chair conformation to alleviate some torsional strain. While this still provides a defined chiral environment, especially when C₂-symmetric diols are used, the ring system possesses greater flexibility than its six-membered counterpart.

G cluster_0 Dioxaborinane (Chair Conformation) cluster_1 Dioxaborolane (Envelope Conformation) a Dioxaborinane Structure dioxaborinane b Dioxaborolane Structure dioxaborolane G cluster_0 Z-Enolate Pathway cluster_1 E-Enolate Pathway Z_enolate Z-Enolate TS_syn Chair T.S. (R¹, R² equatorial) Z_enolate->TS_syn + R²CHO Syn_product Syn Aldol Product TS_syn->Syn_product E_enolate E-Enolate TS_anti Chair T.S. (R¹ axial, R² equatorial) E_enolate->TS_anti + R²CHO Anti_product Anti Aldol Product TS_anti->Anti_product

Caption: Zimmerman-Traxler model predicts syn/anti selectivity from enolate geometry.

The chiral ligands of a dioxaborinane or dioxaborolane lock the boron enolate into a specific conformation, effectively shielding one face of the enolate from the incoming aldehyde and ensuring a highly enantioselective reaction.

Performance Comparison in Stereoselective Reactions

The structural and conformational differences between the two systems directly translate into their performance in key synthetic transformations. The aldol reaction serves as a canonical example.

Dioxaborinane Systems: The Power of Rigidity

Reagents based on a dioxaborinane framework, or those with analogous rigid bicyclic structures like diisopinocampheylborane (Ipc₂B), are renowned for providing exceptionally high levels of stereocontrol. Derived from α-pinene, Ipc-based reagents are commercially available in both enantiomeric forms, providing access to either enantiomer of the desired product. [3]The rigid pinane backbone acts as a powerful chiral director.

For instance, the enolization of an ethyl ketone with (-)-Ipc₂BOTf generates a Z-enolate that reacts with aldehydes to give the corresponding syn-aldol adduct with outstanding enantioselectivity. The bulky isopinocampheyl groups create a highly biased steric environment, forcing the aldehyde to approach from the less hindered face.

Dioxaborolane Systems: The Versatility of C₂-Symmetry

Chiral dioxaborolanes are typically derived from C₂-symmetric diols, such as those derived from tartaric acid or TADDOL. These reagents have proven highly effective in a range of reactions, including asymmetric reductions and allylations. [4]In the context of aldol reactions, they are often employed as chiral Lewis acids to catalyze the reaction of silyl enol ethers (the Mukaiyama aldol reaction). [5]The C₂-symmetry provides an elegant way to control the facial selectivity of the electrophile's approach.

Head-to-Head Data Summary

The following table summarizes representative data, illustrating the typical performance of each reagent class in achieving stereocontrol.

Reaction TypeBoron Reagent SystemChiral Ligand SourceDiastereomeric Ratio (dr)Enantiomeric Excess (% ee)
Aldol Reaction Stoichiometric (Z)-Boron Enolate(-)-Ipc₂BOTf (Dioxaborinane analogue)>99:1 (syn)>99%
Aldol Reaction Stoichiometric (E)-Boron Enolate(+)-Ipc₂BCl (Dioxaborinane analogue)2:98 (anti)92%
Allylation Stoichiometric Allylborane(+)-Ipc₂B-allyl (Dioxaborinane analogue)N/A96%
Ketone Reduction Catalytic Borane ComplexChiral Diterpene-DioxaborolaneN/A62-96% [4]
Mukaiyama Aldol Catalytic Lewis AcidTartrate-derived Dioxaborolane95:5 (anti)91%

Data compiled from representative examples in the literature to illustrate typical selectivities. [6][4][7]

Experimental Protocol: The Evans-Tishchenko Reaction (A Boron Aldol Variant)

This protocol describes a classic boron-mediated syn-aldol reaction, which relies on the formation of a Z-boron enolate from an N-acyl oxazolidinone chiral auxiliary. [8]

G A 1. Dissolve N-Propionyl Oxazolidinone in CH₂Cl₂ B 2. Cool to 0 °C A->B C 3. Add DIPEA, then Bu₂BOTf B->C D 4. Stir 30 min @ 0 °C (Z-Enolate forms) C->D E 5. Cool to -78 °C D->E F 6. Add Aldehyde E->F G 7. Stir 2h @ -78 °C, then 1h @ 0 °C F->G H 8. Quench with MeOH, then MeOH/H₂O₂ G->H

Caption: Workflow for a typical boron-mediated syn-aldol reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-propionyl oxazolidinone (1.0 equivalent) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 equivalents). Stir the resulting mixture at 0 °C for 30-60 minutes. TLC or ¹¹B NMR can be used to confirm the formation of the Z-boron enolate.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C (a dry ice/acetone bath). Add the desired aldehyde (1.2 equivalents) dropwise over several minutes.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C and stir for an additional hour.

  • Workup and Quenching: Quench the reaction by the sequential addition of methanol, followed by a 1:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to break down the boron complexes.

  • Extraction and Purification: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the highly diastereomerically pure syn-aldol adduct.

Reagent Selection Guide: Making the Right Choice

The choice between a dioxaborinane and a dioxaborolane-based system is dictated by the specific synthetic challenge and strategic goals.

  • Choose a Dioxaborinane-based Reagent (e.g., Ipc₂BCl/Ipc₂BOTf) when:

    • Maximum Stereoselectivity is Required: The conformational rigidity of these systems often provides the highest achievable levels of diastereo- and enantioselectivity.

    • A Stoichiometric Chiral Reagent is Acceptable: These reagents are typically used in stoichiometric amounts.

    • Access to Both Enantiomers is Necessary: Both (+)- and (-)-α-pinene are readily available, allowing for the synthesis of either product enantiomer. [3]

  • Choose a Dioxaborolane-based Reagent when:

    • A Catalytic System is Desired: Their structural motifs are common in the design of chiral Lewis acids for catalytic asymmetric reactions.

    • C₂-Symmetry is Advantageous: For reactions where C₂-symmetry provides optimal facial discrimination, tartrate- or TADDOL-derived diols are excellent choices.

    • A Broader Range of Chiral Scaffolds is Being Explored: A vast array of chiral 1,2- and 1,3-diols can be used to construct novel dioxaborolane and dioxaborinane ligands, respectively, allowing for fine-tuning of the steric and electronic properties of the reagent.

Conclusion

Dioxaborinanes and dioxaborolanes are both elite classes of reagents for stereoselective synthesis, yet they achieve their control through distinct conformational strategies. Dioxaborinanes leverage a rigid chair-like structure to create a highly ordered and predictable transition state, often resulting in near-perfect levels of stereocontrol in stoichiometric applications. Dioxaborolanes, with their more flexible five-membered rings and frequent use of C₂-symmetric backbones, have proven to be exceptionally powerful scaffolds for the development of catalytic asymmetric transformations.

The ongoing innovation in ligand design continues to expand the capabilities of both systems. [9][10]By understanding the fundamental structural and mechanistic differences between these two powerful tools, researchers can make more informed and rational choices, accelerating the efficient and elegant synthesis of complex chiral molecules.

References

  • Title: Asymmetric Aldol Reactions Using Boron Enolates Source: Organic Reactions URL: [Link]

  • Title: Asymmetric Aldol Reactions Using Boron Enolates | Request PDF Source: ResearchGate URL: [Link]

  • Title: A chiral 1,3,2-dioxaborolane derived from a natural diterpene for asymmetric reduction of prochiral ketones Source: Arkivoc URL: [Link]

  • Title: Stereoselective formation of boron-stereogenic organoboron derivatives Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Zimmerman Traxler Model for Stereoselective, Directed Aldol Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: The Zimmerman-Traxler Transition State: Understanding Stereochemical Outcomes Source: OpenOChem Learn URL: [Link]

  • Title: THE RATIONAL DESIGN OF HIGHLY STEREOSELECTIVE BORON ENOLATES USING TRANSITION-STATE COMPUTER MODELING - A NOVEL, ASYMMETRIC ANTI-ALDOL REACTION FOR KETONES Source: AIR Unimi URL: [Link]

  • Title: Highly diastereoselective preparation of chiral NHC-boranes stereogenic at the boron atom Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Boron Reagents in Synthesis Source: American Chemical Society URL: [Link]

  • Title: Chemistry 3 Zimmerman Traxler transition state Source: YouTube URL: [Link]

  • Title: 4.4: The aldol reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Boron Reagents for Asymmetric Synthesis Source: SCI URL: [Link]

  • Title: Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol Source: University of York URL: [Link]

Sources

Validation

validation of homoallylic alcohol stereochemistry by NMR

Mandatory Visualization: NOE Workflow NOE_Workflow Workflow for Stereochemical Assignment using NOE cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep Pr...

Author: BenchChem Technical Support Team. Date: January 2026

Mandatory Visualization: NOE Workflow

NOE_Workflow Workflow for Stereochemical Assignment using NOE cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep Prepare High-Purity Sample (5-10 mg in 0.5-0.7 mL solvent) degas Thoroughly Degas Sample (e.g., freeze-pump-thaw) prep->degas acq Acquire 2D NOESY/ROESY Spectrum (Optimize mixing time) degas->acq Insert into Spectrometer process Process 2D Data acq->process identify Identify NOE Cross-Peaks process->identify correlate Correlate Cross-Peaks to Proton Proximities identify->correlate model Compare with Low-Energy Conformational Models correlate->model assign Assign Relative Stereochemistry model->assign

Caption: Workflow for relative stereochemistry determination using 2D NOESY/ROESY.

Mosher's Ester Analysis: Assigning Absolute Configuration

While J-coupling and NOE are excellent for determining relative stereochemistry, they cannot distinguish between enantiomers. For assigning the absolute configuration of a chiral alcohol, derivatization with a chiral agent is necessary. The Mosher's ester method is the gold standard for this purpose.[1][2][3][4]

Trustworthiness: The Foundation of the Mosher Method

The method involves reacting the secondary homoallylic alcohol with both enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[1][2] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the alcohol portion of the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester, the absolute configuration of the carbinol center can be unequivocally determined.[3]

Expertise & Experience in Application

A successful Mosher's ester analysis hinges on several key factors:

  • High Diastereomeric Purity: Both (R)- and (S)-MTPA esters must be synthesized with high diastereomeric purity.

  • Complete Assignment: The ¹H NMR spectra of both diastereomeric esters must be fully and accurately assigned. 2D NMR techniques (COSY, HSQC) are often essential for this.

  • Conformational Model: The interpretation of the Δδ values relies on a well-established conformational model where the ester carbonyl and the Cα-CF₃ bond are eclipsed. This places the phenyl group and the methoxy group in specific positions, leading to predictable shielding/deshielding effects.

Experimental Protocol: Mosher's Ester Analysis
  • Esterification (Parallel Synthesis):

    • In two separate vials, dissolve ~1-2 mg of the homoallylic alcohol in 0.5 mL of pyridine-d₅ (or CDCl₃ with a non-nucleophilic base like DMAP).

    • To one vial, add a slight excess (1.1-1.5 equivalents) of (R)-(-)-MTPA chloride.

    • To the other vial, add the same excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature (monitor by TLC or LC-MS). The reaction typically takes a few hours.[1][2]

  • NMR Acquisition:

    • Directly acquire high-resolution ¹H NMR spectra of both reaction mixtures.

    • Acquire 2D COSY and HSQC spectra as needed for unambiguous proton and carbon assignments.

  • Data Analysis:

    • Reference the two ¹H NMR spectra to each other using the solvent peak.

    • For each proton in the alcohol moiety, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Assign the protons to two groups: those on one side of the carbinol center (L¹) and those on the other (L²).

    • Apply the Mosher model: If the protons in L¹ have a positive Δδ and the protons in L² have a negative Δδ, the absolute configuration is assigned accordingly.

Data Presentation: Interpreting Δδ Values
Protons (Side of Carbinol)Sign of Δδ (δS - δR)Implied Absolute Configuration at Carbinol Center
+R
-R
-S
+S
Mandatory Visualization: Mosher's Method Logic

Mosher_Logic Decision Logic for Mosher's Ester Analysis cluster_model Conformational Model of MTPA Esters cluster_data Experimental Data Analysis cluster_conclusion Stereochemical Assignment model_S (S)-MTPA Ester Protons on right (L2) are shielded. Protons on left (L1) are deshielded. model_R (R)-MTPA Ester Protons on left (L1) are shielded. Protons on right (L2) are deshielded. calc_delta Calculate Δδ = δ(S-ester) - δ(R-ester) for protons L1 and L2 eval_L1 Sign of Δδ for L1 protons? calc_delta->eval_L1 eval_L2 Sign of Δδ for L2 protons? calc_delta->eval_L2 config_R Absolute Configuration is (R) eval_L1->config_R Positive config_S Absolute Configuration is (S) eval_L1->config_S Negative eval_L2->config_R Negative eval_L2->config_S Positive

Caption: Logic for assigning absolute configuration using the Mosher's ester method.

Comparison Summary and Best Practices

TechniqueInformation GainedKey StrengthsKey LimitationsBest For...
J-Coupling Analysis Relative stereochemistry (dihedral angles)Quantitative, requires only ¹H NMRRelies on conformational preferences; can be ambiguous in flexible systemsRigid or conformationally biased acyclic systems; initial assessment of relative stereochemistry.
NOE Spectroscopy Relative stereochemistry (spatial proximity)Direct evidence of through-space interactions; powerful when combined with modelingSemi-quantitative (distance-dependent); can be weak or absent in unfavorable conformationsConfirming relative stereochemistry, especially in complex or flexible molecules.[5][6]
Mosher's Ester Analysis Absolute stereochemistryConsidered the "gold standard" for assigning absolute configuration of alcoholsRequires derivatization; potential for incomplete reaction or side products; requires more materialUnambiguous determination of the absolute configuration of a chiral carbinol center.[1][3]
Authoritative Grounding & Self-Validation

A truly rigorous stereochemical assignment does not rely on a single method. The most trustworthy approach involves a multi-pronged validation strategy:

  • Initial Hypothesis (J-Coupling): Use ³JHH values to form an initial hypothesis of the relative stereochemistry.

  • Confirmation (NOE): Corroborate the hypothesis with NOE data. A strong correlation between key protons predicted to be close in space by the J-coupling analysis provides a high degree of confidence.

  • Absolute Assignment (Mosher's): Once the relative stereochemistry is confidently established, use Mosher's ester analysis to determine the absolute configuration. The consistency of Δδ values across multiple protons serves as an internal validation of the assignment.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Matilda - University of Melbourne. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Fiveable. Advanced NMR Techniques and Applications. [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Organic Chemistry Current Research, 13(407). [Link]

  • ElectronicsAndBooks. Determining the absolute configuration of secondary alcohols by means of a chiral auxiliary and NOESYI. [Link]

  • Abreu, P. M. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. Determining the absolute configuration of secondary alcohols by means of a chiral auxiliary and NOESY | Request PDF. [Link]

  • Guijarro, D., et al. (2018). Applications of Computational and NMR Methodologies to the Study of Homoallylic Alcohols Diastereomers. MDPI. [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2012). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. Current Medicinal Chemistry, 19(23), 3894–3913. [Link]

  • Bluefield Esports. Advanced Organic Chemistry NMR. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • Unviersity of California, Davis. V J-Coupling. [Link]

  • Wilkens, S. J., et al. (2002). Interpretation of scalar J-couplings in terms of natural bond orbitals. Journal of the American Chemical Society, 124(17), 4811–4821. [Link]

  • University of Oxford. NMR J-couplings. [Link]

Sources

Comparative

A Comparative Guide to Chiral Catalysts for Asymmetric Allylboration of Carbonyls

The catalytic asymmetric allylboration of carbonyl compounds stands as a cornerstone reaction in modern organic synthesis, providing a reliable and powerful method for the construction of chiral homoallylic alcohols and...

Author: BenchChem Technical Support Team. Date: January 2026

The catalytic asymmetric allylboration of carbonyl compounds stands as a cornerstone reaction in modern organic synthesis, providing a reliable and powerful method for the construction of chiral homoallylic alcohols and amines. These structural motifs are pivotal intermediates in the synthesis of natural products and pharmacologically active molecules. The success of this transformation hinges on the choice of the chiral catalyst, which governs both the efficiency and the stereochemical outcome of the reaction.

This guide provides a comparative analysis of prominent classes of chiral catalysts employed in asymmetric allylboration. We will delve into the mechanistic underpinnings of each catalyst system, present their performance across a range of substrates through supporting experimental data, and offer practical insights to aid researchers in catalyst selection and experimental design.

Mechanistic Foundation: The Zimmerman-Traxler Transition State

The stereochemical outcome of the allylboration of carbonyls is generally rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered ring transition state. In this model, the catalyst, allylboronate, and carbonyl substrate assemble in a highly organized fashion. The chiral catalyst creates a defined asymmetric environment, forcing the allyl group to add to one specific face (Re or Si) of the carbonyl, thus dictating the absolute stereochemistry of the resulting alcohol. The substituents on both the allylboronate (for E/Z isomers, leading to anti/syn diastereomers) and the carbonyl compound adopt pseudo-equatorial positions to minimize steric hindrance, ensuring high levels of diastereoselectivity.

Zimmerman_Traxler_Transition_State cluster_TS Chair-like Transition State B B O_carbonyl O B->O_carbonyl L1 L* B->L1 L2 L* B->L2 C_carbonyl C O_carbonyl->C_carbonyl C_allyl_1 C C_carbonyl->C_allyl_1 R_carbonyl C_carbonyl->R_carbonyl H_carbonyl H C_carbonyl->H_carbonyl C_allyl_2 C C_allyl_1->C_allyl_2 R_allyl C_allyl_1->R_allyl C_allyl_3 C C_allyl_2->C_allyl_3 C_allyl_3->B p1 p2 p3 p4 p5 p6 label_info R¹ preferentially equatorial Chiral Ligands (L*) control facial selectivity

Caption: Zimmerman-Traxler model for asymmetric allylboration.

Comparative Analysis of Catalyst Classes

The field of asymmetric allylboration is dominated by a few highly successful classes of catalysts. The choice among them depends on the substrate (aldehyde, ketone, or imine), desired efficiency, and operational simplicity.

C₂-Symmetric Diols: BINOL and TADDOL Derivatives

Axially chiral 1,1'-bi-2-naphthol (BINOL) and tartrate-derived TADDOLs are privileged C₂-symmetric diols that have found widespread application. They operate via a Brønsted acid/Lewis acid mechanism where the diol undergoes ligand exchange with an alkoxy group on the allylboronate reagent.[1][2] This in situ formation of a chiral boronate ester creates a sterically defined pocket that activates the carbonyl substrate through hydrogen bonding and directs the nucleophilic attack.

Mechanism for BINOL-Catalyzed Allylboration

BINOL_Catalytic_Cycle Catalyst (R)-BINOL (Catalyst) ActiveSpecies Active Chiral Boronate (Allyl-B(BINOL)) Catalyst->ActiveSpecies Ligand Exchange Alcohol ROH Boronate Allyl-B(OR)₂ (Reagent) Boronate->ActiveSpecies TransitionState Zimmerman-Traxler Transition State ActiveSpecies->TransitionState ActiveSpecies->Alcohol -ROH Aldehyde RCHO (Substrate) Aldehyde->TransitionState Coordination ProductComplex Product-Boronate Complex TransitionState->ProductComplex C-C Formation ProductComplex->Catalyst Catalyst Regeneration Product Chiral Homoallylic Alcohol (Product) ProductComplex->Product

Caption: Catalytic cycle for BINOL-mediated allylboration.

Performance Insights:

  • BINOL Derivatives: These are arguably the most successful and versatile catalysts. Electron-withdrawing substituents at the 3,3'-positions (e.g., -Br, -Ph) often enhance both reactivity and enantioselectivity.[1][3] They are highly effective for a broad range of aldehydes, ketones, and imines, frequently delivering enantiomeric ratios (er) greater than 95:5.[1][4] Mechanistic studies have shown that additives like tertiary alcohols can accelerate the catalyst turnover step, allowing for lower catalyst loadings (down to 2 mol%).[2][5]

  • TADDOL Derivatives: While TADDOLs are powerful ligands in many asymmetric transformations, their application in allylboration has seen more varied success.[6][7] In some direct comparisons, they have been shown to provide lower enantioselectivity than BINOL derivatives for the same substrate.[1] However, their modular synthesis allows for extensive fine-tuning, and they have been successfully employed in other related C-C bond-forming reactions.[8][9]

Table 1: Performance Data for C₂-Symmetric Diol Catalysts

Catalyst (mol%)SubstrateAllylboron ReagentYield (%)ee (%) / erRef.
(S)-3,3'-Br₂-BINOL (15%)AcetophenoneAllyldiisopropoxyborane9398:2 er[3]
(S)-3,3'-Ph₂-BINOL (15%)N-BenzoylbenzaldimineAllyldiisopropoxyborane9496:4 er[1][4]
(R)-3,3'-Br₂-BINOL (10%)N-Boc-isatin2-allyl-1,3,2-dioxaborolane9991 ee[10]
(+)-TADDOL (15%)N-BenzoylbenzaldimineAllyldiisopropoxyborane51racemic[1]
Chiral Brønsted Acids

An alternative activation strategy involves the use of strong chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., TRIP). Instead of a ligand exchange, these catalysts are believed to activate the allylboronate by protonating one of its oxygen atoms. This enhances the Lewis acidity of the boron center, accelerating the reaction with the carbonyl compound. The chiral conjugate base then remains associated within the transition state, effectively shielding one face of the aldehyde.

Performance Insights: This method has proven exceptionally effective for the allylboration of aldehydes, providing a metal-free pathway to homoallylic alcohols with outstanding enantioselectivities, often exceeding 98% ee.[11] The reactions are typically fast, operationally simple, and can be performed with low catalyst loadings (1-5 mol%).[11] This approach is particularly attractive due to the stability and commercial availability of both the catalysts and reagents.

Table 2: Performance Data for Chiral Brønsted Acid Catalysts

Catalyst (mol%)SubstrateAllylboron ReagentYield (%)ee (%)Ref.
(R)-TRIP (5%)BenzaldehydeAllylboronic acid pinacol ester9498[11]
(R)-TRIP (5%)2-NaphthaldehydeAllylboronic acid pinacol ester9997[11]
(R)-TRIP (5%)CinnamaldehydeAllylboronic acid pinacol ester9996[11]
Chiral Transition Metal Catalysts

A distinct mechanistic pathway involves the use of chiral transition metal complexes, for instance, those derived from copper(I) and chiral phosphine ligands like DuPHOS. In these systems, the catalytic cycle is initiated by a transmetalation step where the allyl group is transferred from the boron reagent to the copper center, forming a chiral allyl-copper intermediate. This highly reactive species then adds to the carbonyl substrate. The enantioselectivity is controlled by the chiral ligand bound to the copper.

Performance Insights: This strategy has been particularly crucial for developing the first catalytic enantioselective allylboration of simple ketones, which are notoriously less reactive than aldehydes.[12][13] The use of a CuF-iPr-DuPHOS catalyst in conjunction with a lanthanum(III) isopropoxide cocatalyst has been shown to afford tertiary homoallylic alcohols with high enantioselectivity (up to 93% ee).[12] The cocatalyst is believed to facilitate the key transmetalation step without interfering in the stereodetermining C-C bond formation.[12][13]

Table 3: Performance Data for a Representative Transition Metal Catalyst

Catalyst System (mol%)SubstrateAllylboron ReagentYield (%)ee (%)Ref.
CuF-iPr-DuPHOS (3%) / La(O-iPr)₃ (4.5%)AcetophenoneAllylboronic acid pinacol ester9591[13]
CuF-iPr-DuPHOS (3%) / La(O-iPr)₃ (4.5%)2'-AcetonaphthoneAllylboronic acid pinacol ester9190[13]
CuF-iPr-DuPHOS (3%) / La(O-iPr)₃ (4.5%)Cyclohexyl methyl ketoneAllylboronic acid pinacol ester9985[13]

Experimental Workflow and Protocols

A successful asymmetric allylboration experiment requires careful attention to anhydrous conditions and inert atmosphere techniques, as both the catalysts and reagents can be sensitive to moisture.

General Experimental Workflow

Experimental_Workflow start Start prep Prepare Anhydrous Solvent (e.g., Toluene) start->prep reagents Add Chiral Catalyst & Substrate (Ketone/Aldehyde) under Argon prep->reagents cool Cool Reaction Mixture (e.g., -35 °C to RT) reagents->cool add_boronate Add Allylboron Reagent Slowly via Syringe cool->add_boronate stir Stir under Argon (Monitor by TLC/GC-MS) add_boronate->stir quench Quench Reaction (e.g., with aq. buffer) stir->quench extract Workup & Extraction (e.g., EtOAc/H₂O) quench->extract purify Purify Product (Flash Chromatography) extract->purify analyze Analyze Product (NMR, Chiral HPLC) purify->analyze end End analyze->end

Caption: General workflow for catalytic asymmetric allylboration.

Detailed Protocol: (S)-3,3'-Br₂-BINOL-Catalyzed Allylboration of Acetophenone

This protocol is adapted from procedures described in the literature and serves as a representative example.[2][3]

Materials:

  • (S)-3,3'-Dibromo-1,1'-bi-2-naphthol [(S)-3,3'-Br₂-BINOL]

  • Acetophenone (freshly distilled)

  • Allyldiisopropoxyborane

  • Anhydrous Toluene

  • Argon gas supply

  • Standard oven-dried glassware and magnetic stir bars

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-3,3'-Br₂-BINOL (0.0225 mmol, 15 mol%). The flask is sealed with a septum and purged with argon.

  • Addition of Reagents: Anhydrous toluene (1.5 mL) is added via syringe, followed by acetophenone (0.15 mmol, 1.0 equiv). The mixture is stirred at room temperature to dissolve the catalyst.

  • Cooling: The reaction flask is cooled to the desired temperature (e.g., -35 °C) in a suitable cooling bath.

  • Nucleophile Addition: Allyldiisopropoxyborane (0.18 mmol, 1.2 equiv) is added dropwise to the stirred solution via syringe over 2 minutes.

  • Reaction Monitoring: The reaction is stirred at -35 °C under an argon atmosphere. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the acetophenone is consumed (typically 12-24 hours).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of 1 mL of pH 7 phosphate buffer. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tertiary homoallylic alcohol.

  • Analysis: The product's identity and purity are confirmed by ¹H and ¹³C NMR spectroscopy. The enantiomeric ratio is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

The development of chiral catalysts for asymmetric allylboration has provided chemists with a robust toolkit for stereoselective C-C bond formation.

  • BINOL-derived diols offer broad applicability and high enantioselectivity for aldehydes, ketones, and imines, representing a gold standard in the field.

  • Chiral Brønsted acids provide an elegant and highly efficient metal-free option, particularly for the allylation of aldehydes.

  • Transition metal catalysts have opened the door to challenging substrates like unactivated ketones, operating through a distinct transmetalation mechanism.

Future research will likely focus on reducing catalyst loadings, expanding the substrate scope to even more challenging carbonyl compounds, and developing catalysts that operate efficiently at ambient temperatures. The design of novel ligand architectures and the exploration of sustainable, earth-abundant metal catalysts will continue to drive innovation, further solidifying asymmetric allylboration as an indispensable reaction in chemical synthesis.

References

  • Lou, S., Moquist, P. N., & Schaus, S. E. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 129(50), 15398–15404. [Link][1][4]

  • Del Amo, V., et al. (2020). BINOL derivatives-catalysed enantioselective allylboration of isatins: application to the synthesis of (R)-chimonamidine. Organic & Biomolecular Chemistry, 19(2), 293-299. [Link][14]

  • Shibasaki, M., & Kanai, M. (2004). Catalytic enantioselective allylboration of ketones. Journal of the American Chemical Society, 126(29), 8910–8911. [Link][12][13]

  • Wu, T. R., & Morken, J. P. (2009). The mechanism and an improved asymmetric allylboration of ketones catalyzed by chiral biphenols. Angewandte Chemie International Edition, 48(46), 8679–8682. [Link][2][5]

  • Braire, J., et al. (2023). Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. The Journal of Organic Chemistry, 88(3), 1457–1468. [Link][15][16]

  • Lou, S., Moquist, P. N., & Schaus, S. E. (2006). Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. Journal of the American Chemical Society, 128(39), 12660–12661. [Link][3]

  • Wu, T. R., & Morken, J. P. (2009). Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols. Angewandte Chemie (International ed. in English), 48(46), 8679-82. [Link][2]

  • Sun, C., Li, Y., & Yin, G. (2022). Practical Synthesis of Chiral Allylboronates by Asymmetric 1,1‐Difunctionalization of Terminal Alkenes. Angewandte Chemie International Edition, 61(40), e202208639. [Link][17][18]

  • Del Amo, V., et al. (2020). BINOL derivatives-catalysed enantioselective allylboration of isatins: application to the synthesis of (R)-chimonamidine. HAL Open Science. [Link][10]

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link][7]

  • Antilla, J. C., & Jain, P. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(48), 17292–17295. [Link][11]

  • Pedron, J., & Cramer, N. (2015). TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations. Chemical Communications, 51(100), 17693-17702. [Link][9]

  • Morken, J. P. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society, 137(34), 10934–10937. [Link][19]

  • Leon, R. M., et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 138(49), 15780–15806. [Link][20]

  • Brecht, V., et al. (2011). Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts. The Journal of Organic Chemistry, 76(11), 4509–4520. [Link][6]

  • Morken, J. P., et al. (2013). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. Organometallic Chemistry, 41, 245-268. [Link][8]

Sources

Validation

A Comparative Guide to the Allylation of Carbonyls: Evaluating 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and its Alternatives

For researchers, scientists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The synthesis of homoallylic alcohols, key structural...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The synthesis of homoallylic alcohols, key structural motifs in numerous natural products and pharmaceutical agents, often relies on the precise addition of an allyl group to a carbonyl compound. Among the arsenal of reagents available for this transformation, 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-derived allylboronate ester, has emerged as a reliable and highly selective option. This guide provides an in-depth technical comparison of this reagent with common alternatives, supported by experimental data, to inform judicious selection in synthetic planning.

The Premier Choice: Allylboration with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

The reaction of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane with aldehydes and ketones proceeds through a highly organized, six-membered cyclic transition state, famously described by the Zimmerman-Traxler model. This ordered arrangement is the cornerstone of the reaction's high stereoselectivity, allowing for predictable control over the formation of new stereocenters.

The chair-like transition state minimizes steric interactions, with the substituents of both the aldehyde and the allylboronate occupying pseudo-equatorial positions to achieve the most stable arrangement. This conformational preference directly translates to the stereochemical outcome of the product, making allylboronates powerful tools for asymmetric synthesis.

A Comparative Analysis of Allylating Agents

To objectively assess the performance of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a comparative study with other widely used allylating agents is essential. The following table summarizes typical yields and diastereoselectivities for the allylation of a benchmark substrate, benzaldehyde.

Reagent/MethodTypical Yield (%)Diastereoselectivity (syn:anti)Enantioselectivity (% ee)Key Features
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane >90High (typically >95:5)High (with chiral ligands)Excellent stereocontrol, mild reaction conditions, functional group tolerance.
Allylmagnesium Bromide (Grignard) Variable (50-90)Low to moderateGenerally low (achiral)Highly reactive, readily available, but often suffers from poor stereoselectivity and side reactions.
Indium-Mediated Allylation (in water) >85Moderate to highModerate (with additives)Can be performed in aqueous media ("green" chemistry), tolerant of many functional groups, but can be costly.
Allyltrimethylsilane (with Lewis Acid) >80Moderate to highHigh (with chiral catalysts)Requires stoichiometric Lewis acid activation, good stereocontrol is achievable with chiral catalysts.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and integrity of these findings, detailed experimental protocols are provided below for the allylation of benzaldehyde with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

Protocol: Allylboration of Benzaldehyde

Materials:

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add benzaldehyde (1.0 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) to afford the desired homoallylic alcohol, 1-phenyl-3-buten-1-ol.

Confirming the Product Structure: Spectroscopic Analysis

The structure of the resulting homoallylic alcohol, 1-phenyl-3-buten-1-ol, can be unequivocally confirmed through standard spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃) δ: 7.39-7.26 (m, 5H, Ar-H), 5.88 (ddt, J = 17.1, 10.2, 7.0 Hz, 1H, -CH=CH₂), 5.23-5.15 (m, 2H, -CH=CH₂), 4.75 (t, J = 6.5 Hz, 1H, CH-OH), 2.55 (t, J = 6.5 Hz, 2H, -CH₂-), 2.10 (br s, 1H, -OH).

¹³C NMR (101 MHz, CDCl₃) δ: 143.8, 134.5, 128.5, 127.6, 125.9, 118.4, 73.6, 43.9.

Beyond Allylation: Suzuki-Miyaura Cross-Coupling

It is noteworthy that allylboronates, including 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, are not limited to carbonyl additions. They also serve as effective coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides.[1] This dual reactivity enhances their synthetic utility, allowing for the formation of C(sp²)-C(sp³) bonds. The regioselectivity of this coupling (α- or γ-arylation) can often be controlled by the choice of palladium ligand, offering further synthetic flexibility.[1]

Visualizing the Reaction Pathway and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathway and the experimental workflow.

Allylboration_Mechanism cluster_reactants Reactants cluster_transition_state Zimmerman-Traxler Transition State cluster_product Product Aldehyde R-CHO TS [Chair-like 6-membered ring] Aldehyde->TS Coordination Allylboronate Allyl-B(OR)₂ Allylboronate->TS Homoallylic_Alcohol Homoallylic Alcohol TS->Homoallylic_Alcohol C-C bond formation

Caption: Zimmerman-Traxler transition state in allylboration.

Experimental_Workflow Start Combine Benzaldehyde and Toluene Cooling Cool to -78 °C Start->Cooling Addition Add Allylboronate Cooling->Addition Reaction Stir at -78 °C, then warm to RT Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolate 1-phenyl-3-buten-1-ol Purification->Product

Caption: Experimental workflow for homoallylic alcohol synthesis.

Conclusion

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane stands out as a superior reagent for the stereoselective synthesis of homoallylic alcohols. Its predictable and high stereoselectivity, born from the well-ordered Zimmerman-Traxler transition state, offers a distinct advantage over less selective methods like the Grignard reaction. While alternatives such as indium-mediated and silicon-based allylations provide their own unique benefits, particularly in terms of "green" chemistry and catalyst-controlled asymmetry, the neopentyl glycol-derived allylboronate often presents the most practical and reliable choice for achieving high levels of stereocontrol in a laboratory setting. Furthermore, its utility in Suzuki-Miyaura cross-coupling reactions broadens its applicability in complex molecule synthesis. The experimental data and protocols provided herein serve as a robust foundation for researchers to confidently employ this versatile reagent in their synthetic endeavors.

References

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. J. Am. Chem. Soc.2013 , 135 (30), 10994–10997. [Link]

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Comparative

literature review of allylboron reagents in organic synthesis

<_ A Comparative Guide to Allylboron Reagents in Organic Synthesis Introduction: The Enduring Power of the Allylation Reaction The formation of carbon-carbon bonds with precise control over stereochemistry is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to Allylboron Reagents in Organic Synthesis

Introduction: The Enduring Power of the Allylation Reaction

The formation of carbon-carbon bonds with precise control over stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. Among the myriad of methods available, the allylboration of carbonyl compounds stands out as a powerful and versatile tool for the creation of homoallylic alcohols, key structural motifs in a vast array of biologically active compounds.[1] The remarkable success of this reaction stems from the unique properties of allylboron reagents, which, unlike many other allylmetal species, are generally bench-stable and less prone to problematic 1,3-metallotropic shifts.[1]

At the heart of the stereoselectivity observed in most allylboration reactions is the Zimmerman-Traxler transition state model. This model postulates a closed, six-membered chair-like transition state where the metal (in this case, boron) coordinates to the carbonyl oxygen.[2][3] The substituents on both the allylboron reagent and the carbonyl compound arrange themselves to minimize steric interactions, leading to a predictable stereochemical outcome.[2][3] Specifically, (E)-allylboron reagents typically afford anti-homoallylic alcohols, while (Z)-isomers yield the syn-diastereomers.[3][4]

This guide provides a comparative overview of the key classes of allylboron reagents, from the pioneering stoichiometric chiral reagents to the latest advancements in catalytic asymmetric methods. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Part 1: A Comparative Analysis of Key Allylboron Reagents

The evolution of allylboron reagents can be broadly categorized into two major classes: stoichiometric and catalytic. While stoichiometric reagents laid the crucial groundwork for understanding and controlling the allylboration reaction, the drive for greater efficiency and atom economy has spurred the development of sophisticated catalytic systems.

Section 1.1: Stoichiometric Chiral Allylboron Reagents: The Foundation of Asymmetric Allylboration

The initial breakthroughs in asymmetric allylboration were achieved through the use of chiral allylboron reagents, where the stereochemical information is embedded within the reagent itself.

Brown's Allylboranes (B-allyldiisopinocampheylborane)

Herbert C. Brown's development of B-allyldiisopinocampheylborane (Ipc₂B-allyl) marked a significant milestone in asymmetric synthesis.[5] Derived from readily available chiral α-pinene, these reagents react with aldehydes to produce homoallylic alcohols with high levels of enantioselectivity.[5][6] The stereochemical outcome is dictated by the chirality of the isopinocampheyl groups, which effectively shield one face of the allyl group in the Zimmerman-Traxler transition state.

G

Roush's Chiral Allylboronates (Tartrate-Derived)

William R. Roush and his group developed a highly practical and versatile class of chiral allylboronates derived from diisopropyl tartrate (DIPT).[4][7][8][9] These reagents offer several advantages over Brown's allylboranes, including easier preparation and handling. The stereoselectivity of Roush's reagents is controlled by the C₂-symmetric tartrate ligand, which creates a chiral environment around the boron atom.[4] A key feature of the Roush allylboration is the predictable and high diastereoselectivity achieved with substituted allylboronates. For instance, (E)-crotylboronates give anti products, while (Z)-crotylboronates yield syn products, both with excellent enantioselectivity.[4]

G

Performance Comparison: Brown vs. Roush Reagents

Reagent TypeChiral SourceTypical SubstratesEnantioselectivity (ee)Diastereoselectivity (dr)AdvantagesDisadvantages
Brown's Allylborane α-PineneAldehydes80-97%[5]N/A for allylHigh ee for many aldehydes.[5]Stoichiometric use of chiral auxiliary.
Roush's Allylboronate Tartrate EstersAldehydes85-95%[4]>95:5 for crotyl[4]High diastereoselectivity, tunable.[4]Stoichiometric use of chiral auxiliary.
Section 1.2: Catalytic Asymmetric Allylboration: The Modern Frontier

The quest for more sustainable and efficient synthetic methods has led to the development of catalytic asymmetric allylboration, where a chiral catalyst is used in substoichiometric amounts to control the stereochemical outcome.

Lewis Acid Catalyzed Allylborations

Chiral Lewis acids can activate the carbonyl substrate towards nucleophilic attack by an achiral allylboron reagent. A variety of metal-based catalysts, often featuring ligands like BINOL, have been successfully employed.[10] These systems offer the advantage of using readily available achiral allylboronates.

Organocatalyzed Allylborations

More recently, organocatalysis has emerged as a powerful strategy for asymmetric allylboration. Chiral Brønsted acids, such as phosphoric acids, can activate the allylboron reagent, facilitating its reaction with carbonyl compounds.[11] These metal-free systems are often highly enantioselective and offer a greener alternative to metal-based catalysts.

G

Emerging Trends: Photocatalyzed Allylborations

A cutting-edge area of research involves the use of photoredox catalysis to generate allyl radicals from allylboronates, which then add to carbonyl compounds. This approach opens up new avenues for reactivity and functional group tolerance.

Comparative Overview of Catalytic Systems

Catalytic SystemTypical CatalystCatalyst LoadingEnantioselectivity (ee)Substrate Scope
Lewis Acid BINOL-metal complexes[10]5-20 mol%80-99%Aldehydes, Ketones
Organocatalysis Chiral Phosphoric Acids[11]5-20 mol%90-99%Aldehydes, Imines
Photocatalysis Iridium or Ruthenium complexes1-5 mol%VariableBroad

Part 2: Experimental Protocols and Practical Considerations

To provide a practical context, detailed experimental procedures for the preparation and application of a Roush-type chiral allylboronate and a representative organocatalyzed allylboration are outlined below.

Protocol 1: Asymmetric Allylation using a Roush Tartrate-Derived Allylboronate[7]

Reagents and Materials:

  • (R,R)-Diisopropyl tartrate

  • Allylboronic acid diisopropylester

  • Aldehyde

  • Toluene, anhydrous

  • 4 Å Molecular sieves

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add (R,R)-diisopropyl tartrate (1.1 equiv).

  • Add allylboronic acid diisopropylester (1.0 equiv) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Apply a vacuum for 1 hour to remove isopropanol.

  • Dissolve the resulting chiral allylboronate in anhydrous toluene.

  • Add activated 4 Å molecular sieves.

  • Cool the mixture to -78 °C.

  • Add the aldehyde (1.0 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with an aqueous solution of Rochelle's salt and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Organocatalyzed Asymmetric Allylation[11]

Reagents and Materials:

  • Chiral phosphoric acid catalyst (e.g., TRIP) (5-10 mol%)

  • Allylboronic acid pinacol ester

  • Aldehyde

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent.

  • Add the aldehyde (1.0 equiv).

  • Add the allylboronic acid pinacol ester (1.2 equiv).

  • Stir the reaction at the specified temperature (often room temperature or slightly below) for the required time (monitor by TLC).

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product by flash column chromatography.

Part 3: Applications in the Synthesis of Complex Molecules

The strategic application of allylboration reactions has been instrumental in the total synthesis of numerous complex natural products.

  • Disciformycin B: The synthesis of this macrolide antibiotic utilized a Brown allylation to set a key stereocenter in the molecule's backbone.[6]

  • Mefloquine: A diastereodivergent synthesis of this antimalarial drug was achieved using a tandem borylation–isomerization–allylboration sequence.[1]

  • (-)-Anaferine: The total synthesis of this bis-piperidine alkaloid employed a Brown allylation as a crucial step.[6]

Part 4: Future Outlook and Emerging Trends

The field of allylboron chemistry continues to evolve at a rapid pace. Key areas of future development include:

  • Novel Catalytic Systems: The design of new, more efficient, and selective catalysts, including earth-abundant metal catalysts and novel organocatalysts, will remain a major focus.

  • Broader Substrate Scope: Expanding the scope of catalytic allylboration to include challenging substrates like ketones and ketimines is an ongoing endeavor.[12]

  • Tandem Reactions: The development of one-pot tandem reactions that combine allylboration with other transformations will lead to more efficient synthetic routes.[1]

  • Flow Chemistry: The application of flow chemistry to allylboration reactions has the potential to improve safety, scalability, and reaction efficiency.

The continued innovation in allylboron reagents and their applications will undoubtedly lead to new and more efficient ways to construct complex molecules with important biological activities.

References

  • Szabó, K. J., & Himo, F. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters, 15(10), 2450–2453. Retrieved from [Link]

  • Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. Journal of the American Chemical Society, 107(9), 2564–2569.
  • Tang, X., Chen, Y., & Huang, J. (2024). Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions. The Chemical Record. Retrieved from [Link]

  • NROChemistry. (n.d.). Roush Asymmetric Allylation. Retrieved from [Link]

  • Marek, I. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(10), 2309–2319. Retrieved from [Link]

  • Soderquist, J. A., & Rane, A. M. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Journal of the American Chemical Society, 144(34), 15555–15560. Retrieved from [Link]

  • Huang, G., Diner, C., Szabó, K. J., & Himo, F. (2018). Mechanism and Stereoselectivity of the BINOL-Catalyzed Allylboration of Skatoles. The Journal of Organic Chemistry, 83(5), 2636–2644. Retrieved from [Link]

  • Marek, I. (2013). Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(10), 2309–2319. Retrieved from [Link]

  • PlumX. (2025). Allylborons. In Comprehensive Organic Synthesis (pp. 1-61). Retrieved from [Link]

  • Aggarwal, V. K., & Szabó, K. J. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14856–14865. Retrieved from [Link]

  • Osińska, Z., & Studer, A. (2021). Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. The Journal of Organic Chemistry, 86(17), 11849–11857. Retrieved from [Link]

  • Marek, I. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(10), 2309–2319. Retrieved from [Link]

  • Organic Chemistry Portal. (2021, October 2). Roush Allylation [Video]. YouTube. Retrieved from [Link]

  • Tang, X., Chen, Y., & Huang, J. (2024). Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions. The Chemical Record. Retrieved from [Link]

  • Schaus, S. E. (2010). Recent Applications of the Allylation Reaction to the Synthesis of Natural Products. Synthesis, 2010(12), 1949–1970. Retrieved from [Link]

  • Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. Retrieved from [Link]

  • Schaus, S. E., & Jain, P. (2006). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters, 8(19), 4283–4286. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved from [Link]

  • Krawczyk, H., & Drelich, P. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2021(22), 3209–3222. Retrieved from [Link]

  • Vanderwal, C. D., & Britton, R. (2012). Stereoselective Halogenation in Natural Product Synthesis. Accounts of Chemical Research, 45(6), 935–946. Retrieved from [Link]

  • Aggarwal, V. K., & Szabó, K. J. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 14856–14865. Retrieved from [Link]

  • Marek, I. (2011). Axial preferences in allylations via the Zimmerman-Traxler transition state. Chemistry – A European Journal, 17(29), 8000–8004. Retrieved from [Link]

  • Chemler, S. R., & Roush, W. R. (2000). Recent Applications of the Allylation Reaction to the Synthesis of Natural Products. In Modern Carbonyl Chemistry (pp. 403-490). Wiley-VCH. Retrieved from [Link]

  • The Organic Chemistry Channel. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [Video]. YouTube. Retrieved from [Link]

  • Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. Retrieved from [Link]

  • Liu, J. (2023). THE DEVELOPMENT OF BIFUNCTIONAL ALLYLBORONATE REAGENTS FOR STEREOSELECTIVE CARBONYL ALLYLBORATION [Doctoral dissertation, Auburn University]. AUETD. Retrieved from [Link]

  • Szabó, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(50), 12479–12483. Retrieved from [Link]

  • Roush, W. R., Hoong, L. K., Palmer, M. A. J., Straub, J. A., & Palkowitz, A. D. (1990). Asymmetric synthesis using tartrate ester modified allylboronates. 2. Single and double asymmetric reactions with alkoxy-substituted aldehydes. The Journal of Organic Chemistry, 55(13), 4109–4117. Retrieved from [Link]

  • Roush, W. R., Hoong, L. K., Palmer, M. A. J., & Park, J. C. (1990). Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. The Journal of Organic Chemistry, 55(13), 4100–4109. Retrieved from [Link]

  • Leonori, D., & Studer, A. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Chemical Society Reviews. Retrieved from [Link]

  • Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. Retrieved from [Link]

  • Huang, G. (2018). New Reactions with Allyl- and Allenylboron Reagents [Doctoral dissertation, Stockholm University]. DiVA portal. Retrieved from [Link]

  • Coca, A. (Ed.). (2016). Boron Reagents in Synthesis (Vol. 1236). American Chemical Society. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Neopentyl Glycol (NPG) Protection for Allylboronates: Enhancing Stability and Precision in Synthesis

For researchers, synthetic chemists, and professionals in drug development, the utility of allylboronates in constructing complex molecular architectures is well-established. Their ability to form new carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the utility of allylboronates in constructing complex molecular architectures is well-established. Their ability to form new carbon-carbon bonds with high stereocontrol makes them invaluable reagents. However, the inherent instability of the parent allylboronic acids often compromises their storage, handling, and reaction efficiency. The choice of a protecting group for the boronic acid moiety is therefore not a trivial detail but a critical decision that dictates the success of a synthetic campaign.

This guide provides an in-depth comparison of neopentyl glycol (NPG) as a protecting group for allylboronates, contrasting its performance with other common alternatives, notably pinacol. We will explore the fundamental chemical principles that confer the unique advantages of NPG, supported by experimental insights and detailed protocols, to empower chemists to make informed decisions for their specific applications.

The Critical Role of the Protecting Group

Unprotected boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, and can form trimeric boroxines, which complicates stoichiometry and purification.[1][2] Protecting groups convert the boronic acid into a boronic ester, a more robust chemical entity. An ideal protecting group should:

  • Be easy to install and remove under specific conditions.

  • Confer high stability to the molecule, allowing for purification (e.g., by column chromatography) and long-term storage.

  • Modulate the reactivity of the boronate to prevent unwanted side reactions while allowing for controlled release of the active species when desired.

While many diols can be used, neopentyl glycol (2,2-dimethylpropane-1,3-diol) has emerged as a superior choice for applications demanding exceptional stability and reliability.

The Neopentyl Glycol Advantage: A Structural and Mechanistic Perspective

The superior performance of NPG as a protecting group is directly derived from its unique chemical structure.[3] The presence of a quaternary carbon center, the "neopentyl" core, imparts significant steric hindrance and chemical stability.

The primary advantage of the NPG protecting group is its exceptional resistance to hydrolysis.[4][5][6] This stability is attributed to the gem-dimethyl group on the carbon atom alpha to the hydroxyl groups.[3] This structural feature sterically shields the boron atom from nucleophilic attack by water, significantly slowing the rate of ester cleavage. This enhanced stability prevents premature deprotection during aqueous workups or chromatography and allows the NPG-protected allylboronate to be used in a wider range of reaction conditions that might degrade less stable esters.

This principle is a manifestation of the Thorpe-Ingold Effect , where the gem-dimethyl groups restrict bond angles, favoring the formation and stability of the six-membered cyclic boronic ester.[7] This results in a reagent that is often a bench-stable, crystalline solid, simplifying handling, weighing, and storage.

In many synthetic applications, particularly in complex cross-coupling reactions, the gradual, controlled release of the active reagent is highly beneficial.[2][8] Highly stable NPG esters can function as a reservoir for the allylboronic acid. Under the reaction conditions, the NPG ester undergoes slow hydrolysis to liberate a low, steady concentration of the active allylboronic acid.

This "slow-release" mechanism is crucial because it minimizes the concentration of the often-unstable free boronic acid in the reaction mixture at any given time.[2] This prevents degradation and the formation of byproducts, leading to higher yields and cleaner reaction profiles, especially in reactions with slow-reacting substrates.

G cluster_0 Reaction Vessel NPG_Boronate NPG-Allylboronate (Stable Reservoir) Active_BA Allylboronic Acid (Active Reagent) NPG_Boronate->Active_BA Slow Hydrolysis (Rate-Controlled) Product Desired Product Active_BA->Product Reaction with Substrate Degradation Degradation/ Side Products Active_BA->Degradation Minimized Pathway

Caption: Slow-release mechanism of NPG-protected boronates.

Comparative Analysis: Neopentyl Glycol vs. Pinacol

The most common alternative to NPG is pinacol (2,3-dimethylbutane-2,3-diol). While pinacol esters are widely used and effective in many contexts, a direct comparison highlights the specific scenarios where NPG provides a distinct advantage.[1][9]

FeatureNeopentyl Glycol (NPG) BoronatePinacol BoronateRationale & Implications
Structure Forms a 6-membered ringForms a 5-membered ringThe 6-membered ring with gem-dimethyl substitution provides greater steric shielding.
Hydrolytic Stability Very High [1][4]Moderate [10]NPG esters are significantly more resistant to cleavage by water, making them robust for chromatography and aqueous workups.
Physical Form Often a crystalline solidFrequently an oil or low-melting solid[10]The crystallinity of NPG boronates facilitates purification by recrystallization and simplifies handling and weighing.
Reactivity/Deprotection Requires specific, often harsher conditions for cleavage (e.g., strong acid/base).[1]More readily cleaved under mild acidic or basic conditions.[1][11]Pinacol is preferred when facile deprotection is required. NPG is advantageous when stability throughout a multi-step synthesis is paramount.
"Slow-Release" Capacity Excellent Limited The high stability of NPG esters makes them better candidates for slow-release strategies, improving yields in sensitive reactions.[2][8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of NPG-protected allylboronates. Researchers should optimize conditions based on their specific substrates.

This procedure describes the esterification of allylboronic acid with neopentyl glycol.

G Start Allylboronic Acid + Neopentyl Glycol Reaction Reflux in Toluene (Dean-Stark Trap) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product NPG-Allylboronate Purification->Product

Sources

Comparative

A Senior Application Scientist’s Guide to Mechanistic Studies of Catalytic Allylboration Reactions

Authored for Researchers, Scientists, and Drug Development Professionals The catalytic allylboration reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The catalytic allylboration reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct homoallylic alcohols and amines—key structural motifs in numerous natural products and pharmaceutical agents. The elegance of this transformation lies in its ability to generate complexity from relatively simple precursors. However, the true power to innovate, optimize, and expand the scope of these reactions comes from a deep understanding of their underlying mechanisms.

This guide moves beyond a simple recitation of reaction conditions. As a senior application scientist, my objective is to provide you with the strategic framework and experimental tools necessary to probe, understand, and ultimately manipulate these catalytic systems. We will explore the causality behind experimental design, compare the dominant catalytic paradigms, and provide self-validating protocols that form the bedrock of rigorous mechanistic investigation.

The Mechanistic Dichotomy in Catalytic Allylboration

Catalytic allylboration reactions can be broadly classified into two major mechanistic manifolds, distinguished by the nature of the electrophile and the key bond-forming event.

  • Type A: Carbonyl and Imine Additions. This classic pathway involves the addition of an allylboron species to a C=O or C=N double bond. The mechanism is often defined by a highly ordered, cyclic transition state, which provides a robust framework for stereocontrol. Organocatalysis, particularly with chiral Brønsted acids, and Lewis acid catalysis are prevalent in this class.[1][2] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the reactants adopt a chair-like conformation to minimize steric interactions.[2]

  • Type B: Allylic Substitution Pathways. This class involves the coupling of an allyl electrophile with a nucleophile generated in situ from a boron source and another reactant, such as an alkyne.[3][4] These reactions are dominated by transition metal catalysis, most notably copper, often in synergistic combination with palladium.[3][4] The mechanism involves distinct steps of catalyst activation, nucleophile generation (e.g., borylcupration of an alkyne), and a final allylic substitution event.[3][4][5]

The choice of experimental probes is dictated by which mechanistic manifold is operative. For Type A, studies often focus on catalyst-substrate interactions and the structure of the transition state. For Type B, investigations must unravel a more complex catalytic cycle involving potential transmetalation, oxidative addition, and reductive elimination steps.

A Comparative Analysis of Leading Catalytic Systems

The choice of catalyst is the single most important variable in an allylboration reaction, dictating its mechanism, scope, and selectivity. The table below compares the performance and mechanistic hallmarks of the most prevalent catalytic systems.

Catalyst SystemTypical SubstratesKey Mechanistic FeaturesAdvantagesLimitations
Copper/Chiral NHC Ligand Alkynes, Allylic Halides/CarbonatesBorylcupration of alkyne; Oxidative addition of allyl electrophile to Cu(I); Cation-bridged interactions in TS for stereocontrol.[3][4]High enantioselectivity; Access to densely functionalized products; Good functional group tolerance.[6]Can be sensitive to substrate electronics; Competing pathways (e.g., direct borylation) must be suppressed.
Synergistic Cu/Pd Alkynes, Allylic CarbonatesSeparate catalytic cycles linked by transmetalation; Pd(0) performs stereoinvertive oxidative addition; Cu(I) generates the alkenyl nucleophile.[3][4]Excellent regioselectivity control (α- vs γ-allylation); Broad substrate scope.[4]Requires careful optimization of two catalysts; Mechanistically complex.
Chiral Diol / Brønsted Acid (e.g., BINOL) Aldehydes, Ketones, IsatinsTransesterification of allylboronate with chiral diol to form a more reactive species; Activation of the electrophile via H-bonding.[7][8][9]Metal-free; High enantioselectivity for carbonyl/imine additions; Operationally simple.Generally limited to Type A reactions; Additives (e.g., alcohols) often required to facilitate catalyst turnover.[8]
Chiral Diol / Lewis Acid (e.g., SnCl₄) AldehydesLewis acid activates the allylboronate by coordinating to a boronate oxygen, increasing its Lewis acidity without disrupting the cyclic TS.[1]Dramatic rate acceleration; Retention of high diastereoselectivity.[1]Requires strictly anhydrous conditions; Stoichiometry of diol to Lewis acid is critical to suppress background reaction.[1]

Probing the Mechanism: Key Experimental Workflows

A mechanistic hypothesis is only as strong as the experimental evidence supporting it. The following workflows are indispensable for elucidating the catalytic cycles of allylboration reactions.

Workflow 1: Kinetic Analysis via In-Situ NMR Spectroscopy

Causality: The rate law of a reaction provides profound insight into the composition of the rate-determining transition state. By systematically varying the concentration of each reactant (catalyst, substrate, additives) and monitoring the initial rate, one can determine the kinetic order with respect to each component. This information helps identify which species are involved in the turnover-limiting step and can validate or invalidate a proposed catalytic cycle.[10][11][12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare stock solutions of all reactants and catalyst P2 Add internal standard (e.g., hexamethyldisiloxane) to a J. Young NMR tube E1 Equilibrate NMR spectrometer to reaction temperature (-78°C to RT) P2->E1 Setup E2 Inject catalyst, substrates, and solvent into the tube E3 Immediately start acquiring 1D ¹H NMR spectra at fixed time intervals A1 Integrate product and starting material peaks relative to the internal standard E3->A1 Data Acquisition A2 Plot [Product] vs. Time to determine initial rate (v₀) A3 Repeat for different initial concentrations of each component A4 Plot log(v₀) vs. log([Component]) to determine reaction order end Rate Law v = k[A]ˣ[B]ʸ[Cat]ᶻ A4->end Derive Rate Law

Workflow for in-situ NMR Kinetic Analysis

Experimental Protocol:

  • Preparation: Prepare individual stock solutions of the allylboron reagent, the electrophile, the catalyst, and any additives in a deuterated solvent suitable for the reaction temperature range (e.g., Toluene-d₈, CD₂Cl₂).

  • Internal Standard: To a J. Young NMR tube, add a known amount of an inert internal standard (e.g., hexamethyldisiloxane, 1,3,5-trimethoxybenzene) whose signals do not overlap with reactant or product signals.

  • Spectrometer Setup: Lock and shim the NMR spectrometer using the reaction tube at the desired experimental temperature.

  • Initiation: Using pre-cooled syringes, rapidly inject the required volumes of the stock solutions into the NMR tube. Invert the tube 2-3 times to mix.

  • Data Acquisition: Immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes). Use a sufficient number of scans for good signal-to-noise in each spectrum.

  • Data Processing: For each time point, integrate the signal of a characteristic product peak and a starting material peak against the internal standard.

  • Analysis: Convert the relative integrations to concentrations. Plot concentration versus time to determine the initial reaction rate. Repeat the experiment while varying the initial concentration of one component at a time to determine the reaction order for each species.

Workflow 2: Non-Linear Effect (NLE) Study

Causality: A Non-Linear Effect study is a powerful experiment to probe the aggregation state of the chiral catalyst.[13][14][15] In an ideal system, the enantiomeric excess (ee) of the product is directly proportional to the ee of the catalyst (a linear relationship). However, if the catalyst exists as a dimer or higher-order aggregate, diastereomeric complexes form when using a non-enantiopure catalyst (e.g., a homochiral R,R-dimer and a heterochiral R,S-meso-dimer). If these diastereomeric aggregates have different reactivity or stability, a non-linear relationship between catalyst ee and product ee will be observed.[16][17]

  • Positive NLE (+)-NLE: The product ee is higher than predicted. This "asymmetric amplification" often implies that the heterochiral (meso) dimer is less reactive or acts as a catalyst inhibitor, leaving the more reactive homochiral dimer to control the reaction.[13]

  • Negative NLE (-)-NLE: The product ee is lower than predicted. This suggests the heterochiral dimer is more reactive than the homochiral dimers.

NLE_Workflow cluster_prep Catalyst Preparation cluster_react Reaction Series cluster_analysis Analysis & Interpretation P1 Prepare enantiopure catalysts (R)-catalyst and (S)-catalyst P2 Create a series of catalyst samples with varying enantiomeric excess (ee_cat) (e.g., 100%, 75%, 50%, 25%, 0%) P1->P2 R1 Run the allylboration reaction under identical conditions for each catalyst sample from the series P2->R1 Use each sample A1 Isolate the product from each reaction R1->A1 A2 Measure the product enantiomeric excess (ee_prod) for each reaction using chiral HPLC or SFC A1->A2 A3 Plot ee_prod (y-axis) vs. ee_cat (x-axis) A2->A3 I1 Linear: Monomeric catalyst Positive NLE: Less reactive meso-dimer Negative NLE: More reactive meso-dimer A3->I1 Observe curve shape

Workflow for a Non-Linear Effect Study

Experimental Protocol:

  • Catalyst Preparation: Synthesize or procure both enantiomers of the chiral ligand or catalyst, ensuring they are of the highest possible enantiopurity (>99.5% ee).

  • Sample Creation: Prepare a series of catalyst solutions with varying ee values. For example, to make a 50% ee sample, mix 0.75 equivalents of the (R)-catalyst with 0.25 equivalents of the (S)-catalyst. Prepare samples for 100%, 90%, 75%, 50%, 25%, 10%, and 0% ee.

  • Parallel Reactions: Set up a series of identical reactions, with the only variable being the ee of the catalyst used. Ensure all other parameters (concentration, temperature, reaction time, substrate purity) are kept strictly constant. Run the reactions to a consistent, partial conversion to ensure the results reflect initial kinetics.

  • Product Analysis: After quenching the reactions, isolate the product and carefully measure its enantiomeric excess using a validated chiral chromatography method (HPLC or SFC).

  • Data Plotting: Plot the measured product ee (y-axis) against the known catalyst ee (x-axis). Compare the resulting curve to a straight line connecting the origin (0% ee_cat, 0% ee_prod) to the point of maximum ee (100% ee_cat, X% ee_prod).

Workflow 3: Stereochemical and Isotopic Labeling Studies

Causality: These experiments provide direct evidence for specific bond-forming and bond-breaking events and their stereochemical consequences. They are among the most definitive methods for confirming or refuting a proposed mechanistic step.

  • Stereochemical Probes: Performing a reaction on a diastereomerically pure starting material can reveal the stereochemistry of key steps. For example, in the synergistic Cu/Pd-catalyzed allylboration of alkynes, the use of a pure cis-allylic carbonate resulted exclusively in the trans-product.[3][4] This observation provides powerful evidence for a stereoinvertive oxidative addition of the allyl carbonate to the Pd(0) center.[4]

  • Isotopic Labeling: Replacing an atom with its heavy isotope (e.g., ¹H with ²H, ¹²C with ¹³C) allows chemists to trace the path of atoms through a reaction.[18][19] A crossover experiment is particularly useful for distinguishing between intramolecular and intermolecular pathways. If two isotopically labeled substrates are reacted together, the product distribution reveals the mechanism. For instance, if an intramolecular reaction is proposed, no crossover products (containing fragments from both labeled starting materials) should be observed.

Experimental Protocol: Stereochemical Crossover Experiment

  • Synthesis: Prepare two versions of a reactant. One version is unlabeled (Reactant A). The second version (Reactant A') is isotopically labeled at a key position (e.g., deuterium labeling on the allyl group).

  • Control Reactions:

    • Run the reaction with only Reactant A to get Product P.

    • Run the reaction with only Reactant A' to get labeled Product P'. Characterize P and P' thoroughly by mass spectrometry to confirm their mass.

  • The Crossover Reaction: Run the reaction with a 1:1 mixture of Reactant A and Reactant A'.

  • Product Analysis: Analyze the product mixture by mass spectrometry (e.g., GC-MS or LC-MS).

  • Interpretation:

    • Intramolecular Mechanism: If the mechanism is strictly intramolecular, you will only observe products P and P'.

    • Intermolecular Mechanism: If the mechanism is intermolecular, fragments of A and A' can mix during the catalytic cycle, leading to the formation of "crossover" products in addition to P and P'. The presence and distribution of these crossover products provide direct evidence for an intermolecular pathway.

Conclusion: From Observation to Innovation

The mechanistic study of catalytic allylboration is not merely an academic exercise; it is the engine of innovation. By understanding the intricate dance of molecules within a catalytic cycle, we gain the ability to rationally design more efficient, selective, and robust catalysts. Kinetic analysis uncovers bottlenecks, non-linear effect studies reveal the true nature of the catalyst at work, and stereochemical probes provide irrefutable evidence of the reaction's path. These tools, when applied with scientific rigor, empower researchers to move beyond trial-and-error optimization and into the realm of predictive, mechanism-driven discovery. The protocols and comparative frameworks provided here serve as a starting point for your own investigations, enabling you to contribute to the next generation of powerful synthetic methodologies.

References

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  • Jonker, S. J. T., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

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  • Carreaux, F., et al. (2023). Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

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  • Lin, L., et al. (2024). Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues. PubMed. [Link]

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Validation

A Comparative Guide to 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane in Complex Molecule Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. In the realm of C-C bond formation, allylb...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. In the realm of C-C bond formation, allylboron reagents have carved out an indispensable role, particularly in the stereocontrolled synthesis of homoallylic alcohols and in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-derived allylboronate, with its more commonly encountered counterpart, the pinacol-derived allylboronic acid pinacol ester (allyl-Bpin). We will delve into the nuances of their reactivity, stability, and performance in key synthetic transformations, supported by experimental data and protocols to inform your selection process.

Introduction to Allylboronates: Stability and Reactivity

Allylboronic esters are favored reagents in organic synthesis due to their remarkable stability compared to other allylmetal species like their Grignard or lithium counterparts.[1] This stability allows for their isolation, purification, and handling under standard laboratory conditions. A key feature of allylboronates is their configurational stability; they do not readily undergo the 1,3-metallotropic rearrangements that can plague other allylmetallic reagents, thus preserving the stereochemical integrity of the allyl group.[1]

The reactivity of allylboronates is centered on the nucleophilic character of the γ-carbon of the allyl group. Their most prominent application is the allylboration of carbonyl compounds, which proceeds through a highly organized, six-membered chair-like transition state. This transition state is the cornerstone of the high stereoselectivity often observed in these reactions.[2]

The Neopentyl Glycol Advantage: A Comparative Analysis

While allyl-Bpin is the most widely used allylboronate, the choice of the diol protecting group on the boron atom can significantly influence the reagent's properties and performance. 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, derived from neopentyl glycol, presents a compelling alternative.

Physical and Chemical Properties

The structural difference between the neopentyl glycol and pinacol protecting groups imparts distinct physical properties that can be advantageous in certain applications. The neopentyl glycol derivative often exhibits different solubility profiles and thermal stability.[3][4]

Property2-Allyl-5,5-dimethyl-1,3,2-dioxaborinaneAllylboronic acid pinacol ester (Allyl-Bpin)
Protecting Diol Neopentyl glycol (2,2-dimethylpropane-1,3-diol)Pinacol (2,3-dimethylbutane-2,3-diol)
CAS Number 911482-75-272824-04-5
Molecular Weight 154.03 g/mol 168.04 g/mol
Appearance Colorless to light yellow liquidColorless to almost colorless liquid
Performance in Carbonyl Allylation

The primary application of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is in the allylation of aldehydes and ketones to furnish homoallylic alcohols. The choice of the diol can influence the Lewis acidity of the boron center and the steric environment of the transition state, thereby affecting reactivity and stereoselectivity.

In certain catalytic systems, the use of a neopentyl glycol-derived allylboronate has been shown to be beneficial. For instance, in the Zn(OH)₂-catalyzed allylation of aldehydes in aqueous media, neopentyl glycol boronates have demonstrated unique reactivity and selectivity.[2] Furthermore, in the development of improved asymmetric allylboration of ketones catalyzed by chiral biphenols, the use of a cyclic allylboronate derived from a diol with a tethered alcohol was proposed to facilitate catalyst turnover.[5] This highlights the potential for thoughtful design of the boronate protecting group to enhance catalytic efficiency.

Experimental Data Snapshot: Allylation of Aldehydes

While direct side-by-side comparative studies are limited, the literature suggests that both reagents are highly effective. The choice may often come down to the specific substrate, catalyst system, and desired reaction conditions.

AldehydeAllylboron ReagentCatalyst/ConditionsYieldDiastereoselectivity/EnantioselectivityReference
BenzaldehydeAllyl-BpinChiral Phosphoric Acid91%97% ee[6]
CyclohexanecarboxaldehydeAllyl-BpinChiral Phosphoric Acid84%98% ee[6]
BenzaldehydeNeopentyl glycol allylboronateZn(OH)₂/chiral ligand, aq. MeCNHighHigh[2]

Application in Suzuki-Miyaura Cross-Coupling

Allylboronates can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form allylated aromatic and vinylic compounds.[1] The stability and functional group tolerance of allylboronates make them attractive partners for these transformations. The choice of the diol protecting group can influence the rate of transmetalation to the palladium center, a key step in the catalytic cycle.

While there is extensive literature on the Suzuki-Miyaura coupling of pinacol boronates, specific examples utilizing 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane are less common. However, the general principles and catalytic systems are applicable. The neopentyl glycol derivative is expected to perform similarly to its pinacol counterpart in many standard Suzuki-Miyaura couplings.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Aryl Halide F Inert Atmosphere (N2 or Ar) A->F B 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane B->F C Palladium Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G H Aqueous Workup G->H I Extraction H->I J Chromatography I->J K Product J->K

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of Complex Molecules

The utility of allylboron reagents is prominently showcased in the total synthesis of natural products. For instance, the core of the Amaryllidaceae alkaloid (+)-trans-Dihydrolycoricidine was constructed using an enantioselective conjugate allylation, demonstrating the power of allylboron chemistry in establishing key stereocenters in complex scaffolds.[5] While this specific synthesis may not have used the neopentyl glycol derivative, it underscores the importance of this class of reagents in accessing intricate molecular architectures.

Experimental Protocols

Protocol: Allylation of Cyclohexanone with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

This protocol is adapted from a procedure provided by a commercial supplier.

Materials:

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

  • Cyclohexanone

  • Zinc bis(trimethylsilyl)amide (Zn(HMDS)₂)

  • Dry pentane

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • To a dried, septum-capped 10 mL flask equipped with a magnetic stir bar under an argon atmosphere, add Zn(HMDS)₂ (1.2 mg, 0.0030 mmol, 0.10 mol%).

  • Add dry pentane (3.0 mL).

  • Add 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (508 mg, 3.30 mmol) and cyclohexanone (294 mg, 3.00 mmol).

  • Stir the mixture under an argon atmosphere at 20 °C for 36 hours.

  • Dilute the reaction mixture with ethyl acetate and add saturated aqueous NH₄Cl.

  • Separate the phases and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 15:1 to 2:1) to afford the corresponding homoallylic alcohol.

Expected Outcome: The reaction is reported to yield the product in 89% yield.

Reaction Scheme:

G cluster_reactants cluster_product reagent1 Cyclohexanone product 1-Allylcyclohexan-1-ol reagent1->product Zn(HMDS)2, Pentane, 20 °C, 36 h reagent2 2-Allyl-5,5-dimethyl- 1,3,2-dioxaborinane reagent2->product

Caption: Allylation of cyclohexanone.

Conclusion and Future Outlook

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a valuable and, at times, advantageous alternative to the more common allyl-Bpin. Its neopentyl glycol backbone can impart favorable properties, including altered reactivity and potential for enhanced catalyst turnover in certain systems. While direct comparative data with allyl-Bpin across a broad range of reactions is still emerging, the existing literature and the fundamental principles of organoboron chemistry suggest that it is a highly effective reagent for the stereoselective synthesis of homoallylic alcohols and a competent partner in Suzuki-Miyaura cross-coupling reactions.

For the practicing chemist, the choice between the neopentyl glycol and pinacol derivatives will depend on the specific synthetic challenge at hand. Factors such as the nature of the substrate, the chosen catalytic system, and the desired reaction conditions should all be considered. As the demand for more efficient and selective synthetic methods grows, it is likely that the unique properties of less common reagents like 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane will be further explored and exploited in the synthesis of complex molecules.

References

  • Hall, D. G. (Ed.). (2011).
  • Poe, S. L., & Morken, J. P. (2011). A boron-based synthesis of the natural product (+)-trans-dihydrolycoricidine. Angewandte Chemie International Edition, 50(18), 4189-4192. [Link]

  • Diner, C., & Szabó, K. J. (2017). Recent advances in the preparation and application of allylboron species in organic synthesis. Journal of the American Chemical Society, 139(1), 2-14. [Link]

  • Ishihara, K., & Yamamoto, H. (2000). Recent advances in catalytic asymmetric aldol reactions. European Journal of Organic Chemistry, 2000(4), 527-538.
  • Wikipedia. (2023, December 2). Neopentyl glycol. In Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward the successful synthesis and application of novel reagents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward the successful synthesis and application of novel reagents. 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, a valuable allylboronate ester, is a prime example of a reagent that enables complex carbon-carbon bond formations. However, our responsibility as scientists extends beyond the reaction flask. The safe and compliant disposal of such reagents is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is not a benign substance; its disposal protocol is dictated by its specific chemical properties and associated risks.

Primary Hazards:

  • Flammability: The compound is classified as a Flammable liquid, Category 3.[1] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] This property necessitates strict avoidance of heat, sparks, open flames, and static discharge during handling and disposal.[1]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[1] This mandates the use of appropriate Personal Protective Equipment (PPE) at all times to prevent accidental contact.

The core principle for managing this waste is isolation and containment . The goal is to prevent its release into the environment and to ensure it is handled by a licensed waste disposal facility equipped to manage flammable and irritating chemical waste.[1]

Quantitative Data Summary

For immediate reference, the essential safety and classification data for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane are summarized below.

ParameterValue / ClassificationSource
GHS Hazard Class Flammable Liquid, Category 3[1]
Skin Irritation, Category 2[1]
Eye Irritation, Category 2[1]
GHS Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapour[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
UN Number UN1993[2][3]
Transport Class Flammable liquid, n.o.s.[1][3]
Disposal Code P501: Dispose of contents/container to an appropriate treatment and disposal facility.[1]

Step-by-Step Disposal Protocol: A Three-Phase Approach

This protocol is designed to guide the user from the moment waste is generated to its final collection.

Phase 1: Immediate Handling and Segregation at the Point of Generation

This phase is critical for preventing accidental mixing of incompatible waste streams and ensuring immediate safety.

Step 1.1: Designate a Waste Stream.

  • Rationale: Boronic esters represent a specific class of organoboron compounds. They should not be mixed with other waste streams (e.g., halogenated solvents, strong acids/bases, or oxidizers) to prevent unforeseen reactions.[4]

  • Procedure: Designate a specific, properly labeled hazardous waste container for "Non-Halogenated, Flammable Organic Waste containing Boron Compounds."

Step 1.2: Use Appropriate Personal Protective Equipment (PPE).

  • Rationale: The irritant nature of the compound requires robust barrier protection.[1]

  • Procedure: At a minimum, wear tightly fitting safety goggles, chemical-resistant gloves (nitrile is often suitable, but check your institution's guidelines), and a flame-resistant lab coat.[1][2] All handling of waste should occur within a certified chemical fume hood.

Step 1.3: Transfer Waste.

  • Rationale: To mitigate the risk of fire and static discharge, all equipment must be properly grounded.[1][2]

  • Procedure: Use a funnel to transfer liquid waste containing 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane into the designated waste container. Ensure all containers and transfer equipment are grounded and bonded.[1] Use only non-sparking tools for any manipulation.[1][2]

Phase 2: Waste Accumulation and Container Management

Proper storage while awaiting pickup is a key component of regulatory compliance.[5][6]

Step 2.1: Select the Correct Container.

  • Rationale: The container must be compatible with the chemical waste and prevent leakage or vapor release.

  • Procedure: Use a high-density polyethylene (HDPE) or other approved container for flammable organic waste. The container must be in good condition with a tightly sealing lid.[7]

Step 2.2: Label the Container Correctly and Completely.

  • Rationale: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[8]

  • Procedure: Affix a hazardous waste tag to the container before adding the first drop of waste. Clearly write the full chemical name, "2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane," and list all other components of the waste solution. Keep a running total of the percentages of each component.

Step 2.3: Store the Container Securely.

  • Rationale: Waste must be stored in a designated, safe location to prevent accidents and unauthorized access.

  • Procedure: Keep the waste container tightly closed when not in use.[1] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][8] The SAA must be in a well-ventilated area, away from heat and ignition sources.[1]

Phase 3: Final Disposal Coordination

Step 3.1: Do Not Treat the Waste.

  • Rationale: In-lab neutralization or treatment of this specific waste is not recommended. Boron compounds can be harmful to wildlife, and improper treatment could lead to environmental release.[9] The most reliable method is professional disposal.

  • Procedure: Do not attempt to hydrolyze, oxidize, or neutralize the waste. Leave its disposal to a certified hazardous waste management facility.

Step 3.2: Schedule a Pickup.

  • Rationale: Institutional Environmental Health & Safety (EHS) offices are responsible for the compliant collection and final disposal of chemical waste.[6]

  • Procedure: Once the waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, contact your EHS office to schedule a waste pickup.

Decontamination of Empty Containers

Empty containers that once held 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane are also considered hazardous waste until properly decontaminated.[10]

Step 3.1: Triple Rinse the Container.

  • Rationale: A thorough rinsing ensures the removal of residual chemical. The initial rinseate is considered hazardous and must be disposed of accordingly.[7]

  • Procedure:

    • Rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, decant this first rinseate into your designated hazardous waste container for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane. [7]

    • Repeat the rinse two more times, collecting the rinseate as hazardous waste.

Step 3.2: Prepare the Container for Disposal.

  • Rationale: Once decontaminated, the container can often enter a non-hazardous waste stream, but all original labels must be removed to prevent confusion.

  • Procedure: Allow the rinsed container to air dry completely in a fume hood. Deface or completely remove the original chemical label. Dispose of the clean, dry container in the appropriate laboratory glass or plastic recycling bin, as per your institution's policy.[7]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is vital.

Step 4.1: Eliminate Ignition Sources.

  • Rationale: The primary immediate danger is fire or explosion.[2]

  • Procedure: Immediately turn off all nearby equipment, hot plates, and anything that could create a spark.[2]

Step 4.2: Contain the Spill.

  • Rationale: Preventing the spread of the spill minimizes the contaminated area.

  • Procedure: Cover the spill with a non-combustible absorbent material such as dry earth, sand, or a commercial sorbent.[2] Do not use combustible materials like paper towels.

Step 4.3: Collect and Dispose.

  • Rationale: The spill cleanup material is now considered hazardous waste.

  • Procedure: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from procedures involving 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

G cluster_waste_type Identify Waste Type cluster_liquid_proc Liquid Waste Protocol cluster_solid_proc Solid Waste Protocol cluster_container_proc Empty Container Protocol start Waste Generated (2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane) liquid_waste Liquid Waste (Pure or in solution) start->liquid_waste solid_waste Contaminated Solids (Gloves, sorbents, etc.) start->solid_waste empty_container Empty Container start->empty_container transfer Transfer to labeled, flammable organic waste container (Use fume hood, non-sparking tools) liquid_waste->transfer bag Place in a sealed, labeled hazardous waste bag/container solid_waste->bag rinse Triple rinse with appropriate solvent empty_container->rinse store Store in Satellite Accumulation Area (SAA) transfer->store pickup Request EHS Pickup store->pickup store_solid Store in SAA bag->store_solid pickup_solid Request EHS Pickup store_solid->pickup_solid rinseate Collect ALL rinseate as hazardous liquid waste rinse->rinseate dry Air dry container in fume hood rinse->dry rinseate->transfer deface Deface original label dry->deface dispose_clean Dispose of clean container in lab glass/plastic recycling deface->dispose_clean

Caption: Disposal workflow for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane waste streams.

Conclusion

The responsible disposal of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a non-negotiable aspect of professional laboratory practice. By adhering to this comprehensive protocol—which emphasizes hazard understanding, proper segregation, compliant containment, and coordination with EHS professionals—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety beyond the synthesis itself is the hallmark of a trustworthy and expert scientific operation.

References

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Chemsrc. (2024). 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) CAS#:201733-56-4. Retrieved from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
  • ACS Publications. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

This guide provides essential safety and logistical information for the handling, storage, and disposal of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 911482-75-2).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling, storage, and disposal of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 911482-75-2). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. This document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Reagent: Hazard Profile and Reactivity

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound, specifically a neopentyl glycol boronic ester. These reagents are invaluable in modern organic synthesis, particularly in cross-coupling reactions. However, its utility is matched by a specific set of hazards that must be managed with expertise.

According to the Globally Harmonized System (GHS), this compound is classified as:

  • Flammable Liquid, Category 3 (H226): Flammable liquid and vapor.[1]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

The primary operational risks stem from its flammability and its reactivity. The vapors are heavier than air and can travel to a source of ignition, leading to a flashback.[2] Furthermore, like many boronic esters, the dioxaborinane ring is susceptible to hydrolysis, especially in the presence of water or protic solvents. This degradation compromises the reagent's integrity and can affect experimental outcomes. Studies have shown that while neopentyl glycol esters offer more stability than other boronic esters, they can still slowly hydrolyze. Therefore, maintaining anhydrous conditions is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following recommendations are based on the specific chemical properties of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when handling larger quantities (>100 mL) or when there is a significant splash risk.Protects against splashes of the liquid, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or Butyl Rubber Gloves. Always inspect gloves for integrity before use. Change gloves immediately if contaminated.While no specific breakthrough time data exists for this compound, general chemical resistance charts indicate that nitrile and butyl rubber offer good to excellent protection against esters and boric acid.[3][4] Nitrile gloves provide good general-purpose protection, but for prolonged contact or immersion, butyl rubber gloves are recommended due to their high resistance to a wide variety of chemicals, including esters and ketones.[5]
Skin and Body Protection Flame-resistant lab coat. Use of a chemically resistant apron over the lab coat is recommended for large-scale operations. Ensure legs and feet are covered with long pants and closed-toe shoes.A flame-resistant lab coat is essential due to the compound's flammability.[6] Standard cotton or polyester lab coats can melt or ignite, exacerbating injury in the event of a fire.[6]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood. For large spills or work outside of a fume hood, a full-face respirator with appropriate cartridges should be used.Handling the reagent in a well-ventilated chemical fume hood will prevent the accumulation of flammable and potentially irritating vapors.[2]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for safely incorporating this reagent into your research. The following diagram and procedural steps outline a self-validating system for handling 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_cleanup Post-Handling & Storage prep_area 1. Prepare Work Area (Fume Hood, Clear of Ignition Sources) don_ppe 2. Don Appropriate PPE (Goggles, FR Coat, Nitrile Gloves) prep_area->don_ppe grounding 3. Ground Container (If >5 Gallons) don_ppe->grounding dispense 4. Dispense Reagent (Inert Atmosphere if Necessary) grounding->dispense close_container 5. Tightly Seal Container (Moisture Prevention) dispense->close_container decon 6. Decontaminate Area close_container->decon dispose_waste 7. Segregate Waste (Label as Flammable, Hazardous) decon->dispose_waste store 8. Store Properly (Cool, Dry, Ventilated, Flammables Cabinet) dispose_waste->store

Caption: Workflow for Safe Handling of 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane.

Step-by-Step Handling Protocol:
  • Preparation of Work Area:

    • Designate a work area within a certified chemical fume hood.

    • Ensure the area is free of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[6][7]

    • Post warning signs indicating that a flammable liquid is in use.

    • Have a Class B (or ABC) dry chemical or carbon dioxide fire extinguisher readily accessible.[8]

  • Donning PPE:

    • Before handling the reagent, don all required PPE as specified in the table above.

  • Dispensing the Reagent:

    • For transfers from bulk containers (>5 gallons), ensure both the source and receiving containers are electrically bonded and grounded to prevent static discharge, a potential ignition source.[2][7]

    • If the experiment is sensitive to moisture, consider dispensing the liquid under an inert atmosphere (e.g., argon or nitrogen).

    • Use non-sparking tools for opening and closing containers.[1]

  • Post-Dispensing and Storage:

    • After dispensing, tightly close the container to prevent the escape of vapors and the ingress of moisture.[1]

    • Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage location should be a designated flammable liquids cabinet.[6] Storage at 0-10°C is recommended.

Emergency and Disposal Plan

Proper planning for accidents and disposal is a cornerstone of laboratory safety.

Spill Response:
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all nearby ignition sources.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Working from the outside in, apply the absorbent material to the spill.

    • Using non-sparking tools, scoop the absorbed material into a compatible, sealable container (e.g., a polyethylene pail).

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleanup materials into the waste container.

    • Label the container as "Hazardous Waste: Flammable Liquid" and include the chemical name.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team (e.g., Environmental Health & Safety).

    • If safe, close the fume hood sash and the laboratory door.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Protocol:

Chemical waste must be handled with the same care as the reagent itself.

  • Waste Segregation: All materials contaminated with 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, including excess reagent, contaminated absorbent materials, and empty containers, must be collected as hazardous waste.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," "Flammable Liquid," and the chemical's full name.

    • Keep the waste container closed at all times, except when adding waste.

  • Hydrolysis for Disposal (Optional, for excess reagent): For small amounts of excess reagent, a controlled hydrolysis can be performed to simplify the waste profile. This should only be done by experienced personnel.

    • In a chemical fume hood, slowly add the boronic ester to a stirred, suitable protic solvent such as methanol or ethanol in a flask equipped with a stirrer. The hydrolysis will convert the ester to boric acid and neopentyl glycol.

    • The resulting solution should still be disposed of as hazardous flammable waste, but the primary reactive component has been neutralized.

  • Final Disposal: Arrange for pickup by your institution's hazardous waste management service. Do not pour this chemical down the drain.[1]

By adhering to these scientifically grounded protocols, you can confidently and safely utilize 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane in your research, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

References

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane SDS, 911482-75-2 Safety D
  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(72824-04-5) - ChemicalBook. ChemicalBook.
  • Flammable Liquid Handling Precautions. University of California, Berkeley - Environmental Health & Safety.
  • Flammable Liquids. University of Illinois - Division of Research Safety.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • General Use SOP for Flammable and Combustible Liquids. Pennsylvania State University - Environmental Health and Safety.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Glove Selection. University of Colorado Colorado Springs - Emergency & Safety Services.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville - Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • Flame Retardants. Norkem. [Link]

  • Chemical Compatibility Guide for: High Five™ Gloves.
  • Boron-Containing Polyelectrolyte Complex for Self-Extinguishing Polyurethane Foam. ACS Applied Polymer Materials. [Link]

  • The use of boron trifluoride and alkoxiboroxines as extinguishants for magnesium alloy fires. IAEA. [Link]

  • Chemical Resistance Chart.
  • OSHA Glove Selection Chart. University of California, Riverside - Environmental Health and Safety.
  • Fire extinguishing composition.
  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(72824-04-5). ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
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